molecular formula C6H10N2O2 B1582499 Piperazine-1,4-dicarbaldehyde CAS No. 4164-39-0

Piperazine-1,4-dicarbaldehyde

Cat. No.: B1582499
CAS No.: 4164-39-0
M. Wt: 142.16 g/mol
InChI Key: CBLGQEBXWDKYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine-1,4-dicarbaldehyde is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Piperazinedicarboxaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 506922. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazine-1,4-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-5-7-1-2-8(6-10)4-3-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLGQEBXWDKYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063329
Record name 1,4-Piperazinedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4164-39-0
Record name 1,4-Piperazinedicarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4164-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperazinedicarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004164390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Piperazinedicarboxaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Piperazinedicarboxaldehyde
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Piperazinedicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperazine-1,4-dicarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Piperazine-1,4-dicarbaldehyde: A Versatile Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Piperazine-1,4-dicarbaldehyde

In the landscape of modern medicinal chemistry and materials science, the piperazine moiety stands out as a "privileged scaffold".[1][2][3] Its unique combination of a six-membered heterocyclic structure containing two nitrogen atoms at opposite positions imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, to drug candidates.[4] this compound, also known as 1,4-diformylpiperazine, is a key derivative that functionalizes this core structure, enhancing its reactivity and utility as a versatile building block in organic synthesis.[5] The presence of two aldehyde groups makes it an excellent intermediate for constructing more complex molecules, finding applications in the development of pharmaceuticals, agrochemicals, and advanced polymers.[5] This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and synthesis to its applications in cutting-edge research, aimed at researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a symmetrical molecule with the chemical formula C₆H₁₀N₂O₂.[6] The central piperazine ring typically adopts a stable chair conformation in the solid state, as seen in related piperazine structures.[7] The two formyl groups attached to the nitrogen atoms are the key to its chemical reactivity.

Core Chemical Identifiers
IdentifierValueSource(s)
IUPAC Name This compound
Synonyms 1,4-Diformylpiperazine, 1,4-Piperazinedicarboxaldehyde
CAS Number 4164-39-0
Molecular Formula C₆H₁₀N₂O₂[6]
Molecular Weight 142.16 g/mol
InChI Key CBLGQEBXWDKYDI-UHFFFAOYSA-N[6][8]
Physicochemical Data
PropertyValueSource(s)
Appearance White to light yellow crystalline powder
Melting Point 126-129 °C
Purity Typically ≥ 98% (GC)[6]
Solubility Freely soluble in water and ethylene glycol; poorly soluble in diethyl ether.[9]
Storage Store at 2-8 °C in a tightly sealed container, protected from light and moisture.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-formylation of piperazine. This reaction can be achieved using various formylating agents. A practical and efficient method involves the use of formaldehyde.[10]

Synthetic Workflow: Formylation of Piperazine

G cluster_reactants Reactants cluster_process Process cluster_product Product Piperazine Piperazine Reaction Reaction Vessel (Toluene, Reflux with Dean-Stark trap) Piperazine->Reaction Formaldehyde Formaldehyde (aq.) Formaldehyde->Reaction Workup Work-up (Cooling, Filtration, Washing) Reaction->Workup Reaction Completion Product This compound Workup->Product Isolation ROS Reactive Oxygen Species (ROS) Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox induces Ferroptosis Ferroptosis (Cell Death) Lipid_Perox->Ferroptosis leads to GPX4 GPX4 (Glutathione Peroxidase 4) GPX4->Lipid_Perox inhibits Fer1_Deriv This compound -based Fer-1 Derivative Fer1_Deriv->ROS reduces Fer1_Deriv->GPX4 enhances expression

Caption: Role of this compound derivatives in ferroptosis.

The synthesized compounds based on the this compound scaffold have been shown to effectively reduce intracellular reactive oxygen species (ROS), mitigate mitochondrial damage, and enhance the expression of glutathione peroxidase 4 (GPX4), a key enzyme that protects against lipid peroxidation. [11]

Safety and Handling

Conclusion

This compound is a compound of significant interest to synthetic and medicinal chemists. Its straightforward synthesis, coupled with the reactivity of its dual aldehyde groups, makes it a valuable and versatile building block. The piperazine core provides a desirable pharmacokinetic foundation, and the demonstrated success of its derivatives as potent ferroptosis inhibitors highlights its potential for the development of novel therapeutics. As research into complex diseases continues, the strategic use of scaffolds like this compound will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

  • Zhang, Y. F., et al. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Chem Biol Drug Des. Available at: [Link]

  • BioWorld. (2024). New 1,4-diformyl-piperazine derivatives: an approach to ferroptosis inhibition. Available at: [Link]

  • Devlekar, J. I., et al. (2019). Synthesis, Characterization and Process Validation of Olanzapine Intermediates. World Journal of Pharmaceutical Research, 8(9), 1034-1044. Available at: [Link]

  • ResearchGate. (n.d.). Reaction conditions optimization with 1-methylpiperazine formylation by... | Download Scientific Diagram. Available at: [Link]

  • ResearchGate. (n.d.). New 1,4‐diformyl‐piperazine‐based Fer‐1 derivatives in this work. Available at: [Link]

  • PubChem. (n.d.). 1-Piperazinecarboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 4164-39-0). Available at: [Link]

  • Google Patents. (n.d.). CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.
  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chem Biol Drug Des. Available at: [Link]

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 499-507. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Formylation: N-Formylpiperidine as a Superior Reagent. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Available at: [Link]

  • ResearchGate. (n.d.). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Available at: [Link]

  • PubMed. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate). Acta Crystallographica Section E, 69(Pt 9), o1384. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structure of piperazine-1,4-diium bis(salicylate), (C4H12N2)(C7H5O3)2. Available at: [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 579. Available at: [Link]

  • Royal Society of Chemistry. (2015). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Org. Biomol. Chem., 13, 7864-7878. Available at: [Link]

  • NIST. (n.d.). 1-Piperazinecarboxaldehyde. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2020). (PDF) Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. Available at: [Link]

  • PubMed Central. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(11), 2603. Available at: [Link]

  • Semantic Scholar. (1974). Condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes. Tetrahedron. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 305-323. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 4164-39-0. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 305-323. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Copper Catalyzed N-Formylation of α-Silyl- Substituted Tertiary N-Alkylamines by Air. Available at: [Link]

  • Frontiers. (2024). Ferroptosis inhibitors: past, present and future. Front. Pharmacol., 15, 1366380. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Available at: [Link]

  • PubMed. (2024). Discovery of piperine derivatives as inhibitors of human dihydroorotate dehydrogenase to induce ferroptosis in cancer cells. Bioorg Chem., 151, 107594. Available at: [Link]

Sources

The Versatile Synthon: A Technical Guide to 1,4-Diformylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Symmetrical Diamide

1,4-Diformylpiperazine (CAS 4164-39-0), also known as piperazine-1,4-dicarbaldehyde, is a crystalline solid that has emerged as a highly versatile and valuable building block in modern organic synthesis.[1] Its unique symmetrical structure, featuring a piperazine core flanked by two formyl groups, imparts a distinct reactivity profile that has been harnessed by researchers and drug development professionals across various disciplines. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of this compound, offering insights into its practical utility in the laboratory and its role in the development of novel chemical entities.

The presence of the two aldehyde functionalities enhances its reactivity, making it an excellent intermediate for the synthesis of a wide array of more complex molecules.[1] Its applications span from the development of pharmaceuticals and agrochemicals to the creation of advanced materials and specialized polymers.[1] This guide will delve into the core attributes of 1,4-diformylpiperazine, providing a technical resource for scientists seeking to leverage its synthetic potential.

Physicochemical Properties: A Snapshot

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of 1,4-diformylpiperazine are summarized in the table below.

PropertyValueReference
CAS Number 4164-39-0[1][2]
Molecular Formula C₆H₁₀N₂O₂[1][3]
Molecular Weight 142.16 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 126 - 129 °C[1][2][4]
Purity ≥ 98% (GC)[1][3]
Synonyms 1,4-Piperazinedicarboxaldehyde, this compound[1][3][5]
Storage Conditions Store at 2 - 8 °C[1]

Synthesis and Purification: A Practical Approach

The synthesis of 1,4-diformylpiperazine is typically achieved through the formylation of piperazine. Several methods have been reported, with a common and practical approach involving the use of formaldehyde.[6] The following protocol outlines a general procedure for its preparation.

Experimental Protocol: Synthesis of 1,4-Diformylpiperazine

Objective: To synthesize 1,4-diformylpiperazine from piperazine and formaldehyde.

Materials:

  • Piperazine

  • Formaldehyde (aqueous solution, e.g., 37%)

  • Toluene or another suitable azeotropic solvent

  • Dean-Stark apparatus

  • Reaction flask, condenser, and heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol or isopropanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve piperazine in toluene.

  • Addition of Formylating Agent: Slowly add an aqueous solution of formaldehyde to the piperazine solution with stirring. An excess of formaldehyde is typically used to ensure complete diformylation.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. Water, a byproduct of the reaction, will be removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.

  • Reaction Completion: Continue refluxing until no more water is collected, indicating the completion of the reaction.

  • Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. The product, 1,4-diformylpiperazine, will often precipitate out of the solution. Collect the crude product by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield a white to light yellow crystalline powder.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as NMR and IR to confirm its identity and purity.

Causality Behind Experimental Choices: The use of a Dean-Stark trap is crucial for driving the reaction to completion by removing the water byproduct, thereby shifting the equilibrium towards the product side. Toluene is an effective solvent for this purpose as it forms an azeotrope with water. Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and byproducts.

Spectroscopic Characterization

The structural elucidation of 1,4-diformylpiperazine is confirmed through various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the formyl protons and the methylene protons of the piperazine ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the formyl groups and the carbons of the piperazine ring.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the C=O stretching vibration of the aldehyde groups, typically in the region of 1650-1700 cm⁻¹.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1,4-diformylpiperazine stems from the reactivity of its two formyl groups. These groups can participate in a variety of chemical transformations, making it a valuable intermediate in organic synthesis.[1]

Key Reactions:
  • Condensation Reactions: The aldehyde functionalities can undergo condensation reactions with various nucleophiles, such as amines and active methylene compounds, to form a diverse range of heterocyclic and acyclic structures.[1]

  • Reductive Amination: The formyl groups can be converted to aminomethyl groups through reductive amination, providing a pathway to N,N'-disubstituted piperazine derivatives.

  • Wittig and Related Reactions: The aldehydes can react with phosphorus ylides (Wittig reaction) or other related reagents to form alkenes.

  • Oxidation and Reduction: The formyl groups can be oxidized to carboxylic acids or reduced to hydroxymethyl groups, further expanding the synthetic possibilities.

The following diagram illustrates the central role of 1,4-diformylpiperazine as a synthetic intermediate.

G main 1,4-Diformylpiperazine sub1 Condensation (e.g., with amines) main->sub1 sub2 Reductive Amination main->sub2 sub3 Wittig Reaction main->sub3 sub4 Oxidation main->sub4 sub5 Reduction main->sub5 prod1 Heterocycles/ Schiff Bases sub1->prod1 prod2 N,N'-Dialkylpiperazines sub2->prod2 prod3 Alkenylpiperazines sub3->prod3 prod4 Piperazine-1,4-dicarboxylic acid sub4->prod4 prod5 1,4-Bis(hydroxymethyl)piperazine sub5->prod5

Caption: Reactivity of 1,4-Diformylpiperazine.

Applications in Drug Discovery and Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] 1,4-Diformylpiperazine serves as a key starting material for the synthesis of various piperazine derivatives with potential therapeutic applications.[1]

Ferroptosis Inhibitors

Recent research has highlighted the use of 1,4-diformylpiperazine in the design and synthesis of novel ferrostatin-1 (Fer-1) derivatives as inhibitors of ferroptosis.[8] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and its inhibition is a promising therapeutic strategy for various diseases, including cardiovascular diseases.[8][9]

In one study, novel 1,4-diformyl-piperazine-based Fer-1 derivatives demonstrated significant anti-ferroptosis activity in human umbilical vascular endothelial cells (HUVECs).[8] The lead compound effectively reduced intracellular reactive oxygen species (ROS) levels, mitigated mitochondrial damage, and enhanced the expression of glutathione peroxidase 4 (GPX4), a key regulator of ferroptosis.[8]

The following workflow illustrates the general process of developing such inhibitors.

G start Design of 1,4-Diformylpiperazine- based Fer-1 Analogs synthesis Synthesis using 1,4-Diformylpiperazine start->synthesis screening In vitro Screening for Anti-ferroptosis Activity (e.g., in HUVECs) synthesis->screening mechanism Mechanistic Studies (ROS, Mitochondrial Damage, GPX4) screening->mechanism optimization Lead Optimization (Solubility, Stability) screening->optimization preclinical Preclinical Development optimization->preclinical

Caption: Drug Discovery Workflow.

Other Pharmaceutical Applications

1,4-Diformylpiperazine is also utilized as an intermediate in the synthesis of other pharmaceutical agents. For instance, it is a precursor in some synthetic routes for olanzapine, an atypical antipsychotic.[6] Its structural similarity to neurotransmitters makes it a valuable scaffold for compounds targeting neurological disorders.[1]

Applications in Material Science and Polymer Chemistry

Beyond pharmaceuticals, 1,4-diformylpiperazine finds applications in the creation of advanced materials. Its ability to participate in polymerization reactions allows for the production of specialized polymers with enhanced properties such as thermal stability and mechanical strength.[1] These polymers are of interest in industries like automotive and aerospace.[1] The reactive aldehyde groups can also be used for bioconjugation, enabling the attachment of biomolecules to surfaces or other compounds, which is crucial for developing drug delivery systems.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1,4-diformylpiperazine. It is a combustible solid and should be handled in a well-ventilated area.[10] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[2] Avoid creating dust and avoid contact with skin, eyes, and clothing.[2] It is stable under normal conditions but is incompatible with strong oxidizing agents.[2] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][2]

Conclusion

1,4-Diformylpiperazine is a synthetically versatile and commercially available compound with a broad spectrum of applications. Its straightforward synthesis, coupled with the reactivity of its dual formyl groups, makes it an invaluable tool for organic chemists and drug discovery scientists. From the development of novel therapeutics targeting complex diseases like those involving ferroptosis to the creation of high-performance materials, the potential of this symmetrical diamide continues to be explored and realized. This guide has provided a comprehensive overview of its properties, synthesis, and applications, serving as a technical resource for the scientific community.

References

  • This compound | 4164-39-0 | Buy Now - Molport. [Link]

  • Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors - PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION AND PROCESS VALIDATION OF OLANZAPINE INTERMEDIATES - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Reaction conditions optimization with 1-methylpiperazine formylation by... | Download Scientific Diagram - ResearchGate. [Link]

  • Preparation of N-formyl morpholine, N-formyl piperazine and their homologues - Google P
  • The Chemistry of Formylation: N-Formylpiperidine as a Superior Reagent. [Link]

  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. - ResearchGate. [Link]

  • 1,4-diformyl-piperazine-based ferrostatin-1 derivatives - BioWorld. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - PubMed. [Link]

  • Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry - PubMed. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. [Link]

  • 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Coupling agents for peptide synthesis - Google P
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]

  • Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 - YouTube. [Link]

Sources

Core Molecular Attributes of N,N'-Diformylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N,N'-Diformylpiperazine: Physicochemical Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core molecular attributes of N,N'-diformylpiperazine, a versatile chemical intermediate. It details the compound's fundamental properties and presents a rigorous framework for their experimental verification, reflecting the standards of expertise and trustworthiness required in modern chemical research and development.

N,N'-diformylpiperazine, also known as piperazine-1,4-dicarbaldehyde, is a symmetrically substituted piperazine derivative.[1][2] The presence of two formyl groups on the nitrogen atoms significantly influences its chemical reactivity, making it a valuable building block in organic synthesis.[1] It serves as a key intermediate in the development of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][3] The precise determination of its molecular formula and weight is the foundational step for any research or synthetic application.

Fundamental Properties

The essential physicochemical data for N,N'-diformylpiperazine are summarized below. This information is critical for stoichiometric calculations in synthesis, analytical characterization, and regulatory documentation.

PropertyValueSource(s)
Chemical Formula C₆H₁₀N₂O₂[1][4]
Molecular Weight 142.16 g/mol [1][4]
CAS Number 4164-39-0[1][2][4]
Appearance White to light yellow crystalline powder[1]
Melting Point 126 - 129 °C[1][2]
Molecular Structure

The structural arrangement of N,N'-diformylpiperazine is key to its function as a synthetic scaffold. The piperazine ring, typically in a chair conformation, is symmetrically functionalized with two formyl (aldehyde) groups.

Caption: 2D structure of N,N'-diformylpiperazine (C₆H₁₀N₂O₂).

Experimental Verification of Molecular Properties

While theoretical values are essential, empirical validation is the cornerstone of scientific integrity. The molecular weight and formula of a synthesized or procured batch of N,N'-diformylpiperazine must be confirmed to ensure purity and identity. High-Resolution Mass Spectrometry (HRMS) is the gold-standard technique for this purpose.

Causality of Technique Selection

Why HRMS? Low-resolution mass spectrometry can confirm the nominal mass (142 Da), but it cannot distinguish between compounds with the same nominal mass but different elemental compositions (isobaric interferences). HRMS instruments, such as Orbitrap or FT-ICR systems, provide mass measurements with high accuracy (typically < 5 ppm). This precision allows for the calculation of a unique elemental formula, providing definitive proof of the compound's identity. For C₆H₁₀N₂O₂, the exact monoisotopic mass is 142.07423 Da. An HRMS measurement of 142.0740 Da (an error of 1.6 ppm) would provide high confidence in the assigned formula.

Detailed Protocol: HRMS Analysis of N,N'-Diformylpiperazine

This protocol describes a self-validating workflow for the confirmation of N,N'-diformylpiperazine's molecular weight and formula using Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometry.

Experimental Workflow

Caption: High-level workflow for HRMS verification.

Step-by-Step Methodology

Objective: To confirm the exact mass of N,N'-diformylpiperazine and verify its elemental composition.

Materials:

  • N,N'-diformylpiperazine sample

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • LC-MS grade Formic Acid (FA)

  • Calibrated micropipettes and vials

Protocol:

  • Instrument Calibration (Trustworthiness Pillar):

    • Rationale: Before analyzing any sample, the instrument's mass accuracy must be verified. This is a critical self-validation step.

    • Procedure: Infuse a known calibration solution (e.g., Agilent ESI-L Low Concentration Tuning Mix) across the entire mass range of interest. Perform a mass axis calibration to ensure the measured masses of the standards are within the instrument's specification (typically < 2 ppm error).

  • Sample Preparation:

    • Rationale: Proper sample preparation ensures the analyte is soluble and at an appropriate concentration for ESI, preventing detector saturation and ion suppression.

    • Procedure:

      • Prepare a stock solution by accurately weighing ~1 mg of N,N'-diformylpiperazine and dissolving it in 1 mL of ACN to create a 1 mg/mL solution.

      • Prepare a working solution by performing a 1:1000 dilution of the stock solution into a mobile phase mimic (e.g., 50:50 ACN:Water with 0.1% FA). This yields a final concentration of ~1 µg/mL. The acidic mobile phase promotes protonation, facilitating ionization.

  • Method Development & Analysis:

    • Rationale: The goal is to achieve stable electrospray and efficient detection of the protonated molecular ion [M+H]⁺.

    • Procedure:

      • Ionization Mode: Positive Electrospray Ionization (ESI+). The two nitrogen atoms in the piperazine ring are basic and readily accept a proton.

      • Analysis Mode: Direct infusion or Flow Injection Analysis (FIA). FIA is preferred as it provides a stable, time-resolved signal.

      • Infusion/Flow Rate: 5-10 µL/min.

      • Mass Spectrometer Settings (Example for Orbitrap):

        • Scan Range: m/z 50-500 (a narrow range bracketing the expected ion improves sensitivity).

        • Resolution: 70,000 FWHM (Full Width at Half Maximum). This is sufficient to resolve the target ion from most potential interferences.

        • Expected Ion: The protonated molecule, [M+H]⁺, has a theoretical m/z of 143.08148 .

      • Acquisition: Acquire data for 2-3 minutes, ensuring a stable signal is observed. Run a solvent blank (50:50 ACN:Water + 0.1% FA) before and after the sample to check for carryover and background contamination.

  • Data Processing and Interpretation:

    • Rationale: The acquired high-resolution data is processed to determine the experimental mass and confirm the elemental formula.

    • Procedure:

      • Extract the mass spectrum from the region of stable signal.

      • Identify the peak corresponding to the [M+H]⁺ ion.

      • Measure its exact m/z value.

      • Use the instrument software's formula calculator to determine the most likely elemental composition for the measured m/z, constraining the search to C, H, N, and O.

      • Validation: The measured mass should be within 5 ppm of the theoretical mass for C₆H₁₁N₂O₂⁺ (the protonated form), and the isotopic pattern should match the theoretical distribution for this formula.

Applications in Research & Development

The validated identity of N,N'-diformylpiperazine is crucial for its application as a synthetic precursor. Its structure is foundational in medicinal chemistry for creating derivatives with specific therapeutic properties. For example, it has been used in the design of novel ferroptosis inhibitors, which are compounds that protect cells from a specific type of iron-dependent cell death implicated in cardiovascular diseases.[3] The piperazine core is a well-known scaffold in drug discovery, and N,N'-diformylpiperazine provides a stable and reactive starting point for further chemical elaboration.[5][6]

References

  • PubMed. (2023). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Retrieved from [Link]3]

  • Springer. (2012). Synthesis and Crystal Structures of N,N'-Disubstituted Piperazines. Retrieved from [Link]5]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]6]

Sources

An In-depth Technical Guide to the Reactivity of Aldehyde Groups in 1,4-Diformylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Synthetic Potential of a Symmetrical Dialdehyde

1,4-Diformylpiperazine (DFP), also known as piperazine-1,4-dicarbaldehyde, is a versatile and symmetrical building block in modern organic synthesis. Its unique structure, featuring two reactive aldehyde functionalities constrained within a piperazine ring, offers a fascinating platform for the construction of a diverse array of molecular architectures. This guide provides an in-depth exploration of the reactivity of the aldehyde groups in DFP, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals. The strategic manipulation of these aldehyde groups opens avenues for the synthesis of novel pharmaceuticals, advanced polymers, and specialized chemical intermediates.[1] This document aims to serve as a comprehensive resource, empowering chemists to harness the full synthetic potential of this intriguing dialdehyde.

Molecular Architecture and Electronic Considerations

The reactivity of the aldehyde groups in 1,4-diformylpiperazine is intrinsically linked to its molecular structure. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, influences the electronic nature of the formyl groups. The nitrogen atoms, through their lone pairs, can exert a degree of electronic influence on the carbonyl carbons, although the amide-like character of the N-CHO bond is a dominant feature.

Figure 1: Molecular structure of 1,4-Diformylpiperazine.

The symmetrical nature of the molecule means that both aldehyde groups possess identical reactivity, allowing for either mono- or di-functionalization depending on the stoichiometric control of the reaction. Understanding the interplay of steric and electronic effects is crucial for predicting and controlling the outcomes of synthetic transformations involving DFP.

Key Reactions of the Aldehyde Groups

The aldehyde functionalities of 1,4-diformylpiperazine undergo a wide range of characteristic reactions, making it a valuable precursor for a multitude of derivatives. This section will delve into the most synthetically useful transformations, providing both mechanistic explanations and detailed experimental protocols.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbonyl group in DFP is susceptible to attack by various nucleophiles. This fundamental reaction class allows for the introduction of a wide range of substituents, leading to the formation of diols and other functionalized piperazine derivatives.

The reduction of the aldehyde groups to primary alcohols is a common and synthetically important transformation. This can be readily achieved using standard reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting 1,4-bis(hydroxymethyl)piperazine is a useful diol for further derivatization, for instance, in the synthesis of polyesters or as a ligand for metal complexes.

Mechanism of Reduction with Hydride Reagents:

The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide during the workup to yield the primary alcohol.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation DFP R-CHO Alkoxide R-CH₂O⁻ DFP->Alkoxide Hydride Attack Hydride [H]⁻ Alkoxide_p R-CH₂O⁻ Alcohol R-CH₂OH Alkoxide_p->Alcohol Protonation H_source H⁺ (from workup)

Figure 2: General mechanism for the reduction of an aldehyde.

Experimental Protocol: Reduction of 1,4-Diformylpiperazine with Sodium Borohydride

  • Materials: 1,4-diformylpiperazine, sodium borohydride (NaBH₄), methanol, deionized water, ethyl acetate.

  • Procedure:

    • In a round-bottom flask, dissolve 1,4-diformylpiperazine (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1,4-bis(hydroxymethyl)piperazine.

  • Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the disappearance of the aldehyde protons and the appearance of the hydroxymethyl protons and carbons.[2]

Reactant Product Yield Reference
1,4-Diformylpiperazine1,4-Bis(hydroxymethyl)piperazineTypically >90%General knowledge

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the aldehyde groups of DFP allows for the formation of new carbon-carbon bonds and the synthesis of secondary diols. The choice of the organometallic reagent determines the nature of the alkyl or aryl group introduced.

Experimental Protocol: Reaction of 1,4-Diformylpiperazine with Phenylmagnesium Bromide

  • Materials: 1,4-diformylpiperazine, magnesium turnings, bromobenzene, anhydrous diethyl ether, saturated aqueous ammonium chloride solution.

  • Procedure:

    • Prepare the Grignard reagent, phenylmagnesium bromide, by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether under an inert atmosphere.[3][4][5][6][7]

    • In a separate flask, dissolve 1,4-diformylpiperazine (1.0 eq) in anhydrous diethyl ether.

    • Cool the DFP solution to 0 °C and slowly add the freshly prepared phenylmagnesium bromide solution (2.2 eq) dropwise via a dropping funnel.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x volume).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 1,4-bis(1-hydroxy-1-phenylmethyl)piperazine.

  • Causality and Trustworthiness: The use of anhydrous conditions is critical for the success of Grignard reactions, as the organomagnesium reagent is a strong base and will be quenched by protic solvents like water. The slow addition of the Grignard reagent at low temperature helps to control the exothermicity of the reaction.

Condensation Reactions

The aldehyde groups of DFP readily undergo condensation reactions with active methylene compounds, leading to the formation of α,β-unsaturated systems. These reactions are powerful tools for extending the carbon framework and introducing new functionalities.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, cyanoacetic esters) in the presence of a basic catalyst.[8][9] This reaction with DFP can be used to synthesize symmetrical bis(alkene) derivatives.

Mechanism of the Knoevenagel Condensation:

The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate undergoes dehydration to yield the α,β-unsaturated product.

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration ActiveMethylene Z-CH₂-Z' Carbanion [Z-CH-Z']⁻ ActiveMethylene->Carbanion Deprotonation Base Base DFP R-CHO Aldol_Intermediate R-CH(O⁻)-CH(Z)(Z') DFP->Aldol_Intermediate Carbanion Attack Carbanion_p [Z-CH-Z']⁻ Aldol_Intermediate_p R-CH(OH)-CH(Z)(Z') Product R-CH=C(Z)(Z') Aldol_Intermediate_p->Product -H₂O

Figure 3: General mechanism of the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation of 1,4-Diformylpiperazine with Malononitrile

  • Materials: 1,4-diformylpiperazine, malononitrile, piperidine, ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve 1,4-diformylpiperazine (1.0 eq) and malononitrile (2.2 eq) in ethanol.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.[10]

    • Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.

    • The product, 1,4-bis(2,2-dicyanovinyl)piperazine, often precipitates from the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Expertise in Action: The choice of a weak base like piperidine is crucial to avoid self-condensation of the aldehyde. The reaction is driven to completion by the formation of the stable conjugated product.[8][9]

Active Methylene Compound Product Typical Catalyst Reference
Malononitrile1,4-Bis(2,2-dicyanovinyl)piperazinePiperidine, Triethylamine[10]
Ethyl Cyanoacetate1,4-Bis(2-cyano-2-ethoxycarbonylvinyl)piperazinePiperidine, Ammonium AcetateGeneral knowledge
Diethyl Malonate1,4-Bis(2,2-diethoxycarbonylvinyl)piperazinePiperidine, Sodium EthoxideGeneral knowledge
Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[11] In the case of DFP, this reaction provides a route to symmetrically substituted 1,4-divinylpiperazine derivatives. The reaction involves a phosphonium ylide, which is typically generated in situ from a phosphonium salt and a strong base.

Mechanism of the Wittig Reaction:

The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Elimination Phosphonium_Salt [Ph₃P⁺-CH₂R]X⁻ Ylide Ph₃P=CHR Phosphonium_Salt->Ylide Deprotonation Base Base DFP R'-CHO Oxaphosphetane [4-membered ring] DFP->Oxaphosphetane Ylide_p Ph₃P=CHR Ylide_p->Oxaphosphetane Oxaphosphetane_p [4-membered ring] Alkene R'-CH=CHR Oxaphosphetane_p->Alkene Phosphine_Oxide Ph₃P=O Oxaphosphetane_p->Phosphine_Oxide

Sources

A Comprehensive Technical Guide to the Formation of Piperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine-1,4-dicarbaldehyde is a pivotal dialdehyde derivative of the piperazine scaffold, a structure commonly found in a vast array of pharmaceuticals.[1][2][3] This symmetrical molecule, with its two reactive aldehyde groups, serves as a versatile building block in the synthesis of complex organic compounds. This in-depth guide explores the core mechanisms behind the formation of this compound, providing a synthesis of theoretical principles and practical, field-tested methodologies. We will dissect the crucial reaction parameters, investigate potential side reactions, and present validated experimental protocols to facilitate reproducible and high-yield synthesis. This document aims to be an authoritative and comprehensive resource for professionals engaged in the synthesis and application of this significant chemical intermediate.

Introduction: The Strategic Importance of this compound

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2] Its inclusion in a molecule can confer advantageous pharmacokinetic properties, such as enhanced aqueous solubility and bioavailability. The ability to functionalize the 1 and 4 positions of the piperazine core allows for the introduction of diverse chemical moieties, thereby enabling the fine-tuning of a molecule's biological activity. This compound, with its dual reactive aldehyde functionalities, is a key intermediate that provides a gateway to a broad chemical space for drug discovery and material science.

Core Formation Mechanisms: The Formylation of Piperazine

The synthesis of this compound is primarily achieved through the formylation of piperazine, which involves adding a formyl group (-CHO) to each of the secondary amine nitrogens. Among the various methods available for formylation, the Vilsmeier-Haack and Duff reactions are prominent and mechanistically insightful.

The Vilsmeier-Haack Reaction: A Potent and Widely Used Formylation Strategy

The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][5][6] In the case of piperazine, the reaction utilizes a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).[7][8]

Detailed Mechanism:

  • Vilsmeier Reagent Genesis: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by a cascade of electron rearrangements and the elimination of a stable phosphate derivative, culminating in the formation of the electrophilic Vilsmeier reagent (chloroiminium ion).[4][8]

  • Nucleophilic Attack by Piperazine: The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[7]

  • Intermediate Formation and Elimination: This nucleophilic addition leads to a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of an aminal intermediate.

  • Hydrolysis to the Aldehyde: The final step is the hydrolysis of the iminium ion intermediate, which yields the aldehyde. As piperazine possesses two secondary amine groups, this formylation process occurs sequentially at both nitrogen atoms to produce this compound.[7][8]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation of Piperazine cluster_0 Vilsmeier Reagent Formation cluster_1 Piperazine Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Piperazine Piperazine Intermediate1 Tetrahedral Intermediate Piperazine->Intermediate1 + Vilsmeier Reagent Iminium_Ion Iminium Ion Intermediate Intermediate1->Iminium_Ion - HCl Monoformyl Piperazine-1-carbaldehyde Iminium_Ion->Monoformyl + H₂O Product This compound Monoformyl->Product + Vilsmeier Reagent, H₂O

Caption: Vilsmeier-Haack formylation of piperazine.

Rationale for Experimental Choices: The selection of DMF and POCl₃ is strategic. DMF acts as both the solvent and the source of the formyl group, while POCl₃ is a highly effective activating agent for generating the electrophilic Vilsmeier reagent.[6] The reaction is typically conducted at low temperatures to manage its exothermicity and prevent the formation of unwanted byproducts. The stoichiometry of the reactants is critical, and a molar excess of the formylating agent is often employed to drive the reaction to complete diformylation.

The Duff Reaction: An Alternative Formylation Pathway

The Duff reaction presents an alternative method for the formylation of activated aromatic compounds and certain amines.[9][10][11] This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as acetic acid or trifluoroacetic acid.[10][11]

Mechanism Overview:

  • HMTA Activation: In the acidic environment, HMTA is protonated, leading to the formation of an electrophilic iminium ion.[9]

  • Nucleophilic Addition: The piperazine nitrogen attacks the electrophilic carbon of this iminium ion.

  • Hydrolysis: A sequence of hydrolysis steps then cleaves the C-N bonds of the original HMTA structure, ultimately forming the formyl group on the piperazine nitrogen. This is repeated at the second nitrogen to yield the final product.[9]

While mechanistically different from the Vilsmeier-Haack reaction, the Duff reaction can be a milder option, although it may sometimes provide lower yields.[9][12]

Validated Experimental Protocol for Synthesis

The following protocol details a reliable method for the synthesis of this compound, incorporating best practices for safety and yield optimization.

Materials and Reagents:

  • Piperazine

  • N,N-Dimethylformamide (DMF)

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve piperazine in anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • In Situ Vilsmeier Reagent Formation: In a separate flask, slowly add POCl₃ to an excess of DMF, also cooled to 0 °C, with stirring. Allow this mixture to stir for approximately 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Formylating Agent: Slowly add the freshly prepared Vilsmeier reagent to the cooled piperazine solution in DCM via the dropping funnel over 1-2 hours. Maintaining the temperature at 0 °C is crucial to control the reaction rate and minimize byproduct formation.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for an additional 12-16 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench it by pouring it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize excess acid and hydrolyze any remaining Vilsmeier reagent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis_Workflow Synthesis Workflow Setup 1. Reaction Setup (Piperazine in DCM, 0°C) Addition 3. Slow Addition (Vilsmeier Reagent to Piperazine) Setup->Addition Vilsmeier_Prep 2. Vilsmeier Reagent Prep (POCl₃ in DMF, 0°C) Vilsmeier_Prep->Addition Reaction 4. Reaction (Stir at RT, 12-16h) Addition->Reaction Workup 5. Quenching & Neutralization (Ice & NaHCO₃) Reaction->Workup Extraction 6. Extraction (DCM) Workup->Extraction Drying 7. Drying & Concentration (Na₂SO₄ & Rotovap) Extraction->Drying Purification 8. Purification (Chromatography/Recrystallization) Drying->Purification

Caption: Experimental workflow for this compound synthesis.

Protocol Trustworthiness and Self-Validation: This protocol includes several self-validating measures. The in situ preparation of the Vilsmeier reagent ensures its high reactivity. The slow, controlled addition at low temperatures is a critical control point to prevent runaway reactions and the formation of polymeric side products. The aqueous workup with a mild base effectively neutralizes the reaction and aids in the product's isolation. Finally, the purification step ensures that the final product meets the necessary purity standards for its intended applications.

Data Presentation and Product Characterization

The successful synthesis of this compound should be confirmed through various analytical techniques.

Analytical Technique Expected Result Purpose
¹H NMR Signals for the aldehyde protons (typically downfield) and the piperazine ring protons.Confirms the presence of the formyl groups and the piperazine core.
¹³C NMR A signal for the carbonyl carbon and signals for the piperazine ring carbons.Provides further structural confirmation.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₆H₁₀N₂O₂ (142.16 g/mol ).[13][14][15]Confirms the molecular weight of the product.
Infrared (IR) Spectroscopy A strong C=O stretching frequency characteristic of aldehydes.Confirms the presence of the aldehyde functional group.
Melting Point A sharp melting point around 126-129 °C.[16]Indicates the purity of the synthesized compound.

Conclusion and Future Perspectives

The formylation of piperazine to produce this compound is a cornerstone transformation in organic synthesis, enabling access to a diverse array of complex molecules. A solid understanding of the underlying reaction mechanisms, such as the Vilsmeier-Haack and Duff reactions, is essential for optimizing reaction conditions and achieving high yields. The detailed experimental protocol provided in this guide offers a robust and validated pathway for its synthesis. Future research may focus on the development of greener and more efficient formylation methods, as well as on expanding the synthetic utility of this compound in the creation of novel therapeutics and advanced materials.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Duff reaction - Wikipedia. [Link]

  • SYNTHESIS, CHARACTERIZATION AND PROCESS VALIDATION OF OLANZAPINE INTERMEDIATES. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Duff reaction - Grokipedia. [Link]

  • Reaction conditions optimization with 1-methylpiperazine formylation by... | Download Scientific Diagram - ResearchGate. [Link]

  • Preparation of N-formyl morpholine, N-formyl piperazine and their homologues - Google P
  • Duff Reaction. [Link]

  • This compound - the NIST WebBook. [Link]

  • Duff Reaction - SynArchive. [Link]

  • The Chemistry of Formylation: N-Formylpiperidine as a Superior Reagent. [Link]

  • Piperazine - Wikipedia. [Link]

  • Piperazine synthesis - Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. [Link]

  • The Duff Reaction: Researching A Modification - The ScholarShip. [Link]

  • This compound - the NIST WebBook. [Link]

  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. - ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives - IJPPR. [Link]

  • US3948900A - Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products - Google P
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]

Sources

Theoretical Conformational Analysis of Piperazine-1,4-dicarbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its conformational flexibility, however, presents a significant challenge in rational drug design. This in-depth technical guide provides a comprehensive framework for the theoretical and computational analysis of the conformational landscape of piperazine-1,4-dicarbaldehyde, a key building block and a molecule of intrinsic interest. We will delve into the fundamental principles governing its conformational preferences, outline a robust computational workflow for its study, and discuss the interpretation of the results in the context of drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of piperazine-containing molecules.

Introduction: The Significance of the Piperazine Scaffold and its Conformational Dynamics

The piperazine moiety is a privileged structure in drug discovery, appearing in a vast array of approved drugs targeting diverse therapeutic areas. Its prevalence stems from a unique combination of properties, including its ability to exist in different protonation states at physiological pH, its capacity to engage in hydrogen bonding, and its inherent conformational adaptability.[1] This conformational flexibility, while beneficial for receptor binding, also introduces a layer of complexity in structure-activity relationship (SAR) studies. A thorough understanding of the accessible conformations and their relative energies is paramount for designing ligands with optimal binding affinity and selectivity.

This compound, with its N-formyl substitutions, presents an interesting case study. The partial double bond character of the amide C-N bond introduces a rotational barrier, leading to distinct conformers.[2][3] Furthermore, the piperazine ring itself can adopt various puckered conformations, with the chair form being the most stable, followed by boat and twist-boat conformations.[1][4][5] The interplay between the amide bond rotation and the ring puckering dictates the overall three-dimensional shape of the molecule, which in turn governs its interactions with biological targets.

This guide will provide a systematic approach to elucidating the conformational preferences of this compound using state-of-the-art computational methods. We will emphasize the "why" behind the chosen methodologies, ensuring a self-validating and scientifically rigorous approach.

Theoretical Foundations and Computational Methodology

A robust computational protocol is essential for accurately predicting the conformational landscape of flexible molecules like this compound. Our approach is grounded in a hierarchical strategy, starting with a broad conformational search and progressively refining the energetics of the identified conformers using higher levels of theory.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a validated workflow for the conformational analysis of this compound:

  • Initial 3D Structure Generation:

    • Generate an initial 3D structure of this compound using a molecular builder.

    • Ensure correct atom types and bond orders.

  • Conformational Search:

    • Rationale: To explore the potential energy surface and identify all low-energy conformers.

    • Method: Employ a systematic or stochastic conformational search algorithm. A popular choice is the Monte Carlo Multiple Minimum (MCMM) method or a systematic dihedral angle scan.

    • Force Field: Utilize a reliable molecular mechanics force field such as MMFF94 or OPLS3e for the initial search. These force fields provide a good balance between speed and accuracy for organic molecules.[6]

  • Geometry Optimization and Energy Minimization:

    • Rationale: To obtain the precise geometry and relative energy of each identified conformer.

    • Method: Perform geometry optimization using a quantum mechanical method. Density Functional Theory (DFT) is the workhorse for such calculations.

    • Functional and Basis Set Selection: The choice of DFT functional and basis set is critical for accuracy. Based on benchmarking studies on similar piperazine derivatives, the M06-2X functional with the cc-pVDZ basis set offers a good balance of accuracy and computational cost.[7] For higher accuracy, coupled-cluster methods like DLPNO-CCSD(T) can be used as a reference.[4]

  • Frequency Calculations:

    • Rationale: To confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy.

    • Method: Perform frequency calculations at the same level of theory used for geometry optimization.

  • Analysis of Results:

    • Relative Energies: Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of all conformers to determine their populations at a given temperature.

    • Geometric Parameters: Analyze key dihedral angles to characterize the ring puckering and the orientation of the formyl groups.

    • Visualization: Visualize the low-energy conformers to gain a qualitative understanding of their shapes.

Diagram of the Computational Workflow

Computational Workflow for Conformational Analysis cluster_0 Initialization cluster_1 Exploration cluster_2 Refinement cluster_3 Analysis A 1. 3D Structure Generation B 2. Conformational Search (e.g., MCMM with MMFF94) A->B Initial Structure C 3. DFT Geometry Optimization (e.g., M06-2X/cc-pVDZ) B->C Unique Conformers D 4. Frequency Calculations C->D Optimized Geometries E 5. Energy & Geometry Analysis D->E Thermodynamic Data F Visualization E->F Analyzed Results

Caption: A schematic representation of the computational workflow for the conformational analysis of this compound.

Conformational Preferences of this compound

Based on studies of related N-acyl piperazines, we can anticipate the key conformational features of this compound.

Piperazine Ring Puckering

The piperazine ring predominantly adopts a chair conformation .[1][4][5][8][9] This conformation minimizes torsional and steric strain. Boat and twist-boat conformations are significantly higher in energy.

Amide Bond Isomerism

The C-N amide bonds in the formyl groups can exist in either a cis or trans conformation. Due to steric hindrance, the trans conformation is generally favored in N-acyl piperidines.[10] For this compound, this would result in three possible isomers: trans-trans, trans-cis, and cis-cis.

Orientation of the Formyl Groups

The orientation of the formyl groups relative to the piperazine ring can be described as either axial or equatorial . For N-acyl piperazines, there is a preference for the axial orientation of substituents at the 2-position due to the minimization of pseudoallylic strain.[10] In the case of this compound, the formyl groups at the 1 and 4 positions will also have preferred orientations.

Predicted Low-Energy Conformers

The combination of ring puckering and amide bond isomerism will lead to a set of low-energy conformers. The most stable conformer is expected to feature a chair piperazine ring with both formyl groups in a trans configuration. The relative orientation of these groups (diaxial, diequatorial, or axial-equatorial) will depend on a subtle balance of steric and electronic effects.

Quantitative Data and Analysis

To provide a quantitative understanding, we present hypothetical but realistic data that would be obtained from the computational workflow described above.

Table 1: Relative Energies and Key Dihedral Angles of Predicted Low-Energy Conformers of this compound

ConformerRing ConformationAmide IsomerismRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Key Dihedral Angles (degrees)
1 Chairtrans, trans (diequatorial)0.000.00C2-N1-C=O: ~180, C5-N4-C=O: ~180
2 Chairtrans, trans (axial-equatorial)0.850.90C2-N1-C=O: ~180, C5-N4-C=O: ~0
3 Chairtrans, cis2.502.65C2-N1-C=O: ~180, C5-N4-C=O: ~0
4 Twist-Boattrans, trans4.204.05-

Note: This data is illustrative and would need to be generated through the actual computational workflow.

Experimental Validation: The Crucial Link to Reality

Theoretical predictions must be validated against experimental data. For conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques.

  • NMR Spectroscopy: Temperature-dependent NMR studies can provide information about the barriers to rotation around the amide bonds and the rates of ring inversion.[2][3][11] The observation of distinct signals for axial and equatorial protons at low temperatures can confirm the presence of a chair conformation.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[2][8][9][11] This data serves as an excellent benchmark for validating the accuracy of the computational methods.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the theoretical conformational analysis of this compound. By following the outlined computational workflow and validating the results with experimental data, researchers can gain a detailed understanding of the conformational landscape of this important molecule. These insights are crucial for the rational design of novel drug candidates incorporating the piperazine scaffold, ultimately leading to the development of more effective and selective therapeutics.

Future studies could explore the conformational preferences of this compound in different solvent environments using implicit or explicit solvent models. Additionally, investigating the impact of substituents on the piperazine ring would provide a more complete picture of the structure-conformation-activity relationships for this versatile class of molecules.

References

  • ACS Omega. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • PubMed. (2016). Conformational analysis of 2-substituted piperazines.
  • PubMed. (2013).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Copper Catalyzed N-Formylation of α-Silyl- Substituted Tertiary N-Alkylamines by Air.
  • American Chemical Society. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • ACS Omega. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • PubMed. (n.d.). Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent.
  • ResearchGate. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • NIST. (n.d.). This compound. NIST WebBook.
  • NIH. (n.d.).
  • NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • NIH. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions.
  • PubMed Central. (n.d.). 1,4-Dibenzylpiperazine.
  • RSC Publishing. (n.d.).

Sources

An In-depth Technical Guide to Piperazine-1,4-dicarbaldehyde: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Synthetic Building Block

Piperazine-1,4-dicarbaldehyde, also known as 1,4-diformylpiperazine, is a symmetrical diamide derived from the heterocyclic amine piperazine. While not as widely recognized as some of its more complex derivatives, this compound serves as a crucial intermediate in organic synthesis, particularly in the construction of more elaborate molecular architectures for pharmaceutical and materials science applications. Its significance lies in the reactivity of the two formyl groups, which can participate in a variety of chemical transformations, and the conformational rigidity of the piperazine ring. This guide provides a comprehensive overview of the historical context of its discovery, a detailed exploration of its synthesis, and insights into its applications for researchers, scientists, and drug development professionals.

A Historical Perspective on the Formylation of Piperazine

The definitive first synthesis of this compound is not prominently documented in readily accessible historical literature. However, its conceptualization can be traced back to the broader history of piperazine chemistry and the development of formylation reactions for amines in the late 19th and early 20th centuries. The piperazine scaffold itself has been a cornerstone in medicinal chemistry, with its derivatives finding applications as anthelmintics, antihistamines, and antipsychotics.

The formylation of secondary amines is a fundamental transformation in organic chemistry. Early methods for N-formylation included the Leuckart-Wallach reaction, which involves the reaction of an amine with formic acid or a formamide. Given the availability of piperazine and the established knowledge of formylation reactions, it is highly probable that this compound was first synthesized through the direct reaction of piperazine with a formylating agent. A plausible and straightforward early method would involve the reaction of piperazine with an excess of formic acid, followed by dehydration to yield the diformyl derivative. This approach is supported by modern patents which describe similar processes for the preparation of N-formyl piperazines[1].

Synthetic Methodologies: From Historical Plausibility to Modern Protocols

The synthesis of this compound is conceptually straightforward, involving the N,N'-diacylation of the parent piperazine. The choice of formylating agent and reaction conditions can influence the yield and purity of the final product.

Plausible Historical Synthesis: Direct Formylation with Formic Acid

A likely early method for the preparation of this compound would have involved the direct reaction of piperazine with formic acid. This method is based on the principle that the amine reacts with the carboxylic acid to form an ammonium salt, which upon heating, dehydrates to form the corresponding amide.

Reaction Scheme:

G piperazine Piperazine intermediate Piperazinium diformate (intermediate salt) piperazine->intermediate + 2 HCOOH formic_acid Formic Acid (excess) product This compound intermediate->product Heat (-2 H2O) water Water

Caption: Plausible historical synthesis of this compound.

Experimental Protocol (Hypothetical Early Method):

  • Salt Formation: To a round-bottom flask equipped with a reflux condenser, add one mole of piperazine.

  • Slowly add at least two moles of formic acid to the flask. The reaction is exothermic, and cooling may be necessary.

  • Dehydration: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in a Dean-Stark trap.

  • Isolation: Once the theoretical amount of water has been collected, cool the reaction mixture. The crude product may crystallize upon cooling.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or water.

Causality Behind Experimental Choices:

  • Excess Formic Acid: Using an excess of formic acid ensures the complete diformylation of both nitrogen atoms of the piperazine ring.

  • Heating/Reflux: The dehydration of the intermediate ammonium formate salt to the amide requires thermal energy to drive the equilibrium towards the product.

  • Water Removal: The removal of water as it is formed is crucial to shift the reaction equilibrium towards the formation of the diamide and to achieve a high yield.

Modern Synthetic Approaches

While the direct formylation with formic acid remains a viable method, modern organic synthesis offers a range of more controlled and efficient formylating agents.

Table 1: Comparison of Formylating Agents for Piperazine

Formylating AgentReaction ConditionsAdvantagesDisadvantages
Formic AcidHigh temperature, water removalInexpensive, readily availableRequires high temperatures, potential for side reactions
Acetic Formic AnhydrideMild conditions (0°C to room temp)High reactivity, good yieldsMust be prepared in situ, sensitive to moisture
N,N-Dimethylformamide (DMF) with a coupling agentRoom temperatureMild conditions, high yieldsRequires a coupling agent, more expensive
Ethyl FormateReflux in a suitable solventReadily available, relatively mildSlower reaction times compared to more reactive agents

A modern and efficient laboratory-scale synthesis might employ a mixed anhydride or an activated form of formic acid to achieve formylation under milder conditions. For instance, the reaction of piperazine with acetic formic anhydride, generated in situ from formic acid and acetic anhydride, can provide the desired product in high yield at lower temperatures.

Experimental Workflow for a Modern Synthesis:

G cluster_0 Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up and Purification formic_acid Formic Acid acetic_anhydride Acetic Anhydride formic_acid->acetic_anhydride Mix at 0°C anhydride_formation Acetic Formic Anhydride (in situ) acetic_anhydride->anhydride_formation reaction_mixture Reaction Mixture anhydride_formation->reaction_mixture piperazine_sol Piperazine in suitable solvent piperazine_sol->reaction_mixture workup Aqueous Work-up reaction_mixture->workup extraction Solvent Extraction workup->extraction purification Recrystallization/Chromatography extraction->purification final_product Pure this compound purification->final_product

Sources

A Senior Application Scientist's Guide to the Biological Activity Screening of 1,4-Diformylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Unlocking the Therapeutic Potential of the 1,4-Diformylpiperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have cemented its role in the development of novel therapeutics.[3][4] Within this esteemed class of compounds, the 1,4-diformylpiperazine core presents a synthetically accessible and structurally intriguing starting point for the exploration of new biological activities. The diformyl substitution offers a unique conformational rigidity and electronic distribution, suggesting that derivatives of this scaffold may exhibit distinct biological profiles compared to their N-substituted piperazine counterparts.

This technical guide, crafted from the perspective of a Senior Application Scientist, moves beyond a mere recitation of protocols. It is designed to provide a strategic and in-depth exploration of the biological activity screening of 1,4-diformylpiperazine derivatives. We will delve into the rationale behind the selection of specific assays, grounding our discussion in the established and potential therapeutic applications of this compound class. Our focus will be on providing a robust framework for identifying and characterizing novel biological activities, with a particular emphasis on anticancer, antimicrobial, and anti-inflammatory potential.

I. The Rationale for Screening: Targeting Key Therapeutic Areas

The decision to screen a new chemical entity against a particular biological target is a critical step in the drug discovery process. For 1,4-diformylpiperazine derivatives, the rationale for focusing on anticancer, antimicrobial, and anti-inflammatory activities is multifactorial, stemming from the known biological profiles of the broader piperazine class and the emerging data on this specific scaffold.

A. Anticancer Activity: A Scaffold of Promise

The piperazine moiety is a recurring motif in a number of clinically used anticancer agents.[1][2] Its presence can confer favorable properties such as improved solubility and the ability to interact with key biological targets. While extensive data on the anticancer activity of 1,4-diformylpiperazine derivatives is still emerging, the foundational role of the piperazine ring in oncology drug discovery provides a strong impetus for their investigation in this area.[4][5]

B. Antimicrobial Potential: A Pressing Global Need

The rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial and antifungal agents.[6] Piperazine derivatives have demonstrated significant antimicrobial properties, and the unique structural features of the 1,4-diformylpiperazine core may offer new avenues for combating resistant pathogens.[2][6]

C. Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. The piperazine scaffold has been incorporated into compounds with demonstrated anti-inflammatory effects.[7][8] Screening 1,4-diformylpiperazine derivatives for their ability to modulate inflammatory pathways is a logical and promising avenue of investigation.

II. A Strategic Screening Cascade for 1,4-Diformylpiperazine Derivatives

A well-designed screening cascade is essential for the efficient and cost-effective identification of promising lead compounds. The following workflow provides a logical progression from initial broad-based screening to more detailed mechanistic studies.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Hit Validation cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Lead Optimization Primary_Screening Initial Library of 1,4-Diformylpiperazine Derivatives Anticancer_Screen Cytotoxicity Assays (e.g., MTT, SRB) Primary_Screening->Anticancer_Screen Anticancer Pathway Antimicrobial_Screen Primary Antimicrobial Assays (e.g., Disk Diffusion, MIC) Primary_Screening->Antimicrobial_Screen Antimicrobial Pathway Anti_inflammatory_Screen Initial Anti-inflammatory Assays (e.g., COX/LOX Inhibition) Primary_Screening->Anti_inflammatory_Screen Anti-inflammatory Pathway Dose_Response Dose-Response Studies & IC50/EC50 Determination Anticancer_Screen->Dose_Response Spectrum_Analysis Broad-Spectrum Antimicrobial Activity Antimicrobial_Screen->Spectrum_Analysis Cell_Based_Inflammation Cell-Based Anti-inflammatory Assays Anti_inflammatory_Screen->Cell_Based_Inflammation Apoptosis_Assays Apoptosis & Cell Cycle Analysis Dose_Response->Apoptosis_Assays Mechanism_of_Inhibition Bactericidal/Bacteriostatic Determination Spectrum_Analysis->Mechanism_of_Inhibition Cytokine_Profiling Cytokine & Mediator Profiling Cell_Based_Inflammation->Cytokine_Profiling SAR_Studies Structure-Activity Relationship (SAR) Studies Apoptosis_Assays->SAR_Studies Mechanism_of_Inhibition->SAR_Studies Cytokine_Profiling->SAR_Studies

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Piperazine-1,4-dicarbaldehyde from Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide for the synthesis of Piperazine-1,4-dicarbaldehyde from piperazine. It is designed to equip researchers and professionals in drug development with a robust understanding of the synthetic methodologies, mechanistic principles, and practical laboratory protocols. This guide emphasizes scientific integrity, offering field-proven insights and self-validating procedures to ensure reproducibility and high-yield outcomes. Key topics include a comparative analysis of formylation strategies, step-by-step experimental protocols, and comprehensive data presentation.

Introduction: The Significance of this compound in Medicinal Chemistry

Piperazine and its derivatives are foundational scaffolds in modern medicinal chemistry, present in a vast array of FDA-approved drugs.[1][2][3][4] The piperazine ring's prevalence is due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile linker for arranging pharmacophoric elements in three-dimensional space.[2][4]

This compound, also known as 1,4-diformylpiperazine, is a key intermediate in the synthesis of more complex piperazine-containing molecules.[5][6][7] Its two aldehyde functionalities provide reactive handles for a variety of chemical transformations, enabling the construction of diverse molecular architectures. Recent studies have highlighted its use in the development of novel ferroptosis inhibitors, demonstrating its potential in creating therapeutic agents for cardiovascular diseases.[7] The ability to efficiently and reliably synthesize this building block is therefore of paramount importance to drug discovery and development pipelines.

Strategic Approaches to the Formylation of Piperazine

The synthesis of this compound involves the diformylation of the two secondary amine groups of the piperazine ring. Several methods can be employed for this transformation, each with its own set of advantages and considerations.

Direct Formylation with Formic Acid

The most straightforward and atom-economical approach is the direct reaction of piperazine with formic acid. This method typically involves heating a mixture of the reactants, often with azeotropic removal of water to drive the reaction to completion.

Mechanistic Insight: The reaction proceeds through the formation of a piperazinium formate salt, which upon heating, dehydrates to form the corresponding N-formyl amide bonds.[8] The use of a Dean-Stark apparatus or an azeotroping solvent like toluene or benzene can significantly improve the yield by continuously removing the water byproduct.[8][9]

Alternative Formylating Agents

While formic acid is a common choice, other formylating agents can be utilized. These include:

  • Acetic Formic Anhydride: A highly effective but moisture-sensitive reagent.[9]

  • Chloral: Can be used for formylation but is toxic.[9]

  • Ethyl Formate: A less reactive but viable option.[9]

For the synthesis of this compound, the direct use of formic acid presents a balance of efficiency, cost-effectiveness, and operational simplicity, making it the preferred method for many applications.

Named Reactions for Formylation: A Comparative Overview

While not directly applied to the diformylation of piperazine in a single step, understanding other classical formylation reactions provides a broader context for C-N bond formation involving a formyl group.

  • Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and a substituted amide like DMF) to formylate electron-rich aromatic compounds.[10][11][12][13] It is a powerful tool for aromatic aldehyde synthesis but is not the standard method for formylating secondary amines like piperazine.

  • Gattermann and Gattermann-Koch Reactions: These are methods for the formylation of aromatic rings using hydrogen cyanide/HCl (Gattermann) or carbon monoxide/HCl (Gattermann-Koch) in the presence of a Lewis acid catalyst.[14][15][16][17][18] These reactions are specific to aromatic systems and are not applicable to the formylation of piperazine.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis and purification of this compound.

Synthesis of this compound via Direct Formylation

This protocol is adapted from established procedures for the N-formylation of cyclic amines.[8][19][20]

Materials and Equipment:

  • Piperazine (anhydrous)

  • Formic acid (88-98% purity)

  • Toluene

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Crystallization dish

Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction Setup cluster_process Reaction & Work-up cluster_purification Purification A Charge flask with piperazine and toluene B Add formic acid A->B C Assemble Dean-Stark and reflux condenser B->C D Heat to reflux (azeotropic water removal) C->D E Cool to room temperature D->E F Remove solvent (rotary evaporation) E->F G Recrystallize crude product F->G H Filter and wash solid G->H I Dry under vacuum H->I

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (e.g., 0.2 mol) and toluene (e.g., 50 mL).

  • Reagent Addition: Slowly add formic acid (e.g., 0.44 mol, ensuring a slight excess) to the stirring suspension of piperazine in toluene. An exothermic reaction will occur, leading to the formation of the piperazinium formate salt.

  • Azeotropic Distillation: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux using a heating mantle. Toluene and water will co-distill, with the water being collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.

  • Purification by Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol. Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them under vacuum to a constant weight.

Quantitative Data Summary:

ParameterValueNotes
Piperazine1.0 eq
Formic Acid2.2 eqA slight excess ensures complete diformylation.
SolventTolueneActs as an azeotroping agent.
Reaction TemperatureReflux (~110 °C)
Reaction Time3-5 hoursMonitor water collection in the Dean-Stark trap.
Expected Yield85-95%
Characterization of this compound

The identity and purity of the synthesized product should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₆H₁₀N₂O₂[5][21][22]
Molecular Weight142.16 g/mol [5][6][21][22]
AppearanceWhite to off-white powder/solid[5][6]
Melting Point126-129 °C[6][23]
CAS Number4164-39-0[21][22]

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1650-1680 cm⁻¹. The absence of N-H stretching bands (around 3300-3500 cm⁻¹) from the starting piperazine indicates complete formylation.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals for the formyl protons (-CHO) and the methylene protons (-CH₂-) of the piperazine ring. Due to restricted rotation around the amide bond, you may observe distinct signals for protons in different chemical environments.

    • ¹³C NMR: Expect signals for the carbonyl carbons and the methylene carbons.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of this compound.

Safety and Handling

  • Piperazine: Can cause skin and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion (as indicated by the presence of starting material or mono-formylated piperazine in the crude product), ensure that a sufficient excess of formic acid was used and that the azeotropic removal of water was efficient. Extending the reflux time may also be beneficial.

  • Low Yield: Low yields can result from incomplete reaction or losses during work-up and purification. Ensure the crude product is fully transferred during each step. For recrystallization, use a minimal amount of hot solvent to avoid excessive loss of product in the mother liquor.

  • Product Purity: If the purified product is not of sufficient purity, a second recrystallization may be necessary. Alternatively, column chromatography on silica gel can be employed for further purification, although this is a less common method for this particular compound.

Conclusion

The direct formylation of piperazine with formic acid using azeotropic water removal is a highly efficient, reliable, and scalable method for the synthesis of this compound. This application note provides the necessary protocols and scientific rationale to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development. By adhering to the detailed procedures and safety precautions outlined, high yields of pure product can be consistently achieved.

References

  • Preparation of N-formyl morpholine, N-formyl piperazine and their homologues. CN1113876C.
  • This compound. NIST WebBook.
  • This compound. NIST WebBook.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Piperazine synthesis. Organic Chemistry Portal.
  • This compound. CymitQuimica.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • G
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
  • Gattermann Koch Reaction Mechanism. BYJU'S.
  • G
  • Prepn. method for n-formyl piperidine and homologs thereof. CN1154963A.
  • 1,4-Piperazinedicarboxaldehyde 98 4164-39-0. Sigma-Aldrich.
  • Vilsmeier–Haack reaction. Wikipedia.
  • Gattermann reaction. L.S.College, Muzaffarpur.
  • The Gattermann & Gattermann-Koch Formyl
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz
  • Recovery and purification of piperazine. US3481933A.
  • Prepn. method for n-formyl piperidine and homologs thereof. CN1052228C.
  • Purification of piperazine. US2919275A.
  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • 1,4-Piperazinedicarboxaldehyde | C6H10N2O2 | CID 77821. PubChem.
  • Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed.
  • Synthesis of Piperazines by C-H Functionaliz
  • 1,4-Piperazinedicarboxaldehyde 98 4164-39-0. Sigma-Aldrich.
  • Method for preparing piperazines. WO1997010222A1.
  • Piperazine. Wikipedia.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products. US3948900A.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.

Sources

1,4-Diformylpiperazine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1,4-Diformylpiperazine in Organic Synthesis

Abstract

1,4-Diformylpiperazine (DFP), also known as piperazine-1,4-dicarbaldehyde, is a versatile and highly effective bifunctional building block in modern organic synthesis. Its unique symmetrical structure, featuring two reactive formyl groups attached to a stable piperazine core, allows it to serve dual roles: as a superior formylating agent in reactions like the Vilsmeier-Haack reaction and as a robust scaffold for introducing the pharmaceutically relevant piperazine moiety.[1][2] This guide provides an in-depth exploration of DFP's reactivity, key applications, and detailed protocols for its use, tailored for researchers in synthetic chemistry and drug development.

Physicochemical Properties and Handling

A clear understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
Appearance White to off-white crystalline powder
Melting Point 126-130 °C
Solubility Soluble in many organic solvents
CAS Number 4164-39-0[3]

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. While not acutely toxic, standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Core Reactivity: The Vilsmeier-Haack Reaction

The most prominent application of 1,4-Diformylpiperazine is its role in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] This reaction transforms a C-H bond on an aromatic ring into a C-CHO bond, yielding valuable aldehyde intermediates.[5]

Mechanism of Action: Formation of a Potent Bis-Vilsmeier Reagent

The key to the Vilsmeier-Haack reaction is the in-situ generation of a highly electrophilic species known as the Vilsmeier reagent. When DFP is treated with an activating agent, typically phosphorus oxychloride (POCl₃), it forms a potent, bifunctional chloroiminium salt.

The reaction proceeds in two main stages:

  • Reagent Formation: The oxygen atom of each formyl group in DFP acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate a stable, yet highly reactive, bis-chloroiminium ion—the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks one of the electrophilic iminium carbons. Subsequent loss of a proton restores aromaticity, and a final hydrolysis step during aqueous workup liberates the aryl aldehyde and regenerates the piperazine core.

Vilsmeier_Mechanism DFP 1,4-Diformylpiperazine (DFP) Reagent Bis-Vilsmeier Reagent (bis-chloroiminium ion) DFP->Reagent Activation POCl3 2x POCl₃ POCl3->Reagent Intermediate Iminium Intermediate Reagent->Intermediate Arene 2x Electron-Rich Arene (e.g., N,N-Dialkylaniline) Arene->Intermediate Electrophilic Attack Product 2x Aryl Aldehyde Intermediate->Product Hydrolysis Hydrolysis H₂O Workup Hydrolysis->Product

Caption: General mechanism of the Vilsmeier-Haack reaction using DFP.
Advantage Over Monofunctional Amides

A distinct advantage of using the bifunctional DFP is the potential for higher reaction efficiency and yields compared to its monofunctional analogs. In a comparative study on the formylation of N,N-dialkylaniline and thiophene, DFP consistently provided superior yields.[4]

Formylating AgentSubstrateProduct Yield
1,4-Diformylpiperazine (DFP) Thiophene / Dialkylaniline59-77% [4]
1-FormylpiperazineThiophene / Dialkylaniline48-55%[4]

This enhanced reactivity can be attributed to the formation of the bis-Vilsmeier reagent, which effectively provides two electrophilic centers from a single molecule, potentially influencing reaction kinetics and equilibria favorably.

Application as a Piperazine Synthon

Beyond formylation, DFP is an invaluable building block for introducing the piperazine core, a privileged scaffold in medicinal chemistry found in numerous marketed drugs.[6] The formyl groups act as protecting groups for the piperazine nitrogens, which can be removed under acidic or basic conditions after the piperazine skeleton has been incorporated into a target molecule. This strategy is employed in the synthesis of complex ligands and bioactive compounds.[2][6] For instance, DFP can be condensed with carbohydrazide to form 1,4-diformylpiperazine-bis(carbohydrazone), a ligand precursor suitable for chelating metal ions.[6]

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

The following is a representative protocol for the formylation of an activated aromatic compound, such as N,N-dimethylaniline, using 1,4-diformylpiperazine. The procedure is adapted from established Vilsmeier-Haack methodologies and incorporates molar ratios reported in related syntheses.[5]

Protocol_Workflow Start Start: Inert Atmosphere Setup Step1 Step 1: Reagent Activation Cool DFP solution to 0°C. Add POCl₃ dropwise. Start->Step1 Step2 Step 2: Vilsmeier Reagent Formation Stir at 0°C for 30-60 min. Step1->Step2 Exothermic Control Temp! Step3 Step 3: Substrate Addition Add aromatic substrate solution dropwise. Step2->Step3 Step4 Step 4: Reaction Heat mixture (e.g., 60-80°C) for 2-4 hours. Step3->Step4 Monitor by TLC Step5 Step 5: Quenching & Hydrolysis Cool and pour onto crushed ice. Step4->Step5 Step6 Step 6: Neutralization & Precipitation Adjust pH to 6-8 with aq. base. Stir until precipitation is complete. Step5->Step6 Vigorous Stirring Required Step7 Step 7: Isolation & Purification Filter solid product. Wash with water. Recrystallize or use chromatography. Step6->Step7 End End: Pure Aryl Aldehyde Step7->End

Caption: Experimental workflow for a typical Vilsmeier-Haack formylation.
Materials:
  • 1,4-Diformylpiperazine (DFP) (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (2.2 eq)

  • Electron-rich aromatic substrate (e.g., N,N-dimethylaniline) (2.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or other suitable solvent

  • Crushed ice

  • Saturated aqueous sodium bicarbonate or sodium acetate solution

  • Deionized water

Procedure:
  • Vilsmeier Reagent Preparation: In a three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve 1,4-diformylpiperazine (1.0 eq) in anhydrous DCE.

    • Causality: Anhydrous conditions are critical to prevent premature hydrolysis of POCl₃ and the Vilsmeier reagent.

  • Cool the solution to 0 °C using an ice-water bath. Add phosphorus oxychloride (2.2 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C throughout the addition.

    • Causality: The reaction between DFP and POCl₃ is exothermic. Slow, cooled addition prevents thermal degradation of the reactants and the resulting iminium salt.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the aromatic substrate (2.0 eq) in a minimal amount of anhydrous DCE and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

  • Once the substrate addition is complete, remove the ice bath and heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.

  • Carefully and slowly pour the reaction mixture onto the crushed ice.

    • Causality: This step quenches any remaining reactive species and hydrolyzes the intermediate iminium salt to the final aldehyde product. This process is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium bicarbonate or sodium acetate until the pH reaches 6-8. The product will typically precipitate as a solid.

  • Stir the mixture for 1-2 hours to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Conclusion

1,4-Diformylpiperazine is a powerful and efficient bifunctional reagent with significant utility in organic synthesis. Its primary strength lies in its ability to act as a high-yield formylating agent in the Vilsmeier-Haack reaction, outperforming monofunctional analogs.[4] Furthermore, its stable piperazine core makes it an excellent synthon for introducing this key pharmacophore into complex molecules. The straightforward protocols and clear advantages associated with DFP make it an essential tool for chemists aiming to synthesize novel aldehydes and piperazine-containing compounds for pharmaceutical, agrochemical, and materials science applications.

References

  • Chem-Impex. (n.d.). 1,4-Diformylpiperazine.
  • Fujii, K., & Yukawa, A. (1956). Studies on the Syntheses of Piperazines. IV: Formylpiperazines as Formylating Agents. Pharmaceutical Society of Japan, 76, 607-609.
  • Jadhav, P. M., et al. (2021). Revisiting applications of molecular iodine in organic synthesis. Request PDF. Retrieved from [Link].

  • Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
  • Ndjabole, L. A., et al. (2018). Comparative Computational Studies of 1,4-Diformyl-piperazine and 1,4-Dithionyl. Physical Chemistry Research, 6(1), 161-175.
  • Unknown Author. (2014).
  • Bayer Aktiengesellschaft. (2016). Antiparasitic combinations.
  • Dalian University of Technology. (2011). Synthesis method of 2-chlorine-3-cyanopyridine.

Sources

Application Notes and Protocols: Utilizing Piperazine-1,4-dicarbaldehyde in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for High-Performance Polymers

Piperazine-1,4-dicarbaldehyde, a bifunctional aldehyde, presents a compelling scaffold for the synthesis of advanced polymers. Its rigid heterocyclic structure, combined with the reactivity of its two aldehyde moieties, allows for its incorporation into polymer backbones, imparting unique thermal and mechanical properties. This guide provides a comprehensive overview of the application of this compound in the synthesis of polyimines, a class of polymers known for their high thermal stability, good mechanical strength, and interesting electronic properties.

The core of this application lies in the condensation polymerization reaction between the dialdehyde and a suitable diamine. This reaction forms a stable imine (-C=N-) linkage, creating a robust and often aromatic polymer backbone. The choice of the diamine comonomer offers a versatile platform for tuning the final properties of the polymer, making this synthetic strategy highly attractive for materials science, electronics, and drug delivery applications.

Reaction Mechanism: The Foundation of Polyimine Formation

The synthesis of polyimines from this compound and a diamine proceeds via a step-growth condensation polymerization. The fundamental reaction is the formation of a Schiff base, where the aldehyde groups of this compound react with the primary amine groups of the comonomer.

The causality behind this experimental choice is the high reactivity of the aldehyde groups towards nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine. The reaction is typically acid-catalyzed, which protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the amine. The subsequent dehydration step drives the equilibrium towards the formation of the stable imine bond.

Polyimine Formation Monomer1 This compound (Dialdehyde) Intermediate Hemiaminal Intermediate Monomer1->Intermediate + Monomer2 Diamine (e.g., p-Phenylenediamine) Monomer2->Intermediate Polymer Polyimine (-[N=CH-Pip-CH=N-Ar]-n) Intermediate->Polymer - H2O Water Water (byproduct)

Caption: General reaction scheme for polyimine synthesis.

Experimental Protocol: Synthesis of a Polyimine from this compound and p-Phenylenediamine

This protocol details a representative solution polymerization method for the synthesis of a polyimine. The selection of an aromatic diamine like p-phenylenediamine is expected to yield a rigid polymer with high thermal stability.

Materials and Reagents
ReagentPuritySupplierNotes
This compound≥98%Sigma-AldrichStore in a cool, dry place.
p-Phenylenediamine≥99%Acros OrganicsRecrystallize from ethanol if necessary.
N,N-Dimethylacetamide (DMAc)AnhydrousSigma-AldrichUse dry solvent.
p-Toluenesulfonic acid (PTSA)≥98.5%Alfa AesarCatalyst.
MethanolACS GradeFisher ScientificFor polymer precipitation.
Step-by-Step Methodology
  • Reactor Setup: A 100 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a condenser. The apparatus is flame-dried under a nitrogen atmosphere to ensure anhydrous conditions.

  • Monomer Dissolution: In the reaction flask, dissolve this compound (1.42 g, 10 mmol) and p-phenylenediamine (1.08 g, 10 mmol) in 40 mL of anhydrous N,N-dimethylacetamide (DMAc).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (approx. 0.017 g, 0.1 mmol) to the reaction mixture. The catalyst enhances the rate of imine formation.

  • Polymerization: The reaction mixture is heated to 120 °C under a continuous nitrogen flow with vigorous stirring. The progress of the polymerization is monitored by the increase in viscosity of the solution. The reaction is typically allowed to proceed for 24 hours.

  • Polymer Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is slowly poured into 200 mL of methanol with constant stirring. The precipitated polymer is collected by filtration.

  • Washing: The collected polymer is washed thoroughly with methanol to remove any unreacted monomers and catalyst, followed by washing with hot water.

  • Drying: The purified polymer is dried in a vacuum oven at 80 °C for 24 hours to a constant weight.

Experimental Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Setup 1. Flame-dried Reactor Setup (N2 atmosphere) Dissolve 2. Dissolve Monomers & Catalyst in DMAc Setup->Dissolve Heat 3. Heat to 120°C (24 hours) Dissolve->Heat Precipitate 4. Precipitate in Methanol Heat->Precipitate Filter 5. Filter and Wash Precipitate->Filter Dry 6. Dry in Vacuum Oven Filter->Dry

Caption: Workflow for polyimine synthesis.

Characterization and Expected Properties

A thorough characterization of the synthesized polymer is crucial to confirm its structure and evaluate its properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the formation of the imine bond with a characteristic C=N stretching vibration peak typically appearing around 1600-1650 cm⁻¹. The disappearance of the aldehyde C=O stretching peak (around 1700 cm⁻¹) and the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) will indicate a high degree of polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to further elucidate the polymer structure. The appearance of a new proton signal corresponding to the imine C-H proton (around 8-9 ppm) and the disappearance of the aldehyde proton signal (around 9-10 ppm) are key indicators of successful polymerization.

Thermal Properties

The incorporation of the rigid piperazine ring and the aromatic diamine is expected to result in a polymer with high thermal stability.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer. A representative aromatic polyimine would be expected to exhibit a 10% weight loss temperature (T₁₀) in the range of 350-450 °C in a nitrogen atmosphere, indicating its suitability for high-temperature applications.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the polymer. For a rigid aromatic polyimine, the Tg is expected to be in the range of 200-250 °C.

Mechanical Properties

The mechanical properties of the polymer can be evaluated by preparing thin films and performing tensile tests.

PropertyExpected Range for Aromatic Polyimines
Tensile Strength (MPa)50 - 100
Young's Modulus (GPa)2.0 - 4.0
Elongation at Break (%)5 - 15

Note: These are representative values for aromatic polyimines and the actual properties of the synthesized polymer may vary depending on the molecular weight and processing conditions.

Applications and Future Directions

Polymers derived from this compound hold significant promise in various fields:

  • High-Performance Materials: Their high thermal stability and mechanical strength make them suitable for applications in the aerospace and automotive industries as components in composites and coatings.

  • Membrane Technology: The regular pore structure that can be achieved in some polyimine networks makes them interesting candidates for gas separation and filtration membranes.

  • Electronics: Conjugated polyimines can exhibit semiconducting properties, opening up possibilities for their use in organic electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).

  • Drug Delivery: The biocompatibility of piperazine-containing compounds and the potential for stimuli-responsive cleavage of the imine bond make these polymers attractive for controlled drug release systems.

Future research will likely focus on the synthesis of novel polyimines with tailored properties by varying the diamine comonomer. The exploration of different polymerization techniques, such as interfacial polymerization, could lead to the formation of thin films with controlled morphology. Furthermore, the post-synthetic modification of the polymer backbone could introduce new functionalities and expand the application scope of these versatile materials.

References

  • Yang, C.-J., & Jenekhe, S. A. (1995). Conjugated Aromatic Polyimines. 2. Synthesis, Structure, and Properties of New Aromatic Polyazomethines. Macromolecules, 28(4), 1180–1196. [Link]

  • Iwan, A., & Sek, D. (2007). Progress in Synthesis and Application of Polyazomethines. Progress in Polymer Science, 32(11-12), 1466-1512. [Link]

  • U.S. Patent 3,948,900 A, "Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products," filed Aug. 16, 1974, and issued Apr. 6, 1976.
  • Rao, S. A., et al. (2019). synthesis, characterization and properties of processable polyazomethines for high temperature application. Journal of Advanced Scientific Research, 10(3), 10-16. [Link]

Protocols for N-functionalization of 1,4-Diformylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of N-Functionalized Piperazine Scaffolds from 1,4-Diformylpiperazine

Authored by: A Senior Application Scientist

Abstract

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of FDA-approved drugs.[1][2] Its unique physicochemical and conformational properties allow it to modulate aqueous solubility, lipophilicity, and receptor-binding interactions. 1,4-Diformylpiperazine serves as a stable, solid, and highly versatile starting material for accessing diverse libraries of N,N'-disubstituted piperazines.[3] The formyl groups act as effective protecting groups for the piperazine nitrogens, which can be readily removed to unmask the reactive secondary amine functionalities.

This document provides a comprehensive guide for researchers, outlining validated protocols for the deformylation of 1,4-diformylpiperazine and subsequent N-functionalization through three critical synthetic pathways: N-arylation, N-alkylation, and N-acylation. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expert insights into experimental design and troubleshooting.

The Strategic Utility of 1,4-Diformylpiperazine

1,4-Diformylpiperazine (also known as piperazine-1,4-dicarbaldehyde) is an ideal precursor for piperazine library synthesis.[3][4] As a crystalline solid with a melting point of 126-129 °C, it is significantly easier to handle and store compared to piperazine itself, which is a hygroscopic, low-melting solid. The electron-withdrawing nature of the formyl groups renders the piperazine nitrogens non-nucleophilic, preventing unwanted side reactions and allowing for precise, controlled functionalization following a deprotection step. This strategy is central to the modular synthesis of complex molecules where the piperazine core is introduced early in the synthetic sequence.[5][6]

Overall Synthetic Workflow

The general strategy involves a two-stage process: first, the quantitative removal of the N-formyl protecting groups, followed by the desired N-functionalization reaction to yield the target 1,4-disubstituted piperazine.

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: N-Functionalization A 1,4-Diformylpiperazine (Stable Precursor) B Piperazine (Reactive Intermediate) A->B  Acid-Catalyzed  Hydrolysis C 1,4-Diarylpiperazines B->C  Buchwald-Hartwig  Amination D 1,4-Dialkylpiperazines B->D  Reductive  Amination E 1,4-Diacylpiperazines (Bis-amides) B->E  Amide  Coupling

Caption: General workflow for N-functionalization.

Core Protocols: From Deprotection to Functionalization

Protocol 1: Acid-Catalyzed Deformylation

Principle: The N-formyl group is an amide, which can be hydrolyzed under acidic conditions. The reaction involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The resulting piperazine is protonated by the acid, typically yielding a stable salt (e.g., piperazine dihydrochloride) that precipitates from non-polar solvents or can be isolated upon solvent removal.

Materials:

  • 1,4-Diformylpiperazine (1.0 eq)

  • 6M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (excess)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Diethyl ether or MTBE

  • Sodium Hydroxide (NaOH) solution (for optional neutralization)

Step-by-Step Procedure:

  • Suspend 1,4-diformylpiperazine (e.g., 10.0 g, 70.3 mmol) in methanol (100 mL).

  • To the stirring suspension, add 6M aqueous HCl (e.g., 35 mL, ~3 eq) dropwise. The mixture may warm slightly.

  • Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

  • If a precipitate (piperazine dihydrochloride) forms, collect it by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude piperazine salt. This salt can be used directly in some subsequent reactions or neutralized.

  • (Optional Neutralization): To obtain free piperazine, dissolve the salt in a minimal amount of water, cool in an ice bath, and add a 50% (w/v) NaOH solution dropwise until the pH is >12. Extract the free piperazine into an organic solvent like dichloromethane (DCM) or chloroform, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield piperazine as a white solid.

Trustworthiness: The endpoint of this reaction is easily verified by the complete consumption of the starting material via LC-MS. The formation of the salt product is often quantitative. The identity and purity of the resulting free piperazine should be confirmed by ¹H NMR before use in subsequent steps.

Protocol 2: N,N'-Diarylation via Buchwald-Hartwig Amination

Principle: The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl halide or triflate.[7] This method is highly valued for its broad substrate scope and functional group tolerance, making it a cornerstone of modern medicinal chemistry. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the N-arylpiperazine and regenerate the Pd(0) catalyst.

Materials:

  • Piperazine (1.0 eq, from Protocol 1)

  • Aryl Halide (e.g., Aryl Bromide) (2.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃)) (2.5-3.0 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

Step-by-Step Procedure:

  • To an oven-dried flask, add Pd(OAc)₂ (e.g., 0.04 eq), the phosphine ligand (e.g., 0.08 eq), and the base (e.g., 2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat three times.

  • Add the anhydrous, deoxygenated solvent (e.g., Toluene) via syringe, followed by the aryl halide (2.1 eq) and piperazine (1.0 eq).

  • Heat the reaction mixture to 80-110 °C and stir under the inert atmosphere for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-diarylpiperazine.

Buchwald-Hartwig Catalytic Cycle

G A Pd(0)L (Active Catalyst) B Oxidative Addition Complex A->B + Ar-X C Amine Coordination B->C + Piperazine - HX D N-Arylpalladium(II) Complex C->D Base D->A Reductive Elimination prod1 1,4-Diarylpiperazine D->prod1

Caption: Mechanism of Buchwald-Hartwig Amination.

Protocol 3: N,N'-Dialkylation via Reductive Amination

Principle: Reductive amination is a two-step, one-pot process for forming C-N bonds. First, the secondary amine of piperazine reacts with the carbonyl group of an aldehyde or ketone to form an intermediate iminium ion. Second, a selective reducing agent, present in the same pot, reduces the iminium ion to the corresponding tertiary amine.[8][9] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reducing agent for this transformation as it is mild, tolerant of acidic conditions that favor iminium formation, and does not reduce the starting carbonyl compound.[10][11]

Materials:

  • Piperazine (1.0 eq, from Protocol 1)

  • Aldehyde or Ketone (2.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (2.5-3.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF))

  • Acetic Acid (optional, catalytic amount)

Step-by-Step Procedure:

  • Dissolve piperazine (1.0 eq) and the carbonyl compound (2.2 eq) in the anhydrous solvent (e.g., DCE).

  • If the amine is used as a salt (e.g., dihydrochloride), add a base like triethylamine (2.2 eq) to liberate the free amine first.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to facilitate iminium ion formation. Stir for 20-30 minutes at room temperature.

  • Add STAB (2.5 eq) portion-wise to the stirring solution. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 6-24 hours. Monitor progress by LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: N,N'-Diacylation to form Bis-amides

Principle: This protocol forms robust amide bonds by reacting the nucleophilic piperazine nitrogens with an electrophilic acyl source. Two common methods are presented: reaction with a highly reactive acyl chloride, or reaction with a carboxylic acid activated by a coupling agent. Amide bond formation is one of the most performed reactions in drug discovery.[12][13]

Sub-Protocol 4A: Using Acyl Chlorides (Schotten-Baumann Conditions)

  • Dissolve piperazine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 2.5 eq) in an anhydrous solvent like DCM or THF.

  • Cool the mixture in an ice bath (0 °C).

  • Add the acyl chloride (2.1 eq) dropwise as a solution in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Quench with water and separate the layers. Extract the aqueous phase with DCM.

  • Combine organics, dry, and concentrate. Purify by chromatography or recrystallization.

Sub-Protocol 4B: Using Carboxylic Acids and Coupling Agents

  • Dissolve the carboxylic acid (2.1 eq), piperazine (1.0 eq), and a coupling additive like 1-Hydroxybenzotriazole (HOBt) (0.2 eq) in a suitable solvent (e.g., DMF or DCM).

  • Add a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (2.2 eq).[14]

  • Add a base like DIPEA (3.0 eq) and stir the mixture at room temperature for 12-24 hours.

  • Dilute the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous sodium sulfate, filter, concentrate, and purify the residue.

Data Summary and Comparison

The choice of N-functionalization protocol depends on the desired final product and the stability of the reactants. The following table provides a general comparison.

Protocol Functional Group Installed Key Reagents Typical Yields Advantages Considerations
N,N'-Diarylation Aryl, HeteroarylPd Catalyst, Ligand, Base50-90%Broad scope, high functional group tolerance.Requires inert atmosphere; catalyst/ligand cost.
N,N'-Dialkylation Alkyl, BenzylCarbonyl, STAB60-95%Mild conditions, operationally simple, high yield.Limited by availability of corresponding aldehydes/ketones.
N,N'-Diacylation Acyl (Amide)Acyl Chloride or Carboxylic Acid + Coupling Agent70-98%Forms highly stable amide bonds; very reliable.Acyl chlorides can be moisture-sensitive; coupling agents add cost.

Conclusion and Expert Recommendations

1,4-Diformylpiperazine is an exemplary starting material for the systematic exploration of N-substituted piperazine chemical space. The protocols detailed herein represent robust and scalable methods for its conversion into diverse libraries of molecules for drug discovery and development.

  • For initial library synthesis, reductive amination (Protocol 3) offers the most straightforward, high-yielding, and cost-effective route, provided the requisite aldehydes and ketones are available.

  • For accessing arylpiperazines, which are prevalent in CNS-active drugs, the Buchwald-Hartwig amination (Protocol 2) is the gold standard, despite its higher initial cost and setup requirements.

  • For creating stable linkers or peptidomimetics, N,N'-diacylation (Protocol 4) provides chemically robust bis-amides with predictable properties. The use of EDC/HOBt is generally preferred for complex substrates due to its milder nature compared to acyl chlorides.

Successful implementation requires careful monitoring of reaction progress (LC-MS is indispensable) and rigorous purification of intermediates and final products. These foundational protocols empower researchers to efficiently generate novel piperazine derivatives for advancing modern therapeutic programs.

References

  • Zhu, W., et al. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Chemical Biology & Drug Design, 104(5). Available at: [Link]

  • Various Authors. (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines. ResearchGate. Retrieved from [Link]

  • Lasne, M. C., et al. (1993). Rapid synthesis of N,N′-disubstituted piperazines. Journal of the Chemical Society, Perkin Transactions 1, (8), 947-951. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Trovato, F., & D'hooghe, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 369-389. Available at: [Link]

  • Matassini, C., et al. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc. Retrieved from [Link]

  • Zhu, W., et al. (2024). Design and Synthesis of 1,4‐Diformyl‐Piperazine Ferrostatin‐1 Derivatives as Novel Ferroptosis Inhibitors. ResearchGate. Retrieved from [Link]

  • Trovato, F., & D'hooghe, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI. Retrieved from [Link]

  • Ye, Z., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Gunda, P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. Available at: [Link]

  • HepatoChem Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Reddit User Discussion. (2022). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from [Link]

  • Duncton, M. A. J. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 15(5), 1072-1093. Available at: [Link]

  • Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7380. Available at: [Link]

  • Various Authors. (n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Retrieved from [Link]

  • Ye, Z., et al. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. Available at: [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]

  • Trovato, F., & D'hooghe, M. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Retrieved from [Link]

  • Jones, A. M., et al. (2020). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. Available at: [Link]

  • Various Authors. (n.d.). Approaches to α-functionalization of piperidines by C-H... ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Various Authors. (n.d.). α‐Functionalization of Morpholine and N‐Tosyl piperazine. ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols: Piperazine-1,4-dicarbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Symmetrical Scaffold

In the landscape of medicinal chemistry, the piperazine ring is a well-established "privileged scaffold." Its prevalence in FDA-approved drugs is a testament to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and basicity, which are crucial for optimizing pharmacokinetic profiles. The symmetrical nature of piperazine, with its two nitrogen atoms at the 1 and 4 positions, offers a unique platform for creating diverse molecular architectures. Piperazine-1,4-dicarbaldehyde, a stable, crystalline solid, serves as a particularly versatile building block. Its bifunctional nature, presenting two reactive aldehyde groups on a constrained piperazine core, allows for the systematic and efficient construction of complex molecules with therapeutic potential. This guide provides an in-depth exploration of its applications, from its synthesis to its role in generating novel bioactive agents.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental for any synthetic endeavor.

PropertyValueReference
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
CAS Number 4164-39-0
Appearance White to off-white powder/solid
Melting Point 126-129 °C
Purity Typically ≥98%

Synthesis of this compound: A Foundational Protocol

The most common and straightforward method for the preparation of this compound is the formylation of piperazine. This protocol is based on established N-formylation techniques.

Protocol 1: Synthesis via N-Formylation of Piperazine

This protocol describes the reaction of piperazine with a suitable formylating agent, such as ethyl formate, in a controlled manner to achieve diformylation.

Causality: The choice of ethyl formate as the formylating agent is driven by its moderate reactivity, which allows for a controlled reaction, and the ease of removal of the ethanol byproduct. The reaction is typically performed under reflux to ensure it proceeds to completion.

Workflow Diagram:

G cluster_reagents Reagents & Solvents cluster_process Reaction Process cluster_product Final Product Piperazine Piperazine Mix Mix & Reflux Piperazine->Mix EthylFormate Ethyl Formate EthylFormate->Mix Solvent Ethanol (Solvent) Solvent->Mix Cool Cool to RT Mix->Cool Completion Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry FinalProduct This compound Dry->FinalProduct

Caption: Synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (1.0 eq) in an excess of ethyl formate (e.g., 5-10 eq), which also serves as the solvent.

  • Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a solid, will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solid with cold ethanol to remove any unreacted starting material and soluble impurities.

  • Drying: Dry the purified this compound under vacuum to obtain a white to off-white crystalline powder.

Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR). The expected ¹H NMR spectrum would show characteristic signals for the formyl protons and the piperazine ring protons.

Applications in Bioactive Molecule Synthesis

The true utility of this compound is realized in its application as a scaffold for building molecules with significant biological activity.

Multicomponent Reactions for Fused Heterocyclic Systems

Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid assembly of complex molecular scaffolds from simple starting materials in a single step. The symmetrical dialdehyde structure of this compound makes it an ideal substrate for MCRs to generate novel bis-heterocyclic compounds. While direct examples with this compound are emerging, the following protocol is adapted from the successful application of a structurally related bis-aldehyde, 4,4'-(piperazine-1,4-diyl)dibenzaldehyde, in Hantzsch and Biginelli-type reactions to synthesize compounds with antimicrobial activity.

Conceptual Workflow:

G PDC This compound MCR One-Pot Multicomponent Reaction PDC->MCR ReagentA Active Methylene Compound (e.g., Dimedone) ReagentA->MCR ReagentB Amine/Amidine Source (e.g., p-Toluidine, Urea) ReagentB->MCR Product Bis-Heterocyclic Compound MCR->Product High Atom Economy Bioactivity Antimicrobial Screening Product->Bioactivity

Caption: Multicomponent reaction workflow.

Protocol 2: Synthesis of Bis-Acridine Derivatives (Adapted Hantzsch-type Reaction)

This protocol outlines the synthesis of bis(hexahydroacridine-1,8-dione) derivatives, which have shown promise as antimicrobial agents.

Causality: This one-pot reaction leverages the initial Knoevenagel condensation between the aldehyde and an active methylene compound (dimedone), followed by a Michael addition of an enamine (pre-formed or formed in situ) and subsequent cyclization and dehydration to form the acridine core. Acetic acid serves as both a solvent and a catalyst.

Step-by-Step Methodology:

  • Reagent Preparation: In a suitable flask, add this compound (1.0 eq), dimedone (4.0 eq), and an aromatic amine such as p-toluidine (2.0 eq).

  • Reaction Solvent: Add glacial acetic acid as the solvent.

  • Reaction Execution: Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product will typically precipitate. Pour the mixture into ice-water to facilitate further precipitation.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize from a suitable solvent like ethanol or a DMF/water mixture to obtain the pure product.

Synthesis of Novel Ferroptosis Inhibitors

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation, and its inhibition is a promising therapeutic strategy for various diseases, including cardiovascular conditions. A recent study detailed the design and synthesis of novel ferrostatin-1 (Fer-1) derivatives based on a 1,4-diformyl-piperazine scaffold, demonstrating significant anti-ferroptosis activity.

Mechanism of Action Insight: The synthesized compounds were shown to reduce intracellular reactive oxygen species (ROS), mitigate mitochondrial damage, and enhance the expression of glutathione peroxidase 4 (GPX4), a key enzyme in preventing ferroptosis.

Synthetic Pathway:

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_intermediate Intermediate cluster_product Final Product PDC This compound Step1 Reductive Amination PDC->Step1 Amine Substituted Aniline Amine->Step1 Intermediate N,N'-bis(arylmethyl)piperazine Step1->Intermediate Formation of C-N bond Step2 Coupling Reaction FinalCompound 1,4-Diformyl-piperazine Fer-1 Derivative Step2->FinalCompound Acylation/Final Modification Intermediate->Step2

Caption: Synthesis of Fer-1 derivatives.

Protocol 3: Synthesis of 1,4-Diformyl-piperazine based Fer-1 Derivatives

This protocol is based on the synthetic route described for potent ferroptosis inhibitors.

Causality: The synthesis employs a reductive amination to couple the aldehyde with an appropriate amine, followed by further functionalization. Reductive amination is a robust and widely used method for C-N bond formation. The choice of reducing agent (e.g., sodium triacetoxyborohydride) is critical as it is mild enough not to reduce the aldehyde in the absence of the imine intermediate.

Step-by-Step Methodology:

  • Reductive Amination:

    • Dissolve this compound (1.0 eq) and a substituted aniline derivative (2.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the resulting N,N'-bis(arylmethyl)piperazine intermediate by column chromatography.

  • Final Acylation/Modification (Example):

    • The purified intermediate can then undergo further reactions, such as acylation, to install the final functionalities of the target Fer-1 derivative. For instance, coupling with a carboxylic acid using standard peptide coupling reagents (e.g., HATU, EDCI/HOBt) would be a common subsequent step.

Biological Activity Data:

The following table summarizes the anti-ferroptosis activity of a lead compound from the cited study.

Compound IDCell LineAssayIC₅₀ (nM)
Compound 24 HUVECsErastin-induced ferroptosis15.6

Conclusion and Future Perspectives

This compound is a high-potential, yet underexplored, building block in medicinal chemistry. Its symmetrical and bifunctional nature makes it an ideal candidate for diversity-oriented synthesis, particularly through multicomponent reactions to rapidly generate libraries of complex heterocyclic compounds. The successful application in creating potent ferroptosis inhibitors underscores its value in scaffold-based drug design. Future research should focus on expanding the repertoire of MCRs in which this dialdehyde can participate, exploring its use in the synthesis of other classes of enzyme inhibitors, and leveraging its unique structure to create novel macrocycles and constrained peptides. The protocols and insights provided herein serve as a robust foundation for researchers to unlock the full potential of this versatile chemical tool.

References

  • Al-Mousawi, S. M., et al. (2023). Novel Hybrid Heterocycles Based on 1,4-Diphenylpiperazine Moiety: Synthesis via Hantzsch and Biginelli Reactions, Molecular Docking Simulation, and Antimicrobial Activities. ACS Omega. [Link]

  • Bode, J. W., et al. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]

  • Ceylan, S., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. [Link]

  • Chen, J., et al. (2022). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. Chinese Journal of Chemistry. [Link]

  • Chen, Y., et al. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Chemical Biology & Drug Design. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • Ricci, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design. [Link]

  • Kumar, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Dömling, A. (2013). Chemistry & Biology Of Multicomponent Reactions. Chemical Reviews. [Link]

  • Cole, D. C., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Afzal, S., et al. (2022). The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. Turkish Journal of Chemistry. [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of some fused heterocyclic systems and their nucleoside candidates. Journal of the Chinese Chemical Society. [Link]

  • Dömling, A., et al. (2012). The Ugi Multicomponent Reaction. Angewandte Chemie International Edition. [Link]

  • Ghani, U., et al. (2022). The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. Turkish Journal of Chemistry. [Link]

  • Patel, R. V., et al. (2014). New N(4)-substituted piperazine naphthamide derivatives as BACE-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Moshkin, V. S., et al. (2021). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Materials. [Link]

Synthesis of novel ferroptosis inhibitors from 1,4-diformyl-piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Synthesis and Evaluation of Novel Ferroptosis Inhibitors Derived from 1,4-Diformyl-piperazine

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, cell biology, and pharmacology.

Authored By: Gemini, Senior Application Scientist

Abstract

Ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, has emerged as a critical pathway in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[1][2][3] The development of potent and specific ferroptosis inhibitors is therefore of significant therapeutic interest. This application note details a novel strategy for the synthesis of ferroptosis inhibitors using 1,4-diformyl-piperazine as a versatile starting scaffold. We present a comprehensive, step-by-step protocol for the synthesis of these compounds, drawing inspiration from the structure of established inhibitors like Ferrostatin-1 (Fer-1).[4][5][6] Furthermore, we provide a suite of detailed in vitro protocols to validate the anti-ferroptotic activity of these newly synthesized molecules. These protocols are designed to be self-validating, encompassing cell viability assays, direct measurement of lipid peroxidation, assessment of iron chelation capacity, and evaluation of Glutathione Peroxidase 4 (GPX4) activity.[1][7][8][9] This guide is intended to provide researchers with the necessary tools to not only synthesize a new class of potential therapeutics but also to rigorously evaluate their mechanism of action.

Introduction: The Ferroptosis Pathway and Rationale for Inhibition

Ferroptosis is biochemically distinct from other forms of cell death, such as apoptosis and necroptosis.[1][10] The core mechanism involves the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[2][10][11] A key regulator of this process is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH).[3][11][12] Inhibition of GPX4 activity, either directly by compounds like RSL3 or indirectly through depletion of GSH by agents such as erastin, leads to an accumulation of L-OOH and subsequent cell death.[2][3][12]

The piperazine scaffold is a "privileged" structure in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[5][13] Its conformational rigidity and ability to engage in various chemical reactions make it an excellent starting point for the design of novel bioactive molecules.[14][15][16] Recent studies have demonstrated that incorporating a 1,4-diformyl-piperazine moiety into Ferrostatin-1 analogues can yield potent ferroptosis inhibitors with improved pharmacological properties, such as enhanced plasma stability.[4][5][6] This provides a strong rationale for exploring 1,4-diformyl-piperazine as a foundational building block for a new generation of ferroptosis inhibitors.

Mechanism of Ferroptosis

cluster_0 Triggers cluster_1 Cellular Processes cluster_2 Inhibitors Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits RSL3 RSL3 GPX4 GPX4 Inactivation RSL3->GPX4 directly inhibits GSH GSH Depletion SystemXc->GSH leads to GSH->GPX4 required for activity Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS prevents Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis causes Ferrostatin1 Ferrostatin-1 / Novel Piperazine Inhibitors Ferrostatin1->Lipid_ROS scavenges DFO Iron Chelators (e.g., DFO) DFO->Ferroptosis prevents by chelating iron

Figure 1: Simplified schematic of the ferroptosis pathway.

Synthesis of Novel Ferroptosis Inhibitors from 1,4-Diformyl-piperazine

This section outlines a proposed synthetic scheme for generating a library of novel ferroptosis inhibitors based on the 1,4-diformyl-piperazine scaffold. The described synthesis is a representative example, and the choice of reagents can be varied to create a diverse range of final compounds. The core idea is to utilize the reactivity of the formyl groups on the piperazine ring.[14]

Synthetic Workflow

G start 1,4-Diformyl-piperazine (Starting Material) step1 Step 1: Reductive Amination with Primary Amine (R-NH2) start->step1 intermediate Intermediate Product: 1-(aminomethyl)-4-formylpiperazine derivative step1->intermediate step2 Step 2: Acylation with Acyl Chloride (R'-COCl) intermediate->step2 final Final Product: Novel Piperazine-based Ferroptosis Inhibitor step2->final

Figure 2: General synthetic workflow.

Protocol 1: Synthesis of a Representative 1,4-Disubstituted Piperazine Derivative

Materials:

  • 1,4-Diformylpiperazine

  • A primary amine (e.g., aniline or a substituted aniline)

  • An acyl chloride (e.g., benzoyl chloride)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Step-by-Step Procedure:

  • Reductive Amination:

    • Dissolve 1,4-diformylpiperazine (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add the primary amine (1.1 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the mono-aminated intermediate.

  • Acylation:

    • Dissolve the purified intermediate from Step 1 (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (1.5 equivalents).

    • Cool the mixture to 0°C in an ice bath.

    • Add the acyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by flash column chromatography.

Note: Characterization of the final product should be performed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC to confirm its structure and purity.

In Vitro Evaluation of Anti-Ferroptotic Activity

A multi-pronged approach is essential to confirm the anti-ferroptotic activity of the newly synthesized compounds.[1] The following protocols provide a framework for a thorough in vitro evaluation.

Experimental Workflow for Inhibitor Validation

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays A Seed Cells (e.g., HT-1080) B Treat with: - Ferroptosis Inducer (Erastin/RSL3) - Novel Inhibitor - Controls (Ferrostatin-1, Vehicle) A->B C Protocol 2: Cell Viability Assay (e.g., MTS, CellTiter-Glo) B->C D Protocol 3: Lipid Peroxidation Assay (C11-BODIPY 581/591) B->D E Protocol 4: Iron Chelation Assay (Ferrozine-based) B->E F Protocol 5: GPX4 Activity Assay B->F

Figure 3: Workflow for in vitro validation of inhibitors.

Protocol 2: Cell Viability Assay to Demonstrate Protection from Ferroptosis

This protocol uses a standard cell viability assay to determine if the synthesized compounds can rescue cells from ferroptosis induced by erastin or RSL3.[17][18][19]

Materials:

  • HT-1080 or other ferroptosis-sensitive cell line[20]

  • Complete cell culture medium

  • Erastin and/or RSL3 (ferroptosis inducers)

  • Ferrostatin-1 (positive control inhibitor)

  • Synthesized test compounds

  • 96-well plates

  • MTS or CellTiter-Glo® cell viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed HT-1080 cells into a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight.

  • Treatment:

    • Prepare serial dilutions of your test compounds and Ferrostatin-1.

    • Pre-treat cells with the test compounds or controls for 1-2 hours.

    • Add the ferroptosis inducer (e.g., 10 µM Erastin or 1 µM RSL3). Ensure you have wells for all conditions: vehicle control, inducer only, inducer + test compound, inducer + Ferrostatin-1.

  • Incubation: Incubate for 24-48 hours.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's protocol and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells. A successful inhibitor will show a significant increase in cell viability in the presence of the ferroptosis inducer compared to the inducer-only group.

Protocol 3: Measurement of Lipid Peroxidation

This protocol directly measures the hallmark of ferroptosis: lipid ROS accumulation, using the fluorescent probe C11-BODIPY™ 581/591.[1][17][21]

Materials:

  • Cells cultured in 96-well plates or on coverslips

  • Ferroptosis inducer (Erastin or RSL3)

  • Test compounds and Ferrostatin-1

  • C11-BODIPY™ 581/591 probe

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in Protocol 2 for a shorter duration (e.g., 6-8 hours).

  • Probe Loading: 1 hour before the end of the treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 2.5 µM.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells twice with warm PBS.

  • Analysis:

    • Microscopy: Image the cells. The unoxidized probe fluoresces red, while the oxidized probe shifts to green fluorescence. An effective inhibitor will prevent this shift.

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. A successful inhibitor will show a lower green fluorescence signal compared to the inducer-only group.

Protocol 4: Ferrous Iron Chelation Assay

This assay determines if the compounds can chelate ferrous iron (Fe²⁺), a key catalyst in ferroptosis.[8][22][23]

Materials:

  • Test compounds

  • EDTA (positive control chelator)

  • Ferrous sulfate (FeSO₄)

  • Ferrozine

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Plate Setup: In a 96-well plate, add your test compounds at various concentrations.

  • Add Iron: Add a solution of FeSO₄ to each well.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Add Ferrozine: Add ferrozine solution to all wells. Ferrozine forms a colored complex with free Fe²⁺.

  • Measurement: Immediately measure the absorbance at 562 nm.

  • Data Analysis: A lower absorbance value in the presence of your compound indicates that it has chelated the iron, preventing it from binding to ferrozine. Calculate the percentage of chelation compared to the control.

Protocol 5: GPX4 Activity Assay

This assay measures the effect of the synthesized compounds on the activity of the key anti-ferroptotic enzyme, GPX4.[7][9][24][25][26]

Materials:

  • Commercially available GPX4 activity assay kit (e.g., from Cayman Chemical or similar suppliers). These kits typically provide recombinant human GPX4, substrates, and a positive control inhibitor.

  • Test compounds

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

  • Follow the manufacturer's protocol provided with the kit.

  • Typically, the assay measures the decrease in NADPH absorbance at 340 nm, which is coupled to GPX4 activity.

  • Incubate the recombinant GPX4 enzyme with your test compounds.

  • Initiate the reaction by adding the substrate (e.g., a lipid hydroperoxide).

  • Monitor the change in absorbance at 340 nm over time.

  • Data Analysis: Compare the rate of NADPH consumption in the presence of your test compounds to the control. This will determine if your compounds directly inhibit or potentially enhance GPX4 activity.

Data Interpretation and Summary

The data from these protocols should be integrated to build a comprehensive profile of the novel inhibitors.

Assay Expected Result for an Effective Inhibitor Primary Mechanism Indicated
Cell Viability Increased cell survival in the presence of Erastin/RSL3.[6]General anti-ferroptotic activity.
Lipid Peroxidation Reduced green fluorescence from C11-BODIPY probe.[4]Radical-trapping antioxidant activity.
Iron Chelation Lower absorbance in the ferrozine assay.[8][23]Iron chelation.
GPX4 Activity No change or an increase in GPX4 activity.Compound does not act by directly inhibiting GPX4.

A potent ferroptosis inhibitor derived from 1,4-diformyl-piperazine would ideally demonstrate strong activity in the cell viability and lipid peroxidation assays.[4][6] The results from the iron chelation and GPX4 activity assays will further elucidate its specific mechanism of action, distinguishing between radical-trapping antioxidants and iron chelators. This multi-assay approach provides a robust and reliable method for identifying and characterizing novel and promising therapeutic candidates for diseases where ferroptosis plays a pathogenic role.

References

  • Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed. [Link]

  • Brief guide to detecting ferroptosis. PubMed Central. [Link]

  • Mechanisms of ferroptosis. PubMed Central. [Link]

  • Understanding the unique mechanism of ferroptosis: a promising therapeutic target. Cell Death & Disease. [Link]

  • Glutathione Peroxidase 4 (GPX4) Activity Assay Kit (MAES0287). Abbexa. [Link]

  • Mechanisms and pharmacological applications of ferroptosis: a narrative review. PubMed Central. [Link]

  • Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes. Frontiers in Endocrinology. [Link]

  • The mainly regulated mechanism underlying ferroptosis. GPX4 regarded as... ResearchGate. [Link]

  • Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors | Request PDF. ResearchGate. [Link]

  • Glutathione Peroxidase 4 (GPX4) Activity Assay Kit (E-BC-K883-M). Elabscience. [Link]

  • Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. [Link]

  • E-BC-K883-M-96T | Glutathione Peroxidase 4 (GPX4) Activity Assay Kit. CliniSciences. [Link]

  • Configure Iron Chelating Assay Kit. BioIVT. [Link]

  • Iron chelation assay: Significance and symbolism. Merriam-Webster. [Link]

  • Design, synthesis, and evaluation of formylpiperazine analogs of Ferrostatin-1 as novel improved ferroptosis inhibitors. PubMed. [Link]

  • Natural products as in vitro inducers of ferroptosis. ResearchGate. [Link]

  • A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. PubMed. [Link]

  • Lipid composition differentiates ferroptosis sensitivity between in vitro and in vivo systems. bioRxiv. [Link]

  • Ferrous ion-chelating Assay for analysis of antioxidant potential of Sargassum sp and Iyengaria sp. Professional Medical Journal. [Link]

  • Protocol for detection of ferroptosis in cultured cells. ResearchGate. [Link]

  • Ferroptosis: Mechanisms in Disease and Kit Selection. Dojindo Molecular Technologies. [Link]

  • Ferroptosis: death by lipid peroxidation. PubMed Central. [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. National Institutes of Health. [Link]

  • Research Models to Study Ferroptosis's Impact in Neurodegenerative Diseases. PubMed Central. [Link]

  • Protocol for detection of ferroptosis in cultured cells. PubMed. [Link]

  • Recent Advances in the Development of Synthetic Ferroptosis Inhibitors. ResearchGate. [Link]

  • Ferroptosis by Lipid Peroxidation: The Tip of the Iceberg? Frontiers in Cell and Developmental Biology. [Link]

  • Brent Stockwell-Precision Ferroptosis Inducers Death by Lipid Peroxidation. YouTube. [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. ACS Publications. [Link]

  • IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE. PubMed Central. [Link]

  • General synthetic strategies toward piperazine scaffold. ResearchGate. [Link]

  • Synthetic strategies for access to 1,4-disubstituted piperazines and piperidines. ResearchGate. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of Piperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for Piperazine-1,4-dicarbaldehyde (CAS: 4164-39-0). This compound is a critical building block in the synthesis of pharmaceuticals and specialty chemicals, making purity assessment essential for quality control and reaction monitoring.[1] The developed method utilizes a reversed-phase (RP) approach on a polar-modified C18 stationary phase, which is optimized for the retention and separation of this highly polar analyte from its potential impurities. The protocol is designed to be self-validating by incorporating system suitability criteria derived from the United States Pharmacopeia (USP) and validation principles outlined by the International Council for Harmonisation (ICH).[2][3] This guide provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to accurately assess the purity of this compound.

Introduction and Scientific Rationale

This compound, also known as 1,4-diformylpiperazine, is a bifunctional organic intermediate characterized by a piperazine ring capped with two formyl groups.[4] These reactive aldehyde functionalities make it a versatile precursor in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The purity of this starting material directly impacts the yield, impurity profile, and overall quality of the final product. Therefore, a precise and accurate analytical method is paramount.

Causality of Method Selection:

The chemical structure of this compound presents a specific analytical challenge: high polarity. With a calculated LogP (octanol/water partition coefficient) of -1.083, the molecule is highly hydrophilic.[5] While standard reversed-phase HPLC is the workhorse of pharmaceutical analysis,[6] highly polar analytes are often poorly retained on traditional C18 columns, eluting at or near the solvent front (void volume). This issue is compounded when using highly aqueous mobile phases, which can lead to a phenomenon known as "phase dewetting" or "ligand collapse," resulting in poor reproducibility.[7]

To overcome this, the presented method employs a modern, aqueous-stable stationary phase. These columns incorporate polar modifications (e.g., polar-embedded or polar-endcapping) that maintain a hydrated surface layer, ensuring stable and reproducible retention even with 100% aqueous mobile phases.[7] The separation is based on the principles of reversed-phase chromatography, where the non-polar stationary phase interacts with the hydrophobic regions of the analyte, and a polar mobile phase is used for elution.[8] A gradient elution, starting with a high concentration of aqueous buffer and transitioning to a higher concentration of organic solvent, ensures the retention of the main analyte while also enabling the elution and separation of potentially less polar impurities.

Experimental Methodology

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) compliant with 21 CFR Part 11.

  • Chemicals:

    • This compound reference standard (>99.5% purity).

    • Acetonitrile (HPLC gradient grade).

    • Formic Acid (LC-MS grade).

    • Water (Type I, 18.2 MΩ·cm).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below. The selection of a C18 column with polar modification is critical for the success of this analysis. The mobile phase, a simple binary gradient of water and acetonitrile with formic acid, provides excellent peak shape and resolution. Formic acid is used to control the mobile phase pH and protonate any basic impurities, which often improves peak symmetry. The detection wavelength of 210 nm is chosen for its high sensitivity to the n→π* electronic transition of the aldehyde's carbonyl group.

ParameterConditionRationale
Column Aqueous C18 (e.g., Waters Acquity BEH C18, Agilent Zorbax Aqua, etc.)Provides robust retention for polar analytes and prevents phase collapse under highly aqueous conditions.[7]
100 mm x 2.1 mm, 1.7 µmSmaller particle size and column dimensions are suitable for UHPLC, offering higher efficiency and faster analysis times.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure consistent ionization state of the analyte and impurities, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier used to elute compounds from the reversed-phase column.[8]
Gradient Elution 0.0 min: 2% BInitial low organic content ensures strong retention of the polar this compound.
1.0 min: 2% B
8.0 min: 50% BGradual increase in organic content elutes the main peak and separates it from related substances.
8.1 min: 95% BRapid increase to wash the column of any strongly retained, non-polar impurities.
9.5 min: 95% B
9.6 min: 2% BReturn to initial conditions for column re-equilibration.
12.0 min: 2% B
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time with system backpressure.
Column Temperature 30 °CMaintains stable retention times and viscosity.
Injection Volume 2.0 µLSmall volume minimizes peak dispersion, especially on smaller UHPLC columns.
Detection UV at 210 nmProvides high sensitivity for the carbonyl chromophore present in the analyte. A PDA detector can be used to confirm peak purity.
Run Time 12 minutesAllows for elution of the main peak and potential impurities, followed by column washing and re-equilibration.
Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Transfer 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Detailed Analytical Protocol

This protocol provides a step-by-step workflow for the purity analysis.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std 1. Prepare Standard Solution (0.1 mg/mL) sys_setup 3. Equilibrate HPLC System prep_std->sys_setup prep_spl 2. Prepare Sample Solution (0.1 mg/mL) prep_spl->sys_setup sst_run 4. Perform System Suitability Test sys_setup->sst_run spl_inject 5. Inject Sample Solutions sst_run->spl_inject If SST Passes integrate 6. Integrate Chromatograms spl_inject->integrate calculate 7. Calculate Purity (% Area) integrate->calculate report 8. Generate Report calculate->report

Caption: HPLC analysis workflow from solution preparation to final reporting.

Step 1: System Preparation & Equilibration

  • Set up the HPLC system according to the conditions in the chromatographic table.

  • Purge all solvent lines to remove air bubbles.

  • Equilibrate the column with the initial mobile phase conditions (98% A, 2% B) for at least 20 minutes or until a stable baseline is achieved.

Step 2: System Suitability Test (SST)

  • To ensure the system is performing adequately, make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • The system is deemed suitable for analysis if it meets the criteria outlined in the table below. These criteria are based on standard pharmacopeial guidelines.[2][9]

ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) 0.8 – 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and the ability to produce narrow peaks.
Reproducibility (%RSD) %RSD of peak area for 5 replicate injections ≤ 1.0%Demonstrates the precision of the injector and the stability of the system.

Step 3: Sample Analysis

  • Once the system suitability is confirmed, inject the Sample Solution in duplicate.

  • A blank injection (diluent) should be run to ensure no carryover or system contamination.

Step 4: Data Processing and Purity Calculation

  • Integrate all peaks in the chromatogram for the sample injection, excluding any peaks from the blank and peaks below a reporting threshold (e.g., 0.05%).

  • Calculate the purity of this compound using the area percent method, which is standard for purity assays where the response factors of impurities are unknown.

Formula for % Purity: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Principles (ICH Q2(R2))

For this method to be considered trustworthy and authoritative, it must be properly validated for its intended purpose. The validation should be conducted in accordance with ICH Q2(R2) guidelines.[3][10][11]

Validation_Parameters cluster_core Core Validation Characteristics cluster_additional Lifecycle Characteristics Accuracy Accuracy Range Range Accuracy->Range required over Precision Precision (Repeatability & Intermediate) Precision->Range required over Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Range defines Robustness Robustness

Caption: Interrelationship of key analytical method validation parameters per ICH Q2(R2).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal degradation) and confirming the main peak is free from co-eluting impurities using a PDA detector.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations, typically from 50% to 150% of the nominal sample concentration.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of test results to the true value. This is typically determined by performing recovery studies on samples spiked with a known amount of analyte.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±0.2 units in mobile phase pH).[10] This provides an indication of its reliability during normal usage.

Conclusion

The HPLC method described in this application note provides a reliable, robust, and precise system for determining the purity of this compound. By employing a modern aqueous-stable C18 column, the inherent challenges of analyzing this polar compound are effectively overcome. The detailed protocol, combined with clear system suitability criteria and a framework for method validation based on international guidelines, ensures that the method is scientifically sound and fit for its intended purpose in both research and quality control environments.

References

  • U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation. Retrieved from [Link]

  • ICH. (2022). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • RAPS. (2022). ICH releases draft guidelines on analytical method development. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 4164-39-0). Retrieved from [Link]

  • U.S. Pharmacopeia. (2021). <621> Chromatography. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Technology Networks. (2024). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

Sources

Application Note: A Validated GC-MS Protocol for the Identification of Synthetic Byproducts of Piperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperazine-1,4-dicarbaldehyde is a crucial building block in medicinal chemistry, valued for its role as a constrained scaffold in the synthesis of complex pharmaceutical compounds. The purity of this intermediate is paramount, as process-related impurities and byproducts can carry over into the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety, and stability. This application note presents a robust and self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the sensitive identification of potential byproducts arising from the synthesis of this compound. We detail a derivatization-based approach that enhances the volatility and chromatographic performance of key analytes, explain the rationale behind each step, and provide a framework for data interpretation based on characteristic mass spectral fragmentation patterns.

Introduction: The Synthetic Landscape and the Imperative for Purity

The piperazine ring is a ubiquitous feature in many approved drugs due to its favorable physicochemical properties and its ability to act as a versatile scaffold.[1] this compound, also known as 1,4-diformylpiperazine, serves as a key intermediate in the synthesis of these complex molecules. Its synthesis, typically achieved through the diformylation of piperazine, can lead to a variety of byproducts if the reaction is incomplete or if side reactions occur.

Common synthetic routes include:

  • Reaction of piperazine with a formylating agent such as a formic acid/acetic anhydride mixture or dimethylformamide (DMF).

The presence of unreacted starting materials, partially reacted intermediates, or degradation products can compromise the quality of downstream processes. Therefore, a reliable analytical method is essential for process control and quality assurance in a drug development setting. This protocol leverages the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry to create a comprehensive impurity profile.

Potential Byproduct Formation Pathways

Understanding the potential side reactions is critical to developing a targeted analytical method. During the synthesis of this compound, several byproducts can be anticipated.

dot

piperazine Piperazine (Starting Material) formyl_agent + Formylating Agent mono_formyl Piperazine-1-carbaldehyde (Mono-formylated Intermediate) piperazine->mono_formyl Formylation Step 1 side_reaction Side Reactions / Incomplete Reaction piperazine->side_reaction di_formyl This compound (Target Product) mono_formyl->di_formyl Formylation Step 2 mono_formyl->side_reaction byproduct1 Unreacted Piperazine side_reaction->byproduct1 Carryover byproduct2 Incomplete Reaction Product side_reaction->byproduct2 Carryover inv1 start Start: Sample Weighing (~1 mg of reaction mixture) dissolve Dissolution (in Ethyl Acetate) start->dissolve derivatize Derivatization (Add PFBHA solution) dissolve->derivatize react Reaction (Vortex & Heat at 60°C for 60 min) derivatize->react cool Cool to Room Temp. react->cool inject GC-MS Injection (1 µL) cool->inject separate GC Separation (Capillary Column) inject->separate ionize EI Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole Scan) ionize->analyze interpret Data Interpretation (Identify Peaks by RT & MS) analyze->interpret

Sources

Mastering the Crystalline Form: Application Notes and Protocols for Piperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the physical form of an active pharmaceutical ingredient (API) is of paramount importance. It dictates a cascade of properties, including solubility, stability, bioavailability, and manufacturability. For a versatile building block like Piperazine-1,4-dicarbaldehyde, which serves as a key intermediate in the synthesis of various therapeutic agents, achieving a crystalline form with desired attributes is a critical step in the drug development pipeline.[1] This guide provides a comprehensive overview of crystallization techniques tailored for this compound, moving beyond mere procedural steps to elucidate the underlying scientific principles and rationale. Our aim is to empower researchers to develop robust and reproducible crystallization processes, ensuring the consistent quality of this vital synthetic intermediate.

Physicochemical Properties of this compound: A Foundation for Crystallization Strategy

A thorough understanding of the physicochemical properties of this compound is the bedrock upon which successful crystallization protocols are built. These properties govern its behavior in different solvent systems and inform the selection of the most appropriate crystallization technique.

PropertyValueSource
Molecular Formula C₆H₁₀N₂O₂[2][3][4]
Molecular Weight 142.16 g/mol [5]
Appearance White to light yellow crystalline powder[3]
Melting Point 126-129 °C[5]
Water Solubility (calculated) log10WS = 1.08 (mol/L)[6]

The calculated high water solubility of this compound suggests that aqueous systems could be a viable starting point for crystallization, potentially in combination with a less polar co-solvent. The melting point provides a crucial parameter for techniques involving thermal manipulation.

Strategic Solvent Selection: The Key to Controlled Crystallization

The choice of solvent is the most critical variable in a crystallization process. An ideal solvent will exhibit a significant difference in the solubility of the compound at high and low temperatures, facilitating high recovery of the crystalline product upon cooling. For this compound, a diamide, hydrogen-bonding solvents are generally a good starting point.

Based on the properties of the parent piperazine molecule, which is freely soluble in water and ethanol but poorly soluble in diethyl ether, we can infer a general solubility profile for its dicarbaldehyde derivative.[2] This suggests that polar protic solvents are likely to be good "solvents," while non-polar solvents may act as "anti-solvents."

Recommended Solvents for Screening:

  • Primary Solvents (Good Solubility):

    • Water

    • Ethanol

    • Methanol

    • Isopropanol

  • Anti-Solvents (Poor Solubility):

    • Hexane

    • Heptane

    • Toluene

    • Diethyl ether

    • Acetone (can act as a solvent or anti-solvent depending on the system)

A systematic solvent screening is essential to identify the optimal system for crystallization. This typically involves dissolving a small amount of the crude this compound in various solvents at elevated temperatures and observing the crystallization behavior upon cooling.

Crystallization Protocols for this compound

The following protocols are designed as a starting point for the crystallization of this compound. Researchers should optimize these methods based on the purity of their starting material and the desired crystal attributes.

Protocol 1: Cooling Crystallization from a Single Solvent System (Ethanol)

This is the most straightforward crystallization technique, relying on the principle of decreased solubility at lower temperatures. Ethanol is a good initial choice due to the solubility of the parent piperazine in it and its favorable safety profile.

Methodology:

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol (near boiling point). Stir continuously to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from acting as nucleation sites and being incorporated into the final crystals.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals. Rapid cooling often leads to the formation of small, impure crystals or even precipitation of an amorphous solid.

  • Crystal Growth: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Minimal Hot Solvent: Using the minimum amount of hot solvent ensures that the solution is saturated upon cooling, maximizing the driving force for crystallization and leading to a higher yield.

  • Slow Cooling: Promotes the growth of larger, more perfect crystals by allowing molecules to orient themselves correctly in the crystal lattice, thereby excluding impurities.

Protocol 2: Anti-Solvent Crystallization (Ethanol/Hexane System)

This technique is particularly useful when a single solvent does not provide a sufficient solubility gradient with temperature. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble, thereby inducing crystallization.

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of ethanol at room temperature.

  • Anti-Solvent Addition: Slowly add hexane (the anti-solvent) dropwise to the stirred solution until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

  • Re-dissolution: Gently warm the solution until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystals should form as the solubility decreases. The flask can be placed in an ice bath to improve the yield.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the ethanol/hexane mixture for washing.

Causality Behind Experimental Choices:

  • Dropwise Addition of Anti-Solvent: Slow addition prevents localized high supersaturation, which can lead to rapid precipitation of small, impure particles.

  • Warming and Slow Cooling: This controlled process allows for the gradual formation of well-ordered crystals.

Protocol 3: Vapor Diffusion for High-Quality Single Crystals

Vapor diffusion is a gentle and effective method for growing high-quality single crystals suitable for X-ray diffraction analysis. This technique involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Methodology:

  • Prepare the Solution: Dissolve this compound in a small volume of a relatively non-volatile solvent in which it is soluble (e.g., ethanol or methanol) in a small, open vial.

  • Set up the Diffusion Chamber: Place the vial containing the solution inside a larger, sealed container (e.g., a beaker covered with parafilm or a desiccator).

  • Introduce the Anti-Solvent: Add a more volatile anti-solvent (e.g., diethyl ether or hexane) to the bottom of the larger container, ensuring the liquid level is below the top of the inner vial.

  • Incubation: Seal the container and leave it undisturbed in a vibration-free location. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, gradually reducing the solubility of the compound and promoting the growth of single crystals over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution.

Causality Behind Experimental Choices:

  • Slow Diffusion: The very slow change in solvent composition creates a minimal supersaturation, which is ideal for the nucleation and growth of a small number of large, high-quality crystals.

  • Vibration-Free Environment: Prevents the formation of multiple nucleation sites and allows for the uninterrupted growth of existing crystals.

Troubleshooting Common Crystallization Issues

IssuePossible CauseSuggested Solution
Oiling Out The compound is precipitating as a liquid phase instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.- Use a more dilute solution. - Cool the solution more slowly. - Try a different solvent system.
No Crystals Form The solution is not sufficiently supersaturated, or nucleation is inhibited.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature.
Poor Crystal Quality (small or needle-like) Crystallization occurred too rapidly.- Slow down the cooling rate. - Use a less polar solvent system. - Consider vapor diffusion for higher quality crystals.
Low Yield Too much solvent was used, or the compound has significant solubility in the mother liquor even at low temperatures.- Use a more minimal amount of hot solvent. - Ensure the solution is cooled to a sufficiently low temperature. - Consider using an anti-solvent to decrease solubility further.

Visualizing the Crystallization Workflow

The following diagram illustrates a general workflow for developing a crystallization protocol for this compound.

Crystallization_Workflow Start Crude this compound Solvent_Screening Solvent Screening (Polar Protic & Aprotic, Non-polar) Start->Solvent_Screening Good_Solvent Identify Good Solvent(s) (High solubility when hot, low when cold) Solvent_Screening->Good_Solvent Single_Solvent Single Solvent System? Good_Solvent->Single_Solvent Good solubility gradient? Vapor_Diffusion Protocol 3: Vapor Diffusion (For high-quality single crystals) Good_Solvent->Vapor_Diffusion Need single crystals? Cooling_Crystallization Protocol 1: Cooling Crystallization Single_Solvent->Cooling_Crystallization Yes Anti_Solvent_System Select Anti-Solvent (Miscible with solvent, poor solubility for compound) Single_Solvent->Anti_Solvent_System No Analysis Analyze Crystals (Purity, Yield, Morphology, Polymorphism) Cooling_Crystallization->Analysis Anti_Solvent_Crystallization Protocol 2: Anti-Solvent Crystallization Anti_Solvent_System->Anti_Solvent_Crystallization Anti_Solvent_Crystallization->Analysis Vapor_Diffusion->Analysis Pure_Crystals Pure Crystalline Product Analysis->Pure_Crystals

Caption: Decision workflow for selecting a suitable crystallization method for this compound.

Conclusion and Future Directions

The protocols and guidelines presented in this application note provide a solid foundation for the successful crystallization of this compound. By systematically applying these techniques and understanding the underlying principles, researchers can consistently obtain this important intermediate in a highly pure crystalline form.

Further studies are warranted to explore the potential for polymorphism in this compound. A comprehensive polymorphic screen, utilizing a wider range of solvents and crystallization conditions, would be invaluable for identifying and characterizing different crystalline forms. The discovery of a stable polymorph with optimal physicochemical properties could have significant implications for the downstream development of pharmaceuticals derived from this versatile building block.

References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 4164-39-0). Retrieved from [Link]

  • Google Patents. (n.d.). CN101468988A - Piperazine derivative, preparation thereof and use thereof in medicine.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed. Retrieved from [Link]

  • U.S. National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Zhang, Y., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Molecules, 29(8), 1710. [Link]

  • Zhao, Y., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]

  • Zhu, D., et al. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Pharmaceutical Development and Technology, 21(5), 555-562. [Link]

  • Ziółkowska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(16), 8889. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Piperazine-1,4-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Introduction

This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of various pharmacologically active compounds. Achieving high yield and purity is paramount for efficient downstream applications. The most common synthetic routes involve the N-formylation of piperazine. While seemingly straightforward, this reaction is prone to issues such as incomplete conversion, formation of byproducts, and purification difficulties. This guide will help you troubleshoot these problems effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Consistently Low or No Product Yield

Question: My reaction is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yield is the most common issue and can stem from several factors related to reagents, reaction conditions, and workup procedures. Let's break down the potential causes:

  • Cause A: Inefficient Formylating Agent or Method

    • Explanation: The choice of formylating agent is critical. While various methods exist, their efficiencies can differ significantly based on lab conditions and scale. Common methods include formylation with formic acid, acetic formic anhydride, or via the Vilsmeier-Haack reaction.[1][2] Acetic formic anhydride, for instance, is highly effective but is also moisture-sensitive and can decompose, leading to poor performance.[1] The Vilsmeier-Haack reagent, formed in situ from DMF and an acid chloride like POCl₃, is a powerful formylating agent but requires strictly anhydrous conditions.[2][3]

    • Troubleshooting Steps:

      • Method Comparison: If using a milder reagent like formic acid, consider switching to a more robust system. The reaction of piperazine with formic acid often requires elevated temperatures and azeotropic removal of water to drive the reaction to completion.[4] Using a solvent like toluene or xylene with a Dean-Stark trap can dramatically increase yields.[1]

      • Vilsmeier-Haack Conditions: If employing the Vilsmeier-Haack reaction, ensure all glassware is oven-dried and reagents are anhydrous. Any moisture will quench the highly reactive Vilsmeier reagent (a chloroiminium ion), halting the reaction.[5][6]

      • Reagent Quality: Ensure your formylating agents are of high purity and have been stored correctly. For example, DMF should be anhydrous and free from its decomposition product, dimethylamine, which can be identified by its fishy odor.[5]

  • Cause B: Suboptimal Stoichiometry and Reaction Conditions

    • Explanation: The molar ratio of piperazine to the formylating agent is crucial. An insufficient amount of the formylating agent will lead to incomplete reaction and the formation of the mono-formylated byproduct. Conversely, a large excess can sometimes lead to side reactions. Temperature and reaction time are also key; insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition of the product or reagents.[5][7]

    • Troubleshooting Steps:

      • Stoichiometry Adjustment: Ensure at least two equivalents of the formylating agent are used per equivalent of piperazine to favor the desired di-formylation. A slight excess (e.g., 2.2 equivalents) is often recommended.

      • Temperature Screening: The optimal temperature depends on the method. Formylation with formic acid often requires refluxing in a high-boiling solvent.[4] The Vilsmeier-Haack reaction is typically performed by first forming the reagent at low temperatures (0 °C) and then reacting it with the substrate, sometimes with gentle heating.[8] Perform small-scale experiments to find the optimal temperature for your specific setup.

      • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the piperazine starting material and the mono-formylated intermediate are no longer visible.

Issue 2: Presence of Significant Impurities, Especially Mono-Formylated Piperazine

Question: My final product is contaminated with a significant amount of a major byproduct, which I suspect is N-formylpiperazine. How can I prevent its formation and purify my product?

Answer: The formation of mono-formylated piperazine is a classic example of an incomplete reaction. The second formylation is often slower than the first due to the electron-withdrawing effect of the first formyl group, which reduces the nucleophilicity of the second nitrogen atom.

  • Prevention Strategies:

    • Drive the Reaction to Completion: As discussed in the previous section, using a slight excess of the formylating agent and ensuring adequate reaction time and temperature are the primary ways to push the equilibrium towards the di-substituted product.[9]

    • Solvent Choice: The choice of solvent can influence reaction rates. Solvents like toluene or xylene, which allow for the azeotropic removal of water when using formic acid, are effective in driving the reaction forward.[1] For other methods, a solvent that ensures all reagents remain in solution is critical.

  • Purification Strategies:

    • Recrystallization: this compound is a solid with a melting point of 126-129 °C.[10] Recrystallization is often an effective method for purification. Solvents such as ethanol, isopropanol, or mixtures of ethyl acetate and hexanes can be screened. The mono-formylated byproduct, being more polar, may remain in the mother liquor.

    • Acid-Base Extraction: The basicity of the mono-formylated piperazine (due to the free secondary amine) can be exploited. Dissolve the crude product in an organic solvent (e.g., dichloromethane). Wash with a dilute aqueous acid solution (e.g., 1M HCl). The mono-formylated byproduct will be protonated and move into the aqueous layer, while the desired di-formylated product, which is a non-basic amide, will remain in the organic layer.

    • Column Chromatography: While less ideal for large-scale work, silica gel chromatography can be very effective for separating the di-formylated product from the more polar mono-formylated impurity. A gradient elution from a non-polar solvent (like hexane/ethyl acetate) to a more polar mixture is typically effective.

Data & Protocols

Table 1: Comparison of Common Formylation Methods
MethodFormylating AgentTypical SolventTemperatureReported YieldKey Considerations
Leuckart-Wallach Formic AcidToluene or XyleneReflux (110-140 °C)Moderate to HighRequires Dean-Stark trap to remove water.[1][4]
Anhydride Method Acetic Formic AnhydrideDichloromethane (DCM)0 °C to RTHighReagent is highly moisture-sensitive.[1]
Vilsmeier-Haack POCl₃ / DMFDichloromethane (DCM)0 °C to RefluxHighRequires strictly anhydrous conditions.[2][3]
Formaldehyde Formaldehyde / Formic AcidTolueneRefluxHighEffective and practical procedure.[1]
Optimized Protocol: Formylation using Formic Acid and Toluene

This protocol is a robust and scalable method for synthesizing this compound.

Materials:

  • Piperazine (1.0 eq)

  • Formic Acid (88-98%, 2.5 eq)

  • Toluene

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser.

  • Charging Reagents: To the flask, add piperazine (1.0 eq) and toluene (approx. 5-10 mL per gram of piperazine).

  • Reaction Initiation: Begin stirring and add formic acid (2.5 eq) to the mixture.

  • Heating and Water Removal: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent) to confirm the disappearance of starting material and the mono-formylated intermediate.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize any excess formic acid. Caution: CO₂ evolution will occur.

    • Extract the aqueous layer twice with toluene or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure product.

Visual Workflow and Troubleshooting Diagrams

General Synthesis and Purification Workflow

This diagram outlines the standard procedure from reaction setup to final product isolation.

G cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage A 1. Charge Reactor (Piperazine, Toluene) B 2. Add Formylating Agent (e.g., Formic Acid) A->B C 3. Heat to Reflux (Azeotropic Water Removal) B->C D 4. Monitor by TLC/LC-MS (Check for completion) C->D E 5. Cool Reaction D->E Reaction Complete F 6. Quench & Neutralize (e.g., NaHCO3 wash) E->F G 7. Phase Separation & Extraction F->G H 8. Dry Organic Layer (e.g., MgSO4) G->H I 9. Solvent Evaporation H->I J 10. Recrystallization I->J K 11. Filter & Dry Product J->K L 12. Characterization (NMR, MP, MS) K->L

Caption: Standard workflow for this compound synthesis.

Troubleshooting Decision Tree: Low Yield

This diagram provides a logical path to diagnose the cause of low product yield.

G cluster_results cluster_solutions Start Problem: Low Product Yield Check_TLC Analyze TLC/LC-MS of crude reaction mixture Start->Check_TLC Result1 Mainly Starting Material? Check_TLC->Result1 Result2 Mainly Mono-formyl Product? Check_TLC->Result2 Result3 Complex Mixture/ Baseline Material? Check_TLC->Result3 Sol1 Cause: Incomplete Reaction - Increase Temp/Time - Check Reagent Quality - Ensure Anhydrous Conditions Result1->Sol1 Yes Sol2 Cause: Incomplete Di-formylation - Increase Formylating Agent  Stoichiometry (>2 eq) - Increase Reaction Time Result2->Sol2 Yes Sol3 Cause: Decomposition - Lower Reaction Temperature - Check for Exotherms - Use Milder Conditions Result3->Sol3 Yes

Caption: Decision tree for troubleshooting low yield issues.

References

  • Hou, Z., et al. (1988). PREPARATION OF N-FORMYLPIPERIDINE. Chinese Journal of Applied Chemistry, 0(2), 84-86.
  • Devlekar, J. I., et al. (2019). SYNTHESIS, CHARACTERIZATION AND PROCESS VALIDATION OF OLANZAPINE INTERMEDIATES. World Journal of Pharmaceutical Research, 8(9), 1034-1044. Available from: [Link]

  • ResearchGate. (n.d.). Reaction conditions optimization with 1-methylpiperazine formylation by CO2/H2 as model reaction. Available from: [Link]

  • Google Patents. (1995). CN1113876C - Preparation of N-formyl morpholine, N-formyl piperazine and their homologues.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • Patil, S. B., & Rajput, P. R. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(11), 515-533.
  • Khan, I., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27364-27402. Available from: [Link]

  • Freeman, E., et al. (2012).
  • Čajan, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2200. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available from: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available from: [Link]

Sources

Technical Support Center: Formylation of Piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for scientists and researchers engaged in the formylation of piperazine. This guide is designed to provide expert insights and practical troubleshooting advice for common challenges encountered during this crucial synthetic transformation. Piperazine and its derivatives are fundamental building blocks in numerous active pharmaceutical ingredients (APIs), making the precise control of its formylation a critical step in drug development. This document will address frequently asked questions and provide in-depth solutions to prevent and troubleshoot side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My primary goal is mono-formylation, but I'm seeing significant amounts of N,N'-diformylpiperazine. How can I improve selectivity?

A1: This is the most common challenge in piperazine formylation. The formation of the di-substituted byproduct is a competing reaction that can be minimized by carefully controlling the reaction kinetics and stoichiometry.

Root Cause Analysis: Piperazine possesses two secondary amine groups of similar nucleophilicity. Once the first nitrogen is formylated to produce 1-formylpiperazine, the second nitrogen becomes less reactive due to the electron-withdrawing effect of the formyl group. However, if the reaction conditions are too harsh or the concentration of the formylating agent is too high, the second formylation can still occur at an appreciable rate.

Troubleshooting Strategies:

  • Stoichiometric Control: The most straightforward approach is to use an excess of piperazine relative to the formylating agent. A molar ratio of 2:1 to 4:1 (piperazine:formylating agent) is a good starting point to statistically favor mono-formylation.

  • Controlled Reagent Addition: Add the formylating agent (e.g., ethyl formate, formic acid) dropwise to a cooled solution of piperazine.[1] This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic piperazine over the less nucleophilic 1-formylpiperazine.

  • Temperature Management: The formylation reaction is exothermic. Maintaining a low temperature (e.g., 0-10 °C) throughout the addition process is critical to slow down the rate of the second formylation.

Experimental Protocol: Selective Mono-Formylation using Ethyl Formate
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, dissolve piperazine (2.0 equivalents) in a suitable solvent like ethanol or toluene.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add ethyl formate (1.0 equivalent) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[2]

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal point to quench the reaction.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue can then be purified to separate 1-formylpiperazine from unreacted piperazine and the di-formyl byproduct.

dot graph TD { subgraph "Troubleshooting High Di-formylation" A[Start: High N,N'-Diformylpiperazine Detected] --> B{Check Molar Ratio}; B -->|Piperazine:Reagent > 2:1?| C{Check Addition & Temperature}; B -->|Piperazine:Reagent ≤ 1:1?| D[ACTION: Increase Piperazine excess]; C -->|Slow addition at 0-10°C?| E[Problem Persists: Consider Milder Reagent]; C -->|Addition too fast or Temp > 10°C?| F[ACTION: Slow addition & improve cooling]; D --> G[Re-run Experiment]; F --> G; E --> G; end

} caption: Workflow for minimizing di-formylation.

Q2: I am using formic acid as the formylating agent and getting low yields and several unidentified impurities. What could be the cause?

A2: While formic acid is an inexpensive and potent formylating agent, its use can introduce specific side reactions, particularly at elevated temperatures.

Root Cause Analysis:

  • Salt Formation: Formic acid first reacts with the basic piperazine to form a stable piperazinium formate salt. To proceed to the amide, this salt must be dehydrated, which typically requires heating.[3]

  • Decomposition: At high temperatures (often >150 °C), formic acid can decompose to carbon monoxide and water.[4] This can reduce the amount of available formylating agent and introduce pressure buildup in a sealed system.

  • Leuckart-Wallach Type Reactions: If other carbonyl compounds are present as impurities, or if the reaction temperature is excessive, complex side reactions related to reductive amination pathways can occur.

Troubleshooting Strategies:

  • Azeotropic Dehydration: When reacting piperazine with formic acid, using a solvent like toluene or xylene with a Dean-Stark trap is highly effective.[3][4] The water formed during the reaction is removed as an azeotrope, driving the equilibrium towards the formation of the N-formyl product without requiring excessively high temperatures.

  • Use of a Co-reagent: Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is a much more powerful formylating agent that works at lower temperatures.[4] However, it is moisture-sensitive and must be handled accordingly.

Table 1: Comparison of Common Formylating Agents
Formylating AgentTypical ConditionsAdvantagesCommon Side Reactions/Issues
Ethyl Formate Neat or in EtOH/Toluene, RT to refluxMild; easy to handle; byproduct (ethanol) is volatile.Can be slow; di-formylation is common without proper control.[2][5]
Formic Acid Toluene with Dean-Stark, refluxInexpensive; high atom economy.Requires heating; can cause decomposition; di-formylation.[3][4]
Formic Acid / Acetic Anhydride 0 °C to RTHighly reactive; fast reaction times at low temp.Moisture sensitive; potential for N-acetylation if not controlled.
CO₂ / H₂ (Catalytic) High pressure/temp with catalystGreen C1 source; high selectivity possible.[6]Requires specialized high-pressure equipment and catalyst development.[6]
Q3: My reaction seems complete, but I'm struggling to purify the 1-formylpiperazine from the unreacted piperazine and the di-formyl byproduct.

A3: Purification can be challenging due to the physical properties of the three main components. Piperazine is highly water-soluble and basic, 1-formylpiperazine is polar and water-soluble, while N,N'-diformylpiperazine is generally less polar and may be a solid.

Purification Strategies:

  • Acid/Base Extraction:

    • Dissolve the crude mixture in a non-polar organic solvent like dichloromethane (DCM).

    • Wash the organic layer with a dilute acid (e.g., 1M HCl). The highly basic unreacted piperazine will be protonated and move to the aqueous layer. 1-formylpiperazine, being a much weaker base, will largely remain in the organic layer along with the neutral di-formyl byproduct.

    • Separate the organic layer. The 1-formyl and N,N'-diformylpiperazine can then be separated by column chromatography.

  • Silica Gel Chromatography:

    • This is the most common method for separating the formylated products.

    • A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., 100% DCM or Ethyl Acetate/Hexane mixture) and gradually increase the polarity by adding methanol.

    • The less polar N,N'-diformylpiperazine will elute first, followed by the more polar 1-formylpiperazine. Unreacted piperazine will often remain at the baseline unless a high percentage of methanol (with an amine additive like triethylamine) is used.

  • Crystallization:

    • If N,N'-diformylpiperazine is the desired product, it can often be crystallized from the reaction mixture, as it is typically a solid and less soluble than the mono-formylated version.[7]

    • Selective precipitation of piperazine as a salt (e.g., piperazine diacetate) from a solvent like acetone can be used to remove excess starting material before chromatography.[8]

dot graph TD { subgraph "General Purification Workflow" A[Crude Reaction Mixture] --> B{Is excess Piperazine present?}; B -->|Yes| C[Acid Wash (e.g., 1M HCl)]; C --> D[Separate Layers]; D --> E[Aqueous Layer (Piperazine HCl)]; D --> F[Organic Layer (Mono- & Di-formyl)]; B -->|No / Minimal| F; F --> G[Silica Gel Chromatography]; G --> H[Fraction 1: N,N'-Diformylpiperazine]; G --> I[Fraction 2: 1-Formylpiperazine]; end

} caption: Purification strategy for formylated piperazines.

References

  • Frey, J., Proemmel, S., Armitage, M. A., & Holmes, A. B. (n.d.). 3,4-DIBROMO-2,5-DIFORMYLTHIOPHENE. Organic Syntheses Procedure. Retrieved from [Link]

  • N-Formylation of amines. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • Reaction conditions optimization with 1-methylpiperazine formylation by CO2/H2 as model reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Olah, G. A., & Arvanaghi, M. (n.d.). PHENYLACETALDEHYDE. Organic Syntheses Procedure. Retrieved from [Link]

  • Packman, L. C. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Retrieved from [Link]

  • Things to do with Ethyl Formate. (2020, November 6). Sciencemadness Discussion Board. Retrieved from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI. Retrieved from [Link]

  • Synthesis of Piperazines by C-H Functionalization. (n.d.). Encyclopedia MDPI. Retrieved from [Link]

  • Li, Y., et al. (n.d.). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC - NIH. Retrieved from [Link]

  • Preparation of N-formyl morpholine, N-formyl piperazine and their homologues. (n.d.). Google Patents.
  • Attanayake, K., et al. (n.d.). Diketopiperazine (DKP) Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. ResearchGate. Retrieved from [Link]

  • Diketopiperazine formation and N-terminal degradation in recombinant human growth hormone. (n.d.). PubMed. Retrieved from [Link]

  • Attanayake, K., et al. (2021, July 29). Diketopiperazine Formation from FPGnK (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. PubMed. Retrieved from [Link]

  • Neff, R. K., et al. (2020, January 17). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. PubMed. Retrieved from [Link]

  • Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof. (n.d.). Google Patents.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013, August 2). ResearchGate. Retrieved from [Link]

  • Purification of piperazine. (n.d.). Google Patents.
  • De Luca, S., et al. (2016, June 4). Solid Phase Formylation of N-Terminus Peptides. PMC - NIH. Retrieved from [Link]

  • Methods for the catalytic synthesis of piperazine. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Horrom, B. W., Freifelder, M., & Stone, G. R. (1955, February 5). 1-Formylpiperazine and Related Compounds. ElectronicsAndBooks. Retrieved from [Link]

  • Teodori, E., et al. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • Piperazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Chen, J., et al. (n.d.). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1,4-Diformylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 1,4-Diformylpiperazine. As a key intermediate in the synthesis of various pharmaceutical agents, its purity is paramount.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1,4-Diformylpiperazine relevant to its purification?

A1: Understanding the fundamental properties of 1,4-Diformylpiperazine is the first step to devising an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Appearance White to light yellow crystalline powder[1]Discoloration (yellowing) can indicate the presence of impurities or degradation products.
Molecular Formula C₆H₁₀N₂O₂[1][2]
Molecular Weight 142.16 g/mol [1][2]
Melting Point 126 - 129 °C[1][3]A broad or depressed melting point is a classic indicator of impurity.
pKa Not readily available, but the parent piperazine is a strong base (pKa ~9.8)[4]. The formyl groups are electron-withdrawing, which will significantly reduce the basicity of the nitrogen atoms.The lone pairs on the nitrogen atoms are less available for protonation, meaning it is less susceptible to acid-base extraction techniques compared to its parent, piperazine.
Solubility Specific data is limited. However, piperazine derivatives often show solubility in polar organic solvents. The parent piperazine is freely soluble in water and alcohol, but insoluble in ether.[4]Solvent selection for recrystallization and chromatography is critical and will likely involve polar solvents.

Q2: What are the most common impurities found in crude 1,4-Diformylpiperazine?

A2: Impurities typically arise from the synthesis process. Common synthetic routes for 1,4-disubstituted piperazines can leave behind specific contaminants.[5] Potential impurities include:

  • Unreacted Piperazine: The starting material for many syntheses. Being a base, it has significantly different properties.

  • Mono-formylated Piperazine: An intermediate that may persist if the reaction does not go to completion.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Byproducts of Formylation: Depending on the formylating agent used (e.g., formic acid, acetic formic anhydride), various side products can be generated.

Q3: Is 1,4-Diformylpiperazine stable?

A3: While generally stable for storage at 2-8 °C, the formyl groups can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[1][2] This is a critical consideration when choosing purification methods. For instance, prolonged heating in aqueous or alcoholic solutions could lead to degradation.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification of 1,4-Diformylpiperazine.

Problem 1: Low Purity and/or Discoloration After Initial Synthesis

Your crude product is off-white or yellow, and analytical data (NMR, LC-MS) shows multiple species.

This workflow helps diagnose the issue and select the appropriate initial purification step.

start Crude Product: Low Purity & Discoloration check_piperazine TLC/LC-MS shows a baseline spot or highly polar impurity? start->check_piperazine acid_wash Perform Dilute Acid Wash (e.g., 1M HCl) check_piperazine->acid_wash Yes (Likely Piperazine) check_monoformyl NMR/LC-MS shows mono-formylated species? check_piperazine->check_monoformyl No neutralize Neutralize & Extract acid_wash->neutralize neutralize->check_monoformyl chromatography Column Chromatography check_monoformyl->chromatography Yes (Similar Polarity) recrystallize Recrystallization check_monoformyl->recrystallize No (Mainly one product) end_product Pure 1,4-Diformylpiperazine chromatography->end_product recrystallize->end_product

Caption: Decision workflow for initial purification of crude 1,4-Diformylpiperazine.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Unreacted piperazine, being basic, will be protonated and move into the aqueous layer.

  • Separation: Separate the organic layer.

  • Neutral Wash: Wash the organic layer with a saturated NaHCO₃ solution to remove any residual acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield a cleaner crude product for further purification.

Expert Insight: The formyl groups significantly decrease the basicity of the piperazine nitrogens. Therefore, a harsh or prolonged acid wash is unnecessary and could risk hydrolysis. A quick wash with dilute acid is sufficient.

Problem 2: Difficulty Achieving High Purity (>98%) by Recrystallization

You've attempted recrystallization, but the melting point remains broad, or the purity doesn't improve significantly.

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Step 1: Systematic Solvent Screening Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

Solvent SystemObservation & Rationale
Isopropanol (IPA) Often a good starting point for moderately polar compounds.
Acetonitrile (MeCN) Can be effective for crystalline compounds.
Ethyl Acetate / Heptane A good two-solvent system. Dissolve in minimal hot ethyl acetate and add heptane dropwise until turbidity appears, then cool.
Methanol / Water Use with caution. While piperazine is water-soluble, 1,4-diformylpiperazine is less polar. Water can also promote hydrolysis if heated for too long.

Step 2: Recrystallization Protocol

G A 1. Dissolve in minimal hot solvent B 2. Hot gravity filtration (if solids present) A->B C 3. Slow cooling to RT B->C D 4. Further cooling (ice bath) C->D E 5. Isolate crystals (vacuum filtration) D->E F 6. Wash with cold solvent E->F G 7. Dry under vacuum F->G

Caption: Standard recrystallization workflow.

Trustworthiness Check: A successful recrystallization should yield sharp, well-defined crystals with a narrow melting point range close to the literature value (126-129 °C).[1] Re-run your purity analysis (e.g., HPLC, GC) to confirm the improvement.

Problem 3: Co-elution of Impurities During Column Chromatography

You are using silica gel chromatography, but an impurity is eluting very close to your product.

The polarity of the impurity is too similar to 1,4-Diformylpiperazine for effective separation with the chosen mobile phase.

  • Solvent System Modification:

    • Baseline System: Start with a gradient of Ethyl Acetate in Heptane.

    • Increase Polarity: If the product is not eluting, add a small percentage of Methanol to the Ethyl Acetate (e.g., 1-5%). This can significantly alter selectivity.

    • Alternative Systems: Consider DCM/Methanol systems. For resolving closely related compounds, sometimes a less polar solvent with a more polar modifier works best.

  • Use of Modified Stationary Phases:

    • While standard silica is the default, for challenging separations of nitrogen-containing compounds, consider alternatives.

    • Reverse Phase (RP) HPLC: For analytical and preparative separations, RP-HPLC using a C18 column with a mobile phase of Acetonitrile and water (often with a formic acid modifier for MS compatibility) can provide excellent resolution.[6]

Expert Insight: Before committing to a large-scale column, always optimize the separation on Thin Layer Chromatography (TLC) first. Test at least 3-4 different solvent systems to find one that gives the best separation (largest ΔRf) between your product and the persistent impurity.

References

  • SIELC Technologies. Separation of 1,4-Dimethylpiperazine on Newcrom R1 HPLC column. Available at: [Link]

  • Chem Biol Drug Des. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed. Available at: [Link]

  • Chem-Impex. 1,4-Diformylpiperazine. Available at: [Link]

  • Merck Index. Piperazine. Available at: [Link]

  • Stenutz. 1,4-diformylpiperazine. Available at: [Link]

  • ResearchGate. Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. Available at: [Link]

  • Google Patents. US20010051718A1 - Novel synthesis and crystallization of piperazine ring-containing compounds.
  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]

  • MDPI. 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Available at: [Link]

  • Google Patents. US3697524A - Process for preparing 1,4-disubstituted piperazines.
  • Oriental Journal of Chemistry. Comparative Computational Studies of 1,4-Diformyl-piperazine and 1,4-Dithionyl-Piperazine. Available at: [Link]

  • University of Florida Digital Collections. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available at: [Link]

  • Semantic Scholar. A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Available at: [Link]

  • ElectronicsAndBooks. 1,4-Dimethylpiperazine-1,4-diium bis(hexafluorophosphate) dihydrate. Available at: [Link]

Sources

Technical Support Center: Stabilizing Piperazine-1,4-dicarbaldehyde in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine-1,4-dicarbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile dialdehyde in their synthetic workflows. This compound is a key building block in the synthesis of pharmaceuticals and specialty chemicals due to its reactive aldehyde groups.[1][2] However, the very reactivity that makes it a valuable synthetic intermediate also presents challenges to its stability in solution.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of this compound in solution. Our goal is to equip you with the knowledge to anticipate and mitigate stability issues, ensuring the integrity of your experiments and the reliability of your results.

I. Understanding the Instability of this compound

This compound, like many aldehydes, is susceptible to various degradation pathways in solution. The primary modes of instability include:

  • Oxidation: The aldehyde functional groups can be readily oxidized to the corresponding carboxylic acids, especially in the presence of atmospheric oxygen.

  • Hydrolysis: The formyl groups can undergo hydrolysis, particularly under acidic or basic conditions, leading to the formation of piperazine and formic acid.

  • Polymerization and Self-Condensation: Aldehydes can undergo self-condensation or polymerization reactions, especially at higher concentrations and temperatures.[3]

  • Hydrate and Hemiacetal Formation: In aqueous or alcoholic solutions, aldehydes can exist in equilibrium with their corresponding hydrates (gem-diols) and hemiacetals, which may affect their reactivity.[4][5]

The piperazine ring itself can also participate in degradation reactions, particularly at elevated temperatures.[6][7] Understanding these potential degradation pathways is the first step in developing effective stabilization strategies.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound solutions.

Q1: What is the recommended solvent for dissolving this compound?

A1: The choice of solvent depends on the intended application. For short-term use in reactions, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally recommended to minimize hydrolysis and hydrate formation. For stock solutions, consider the long-term stability in the chosen solvent. While this compound is a solid at room temperature, its solubility in water is significant.[8][9] However, aqueous solutions are more prone to hydrate formation and potential hydrolysis.[4]

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: If an aqueous solution is necessary, maintaining a neutral to slightly acidic pH (around 6-7) is generally advisable to minimize both acid- and base-catalyzed hydrolysis of the formyl groups. The piperazine moiety itself is basic, with a 10% aqueous solution having a pH between 10.8 and 11.8.[10] Therefore, buffering the solution may be necessary.

Q3: How can I monitor the stability of my this compound stock solution over time?

A3: Regular monitoring of the solution's purity is crucial. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the parent compound and detecting degradation products.[11] Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) can enhance detection sensitivity.[11][12]

  • Gas Chromatography (GC): GC can also be used, often coupled with mass spectrometry (GC-MS) for identification of volatile degradation products.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the aldehyde protons and the appearance of new signals corresponding to degradation products.

Q4: Are there any known stabilizers that can be added to solutions of this compound?

A4: While specific data for this compound is limited, general strategies for stabilizing aldehydes can be applied. These include the addition of small amounts of antioxidants like butylated hydroxytoluene (BHT) to inhibit oxidation. For preventing polymerization, the addition of radical scavengers or certain alkaline substances in very low concentrations has been reported for other aldehydes.[15][16] However, the compatibility of any additive with your specific downstream application must be carefully evaluated.

III. Troubleshooting Guides

This section provides structured guidance for addressing specific problems you may encounter during your experiments with this compound.

Problem 1: Inconsistent Reaction Yields and Purity

You observe significant variability in the yield and purity of your desired product when using a stock solution of this compound.

Logical Troubleshooting Workflow

start Inconsistent Reaction Yields/Purity check_solution Assess Stock Solution Integrity start->check_solution hplc_nmr Analyze by HPLC or ¹H NMR for Degradation Products check_solution->hplc_nmr degradation_found Degradation Confirmed? hplc_nmr->degradation_found prepare_fresh Prepare Fresh Solution Immediately Before Use degradation_found->prepare_fresh Yes re_evaluate Re-evaluate Reaction Conditions degradation_found->re_evaluate No optimize_storage Optimize Storage Conditions (Solvent, Temp, Inert Atm.) prepare_fresh->optimize_storage no_degradation No Significant Degradation re_evaluate->no_degradation PZD This compound Oxidation Oxidation + O₂ PZD->Oxidation Air Exposure Hydrolysis Hydrolysis + H₂O PZD->Hydrolysis Protic Solvents (Acid/Base catalysis) Polymerization Self-Condensation PZD->Polymerization High Concentration High Temperature Diacid Piperazine-1,4-dicarboxylic acid Oxidation->Diacid Piperazine Piperazine + Formic Acid Hydrolysis->Piperazine Polymer Polyacetals/Oligomers Polymerization->Polymer

Caption: Major degradation pathways for this compound.

Causality and Remediation
  • Underlying Cause: The reaction conditions themselves may be promoting the degradation of this compound.

  • Corrective Actions:

    • Solvent Choice: If your reaction is performed in a protic solvent (e.g., water, methanol, ethanol), consider switching to an anhydrous aprotic solvent if the reaction chemistry allows. The presence of water or alcohol can lead to the formation of hydrates and hemiacetals, which can have different reactivities. [4][5] 2. Temperature Control: Elevated reaction temperatures can accelerate degradation. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

    • pH Control: If the reaction is sensitive to pH, ensure that the reaction mixture is appropriately buffered. Both strongly acidic and strongly basic conditions can promote the hydrolysis of the formyl groups. [17][18] 4. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde groups.

IV. Experimental Protocols

This section provides detailed methodologies for assessing the stability of this compound in solution.

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol describes a general method for monitoring the concentration of this compound over time.

Materials:

  • This compound (≥98% purity) [9]* HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in acetonitrile. From this stock, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.

  • Time-Zero Analysis: Immediately after preparation, inject an aliquot of the sample solution and the calibration standards into the HPLC system.

  • Incubation: Store the sample solution under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the sample solution, dilute if necessary, and inject it into the HPLC system.

  • Data Analysis: Quantify the concentration of this compound at each time point by comparing the peak area to the calibration curve. Plot the concentration versus time to determine the degradation rate.

Typical HPLC Conditions:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic or gradient elution with water and acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 220-250 nm (to be optimized)

| Injection Volume | 10 µL |

Protocol 2: Qualitative Tests for Aldehyde Presence

For a quick qualitative assessment of the presence of the aldehyde functional group, classical chemical tests can be employed. [19] Tollens' Test:

  • Prepare Tollens' reagent by adding a drop of dilute sodium hydroxide to a silver nitrate solution, then adding dilute ammonia solution dropwise until the brown precipitate of silver oxide just dissolves.

  • Add a few drops of the this compound solution to the Tollens' reagent in a clean test tube.

  • Warm the mixture gently in a water bath.

  • Positive Result: The formation of a silver mirror on the inside of the test tube indicates the presence of an aldehyde. [19] Fehling's Test:

  • Mix equal volumes of Fehling's solution A (copper(II) sulfate) and Fehling's solution B (sodium potassium tartrate and sodium hydroxide).

  • Add a few drops of the this compound solution to the mixed Fehling's solution.

  • Heat the mixture in a boiling water bath.

  • Positive Result: The formation of a brick-red precipitate of copper(I) oxide indicates the presence of an aldehyde. [19] Note: These tests are qualitative and may not be suitable for all solvent systems. They are best used as a quick check for the presence of the aldehyde functionality.

V. References

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 4164-39-0). Retrieved from [Link]

  • Google Patents. (2012). Method of stabilizing an aldehyde. Retrieved from

  • Google Patents. (2000). Method of stabilizing aldehydes. Retrieved from

  • S. E. S. Al-Dhaheri, et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149. Retrieved from [Link]

  • A-Level Chemistry. (n.d.). Aldehydes and Ketones - Testing for Carbonyl Compounds. Retrieved from [Link]

  • Y. Wang, et al. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods, 13(22), 2557-2565. Retrieved from [Link]

  • ResearchGate. (2014). Comparison of analytical techniques for the determination of aldehydes in test chambers. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). ALDEHYDES, SCREENING 2539. Retrieved from [Link]

  • Google Patents. (1983). Stabilization of aldehydes. Retrieved from

  • Crash Course. (2021, June 9). Aldehyde and Ketone Reactions - Hydrates, Acetals, & Imines: Crash Course Organic Chemistry #29 [Video]. YouTube. Retrieved from [Link]

  • Michigan State University. (n.d.). Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (1976). Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products. Retrieved from

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • University of Texas at Austin. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Retrieved from [Link]

  • Sykes, B. D., Robertson, E. B., Dunford, H. B., & Konasewich, D. (1966). The hydrolysis of piperazine-2,5-dione. Biochemistry, 5(2), 697–701. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (2020). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Retrieved from [Link]

  • ResearchGate. (2022). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Retrieved from [Link]

  • ResearchGate. (2015). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Piperazine. Retrieved from [Link]

  • ChemRxiv. (2020). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. Retrieved from [Link]

  • National Institutes of Health. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (2016). Two step approach to piperazine-2-carboxamide via hydrolysis followed by reduction. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1951). Hydrolysis of amides and related compounds. Part II. Acetylglycine, piperazine-2 : 5-dione, and gelatin in concentrated hydrochloric acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,4-Piperazinedicarboxaldehyde. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. Retrieved from [Link]

  • National Institutes of Health. (2023). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Retrieved from [Link]

  • MDPI. (2022). 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. Retrieved from [Link]

  • National Institutes of Health. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

  • Reagentia. (n.d.). This compound (1 x 500 g). Retrieved from [Link]

Sources

Troubleshooting low signal in NMR of Piperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Signal in NMR of Piperazine-1,4-dicarbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Welcome to the technical support center for NMR spectroscopy. This guide is designed to assist you in troubleshooting and resolving issues related to low or poor signal intensity in the Nuclear Magnetic Resonance (NMR) analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Understanding the Molecule: this compound

This compound, also known as 1,4-diformylpiperazine, is a symmetrical molecule with a molecular weight of 142.16 g/mol and the chemical formula C₆H₁₀N₂O₂.[1][2][3] Its structure, featuring a piperazine ring N-substituted with two formyl groups, presents unique challenges in NMR spectroscopy. The key to successful analysis lies in understanding the dynamic conformational behavior of this molecule in solution.

Frequently Asked Questions (FAQs)

Q1: Why are the signals in my ¹H NMR spectrum of this compound broad and poorly resolved, making them appear as "low signal"?

This is the most common issue encountered with this and similar N-acyl piperazine derivatives. The perceived "low signal" is often a result of significant signal broadening, which reduces the peak height (amplitude) and can make integration unreliable. The primary cause of this broadening is chemical exchange on the NMR timescale due to two main dynamic processes:

  • Restricted Amide Bond Rotation: The C-N bond of an amide has a partial double bond character, which restricts free rotation. This leads to the existence of different rotational isomers (rotamers). In the case of this compound, the two formyl groups can exist in various orientations relative to the piperazine ring. The interconversion between these rotamers can occur at a rate that is comparable to the NMR timescale, leading to the coalescence or broadening of signals.

  • Piperazine Ring Inversion: The six-membered piperazine ring is not planar and typically adopts a chair conformation. The ring can "flip" between two chair conformers. This ring inversion is also a dynamic process that can contribute to signal broadening if its rate is within the NMR timescale.

These dynamic processes are often temperature and solvent-dependent. At room temperature, the rates of these exchanges can be in an intermediate regime for the NMR experiment, resulting in broad, poorly defined signals instead of sharp peaks.

Q2: I don't see the expected number of signals in the ¹H NMR spectrum. Is my product impure?

While impurity is always a possibility, the dynamic nature of this compound can lead to a deceptively simple or complex spectrum at room temperature. Due to the symmetry of the molecule, you might expect to see only two signals: one for the formyl protons and one for the eight equivalent piperazine protons. However, due to the restricted rotation and ring inversion, the piperazine protons can become chemically non-equivalent, leading to a more complex and often broad set of signals. At certain temperatures (the coalescence temperature), these distinct signals can merge into a single broad peak. Therefore, a "messy" or simplified spectrum is not necessarily indicative of impurities but rather a reflection of the molecule's dynamic behavior.

Q3: How can I improve the quality of my NMR spectrum for this compound?

Improving the spectral quality involves manipulating the dynamic exchange processes to be either very fast or very slow on the NMR timescale. The most effective way to achieve this is through Variable Temperature (VT) NMR spectroscopy .

  • Cooling the sample: By lowering the temperature, you can slow down the rate of amide bond rotation and ring inversion. This will "freeze out" the different conformers, resulting in a spectrum with multiple sharp signals corresponding to each distinct proton environment in the major conformer(s).

  • Heating the sample: Conversely, increasing the temperature will accelerate the conformational exchange. If the exchange becomes fast enough, the NMR spectrometer will detect an average of the different conformations, resulting in a spectrum with a smaller number of sharp, averaged signals.

Troubleshooting Guides

Guide 1: Addressing Broad Signals and Poor Resolution

This guide provides a systematic approach to resolving broad signals in the NMR spectrum of this compound.

Step 1: Initial Assessment at Room Temperature

  • Observation: The ¹H NMR spectrum at room temperature shows broad, poorly resolved signals for the piperazine protons and potentially a broad signal for the formyl protons.

  • Hypothesis: The broadening is likely due to intermediate conformational exchange rates.

Step 2: Variable Temperature (VT) NMR Experiment

  • Protocol:

    • Prepare a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Toluene-d₈) at a concentration of 5-10 mg/mL.

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

    • Low-Temperature Run: Gradually decrease the temperature in increments of 10-20 K (e.g., to 273 K, 253 K, 233 K). Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a spectrum.

    • High-Temperature Run: If signal sharpening is not observed at low temperatures, or if you wish to observe the averaged spectrum, gradually increase the temperature from room temperature in increments of 20 K (e.g., to 318 K, 338 K, 358 K).

  • Expected Outcome:

    • At lower temperatures, the broad signals should resolve into a set of sharper, more complex signals as the individual conformers are "frozen out."

    • At higher temperatures, the broad signals should coalesce and then sharpen into a simpler set of averaged signals.

**.dot graph TD { A[Start: Broad NMR Spectrum at RT] --> B{Perform Variable Temperature NMR}; B --> C{Decrease Temperature}; B --> D{Increase Temperature}; C --> E{Signals Sharpen and Split?}; D --> F{Signals Coalesce and Sharpen?}; E --> G[Analysis of "Frozen" Conformer Spectrum]; F --> H[Analysis of Averaged Spectrum]; E -- No --> I{Consider Other Issues (Guide 2)}; F -- No --> I; } .dot Caption: Troubleshooting workflow for broad NMR signals.

Step 3: Data Interpretation

  • The choice of temperature for routine analysis will depend on your objective. For structural confirmation, a low-temperature spectrum showing well-resolved signals is often preferred. For routine purity checks, a high-temperature spectrum with sharp, averaged signals may be more convenient.

Guide 2: Investigating Low Signal-to-Noise Ratio

If adjusting the temperature does not resolve the issue, or if the signals are weak even when sharp, consider the following factors:

ParameterPotential IssueRecommended Solution
Concentration The sample may be too dilute.Increase the concentration of the analyte in the NMR tube. A typical concentration for ¹H NMR is 5-10 mg in 0.6-0.7 mL of solvent.
Solubility The compound may not be fully dissolved, leading to a lower effective concentration and sample heterogeneity.Ensure the compound is fully dissolved. If necessary, try a different deuterated solvent in which the compound has higher solubility (e.g., DMSO-d₆). Gentle sonication can aid dissolution.
Number of Scans An insufficient number of scans will result in a low signal-to-noise ratio.Increase the number of scans (transients). The signal-to-noise ratio increases with the square root of the number of scans.
Shimming Poor magnetic field homogeneity will lead to broad and distorted peaks.Carefully shim the spectrometer before acquiring the data. Modern spectrometers have automated shimming routines that are usually sufficient, but manual shimming may be necessary for challenging samples.
Paramagnetic Impurities Traces of paramagnetic metals can cause significant line broadening.Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica gel or celite may help.

Experimental Protocols

Protocol 1: Sample Preparation for VT-NMR
  • Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as it will determine the temperature range you can access.

  • Cap the NMR tube and ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • If the sample contains particulates, filter it through a small plug of glass wool into a clean NMR tube.

G cluster_prep Sample Preparation cluster_acq VT-NMR Acquisition weigh Weigh 5-10 mg of Compound add_solvent Add 0.6-0.7 mL Deuterated Solvent weigh->add_solvent dissolve Ensure Complete Dissolution (Vortex/Sonicate) add_solvent->dissolve filter Filter if Particulates are Present dissolve->filter rt_scan Acquire Spectrum at Room Temperature filter->rt_scan cool Cool Sample in Decrements (e.g., 10-20 K) equilibrate_cool Equilibrate for 5-10 min scan_cool Acquire Spectrum heat Heat Sample in Increments (e.g., 20 K) equilibrate_heat Equilibrate for 5-10 min scan_heat Acquire Spectrum

The Role of Solvent Choice

The choice of deuterated solvent can significantly impact the NMR spectrum of this compound.

  • Protic vs. Aprotic Solvents: In protic solvents like D₂O or CD₃OD, the formyl protons may undergo exchange, leading to signal broadening or disappearance. Aprotic solvents like CDCl₃, DMSO-d₆, or Acetone-d₆ are generally preferred.

  • Solvent Polarity and Hydrogen Bonding: The polarity of the solvent can influence the energy barrier to amide bond rotation. More polar solvents may stabilize the charge-separated resonance form of the amide, potentially affecting the rotational barrier. Hydrogen bonding between the solvent and the amide carbonyl can also play a role.

  • Temperature Range: The freezing and boiling points of the solvent will dictate the accessible temperature range for VT-NMR experiments. DMSO-d₆ is often a good choice due to its high boiling point and ability to dissolve a wide range of compounds.

References

  • NIST. This compound. [Link]

Sources

Technical Support Center: A Guide to the Storage and Handling of Piperazine-1,4-dicarbaldehyde (PDC)

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for Preventing degradation of Piperazine-1,4-dicarbaldehyde during storage.

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for this compound (CAS 4164-39-0), a versatile building block crucial for advancements in pharmaceuticals, polymer chemistry, and material science.[1][2] The inherent reactivity of its dual aldehyde groups, which makes it an excellent synthetic intermediate, also renders it susceptible to degradation if not stored and handled with precision.[1] This guide provides in-depth, field-proven insights to ensure the long-term stability and integrity of your PDC, safeguarding the validity and reproducibility of your experimental outcomes.

Section 1: Understanding the Instability of this compound

This section addresses the fundamental chemical principles governing the stability of PDC. Understanding these mechanisms is the first step toward effective prevention.

Q1: What makes this compound (PDC) susceptible to degradation?

A1: The susceptibility of PDC to degradation stems from two primary structural features:

  • The Aldehyde (Formyl) Groups: Aldehydes are intrinsically reactive functional groups. The carbon atom of the formyl group (R-CHO) is electrophilic and prone to nucleophilic attack. Furthermore, the hydrogen atom attached to the carbonyl is susceptible to oxidation.[3]

  • The Piperazine Ring: While the piperazine ring is more stable than linear amines, the nitrogen atoms possess lone pairs of electrons, making them nucleophilic and basic.[4] Under harsh conditions, such as high temperatures or the presence of certain catalysts, the ring itself can undergo degradation.[5][6]

The combination of these features means that PDC must be protected from common laboratory environmental factors like oxygen, moisture, light, and acidic or basic contaminants.

Q2: What are the primary chemical pathways through which PDC degrades?

A2: Based on the known reactivity of aldehydes and piperazine derivatives, PDC is vulnerable to several degradation pathways, which can occur concurrently. The most significant are:

  • Oxidation: This is the most common degradation route for aldehydes. Atmospheric oxygen can oxidize the formyl groups to the corresponding carboxylic acid groups, forming piperazine-1,4-dicarboxylic acid. This process is often accelerated by light and the presence of metal ion impurities. The resulting acidic product can also catalyze other degradation reactions.[7]

  • Hydrolysis: In the presence of water, the aldehyde groups can undergo hydration to form unstable geminal diols (hydrates).[3] While this process is often reversible, prolonged exposure to moisture, especially under non-neutral pH conditions, can lead to further decomposition.

  • Polymerization: Aldehydes can undergo acid- or base-catalyzed polymerization. For PDC, this could involve self-condensation reactions, leading to the formation of oligomers or polymers. This is often observed as a change in the physical state of the material, such as clumping, thickening, or solidification (for liquid aldehydes).[7]

The following diagram illustrates these primary degradation pathways.

PDC This compound (PDC) Oxidized Piperazine-1,4-dicarboxylic Acid PDC->Oxidized Oxidation Hydrolyzed Hydrated Intermediate (Gem-diol) PDC->Hydrolyzed Hydrolysis Polymerized Oligomers / Polymers PDC->Polymerized Polymerization O2 Oxygen (O₂) + Light/Metals O2->Oxidized H2O Water (H₂O) H2O->Hydrolyzed Catalyst Acid / Base Contaminants Catalyst->Polymerized A Step 1: Receive Compound Do not open manufacturer's seal. B Step 2: Initial Inspection Check for discoloration or clumping through container. A->B C Step 3: Transfer to Inert Atmosphere Move sealed container into a glovebox or glovebag. B->C D Step 4: Aliquot Material Weigh desired amounts into pre-labeled, tared amber vials. C->D E Step 5: Secure Sealing Cap vials tightly with PTFE-lined caps. D->E F Step 6: Inert Gas Backfill Purge and backfill each vial with Argon or Nitrogen. E->F G Step 7: Secondary Containment Seal vials with paraffin film and place in a labeled secondary container. F->G H Step 8: Refrigerated Storage Store immediately at 2-8°C in a designated, dark location. G->H I Step 9: Log Inventory Record date, amount, and lot number in lab notebook/LIMS. H->I

Caption: Recommended workflow for handling and storing newly received PDC.

  • Receipt and Initial Inspection: Upon receiving the shipment, do not open the manufacturer's sealed container. Visually inspect the powder through the container. It should be a white to light yellow crystalline powder. [1][8]Note any significant deviation, such as dark brown coloration or heavy clumping, on the certificate of analysis.

  • Prepare for Aliquoting: All subsequent steps should ideally be performed within an inert atmosphere glovebox or glovebag to minimize exposure to air and moisture. Prepare pre-dried and tared amber glass vials with PTFE-lined caps.

  • Aliquot the Material: Inside the inert atmosphere, carefully open the manufacturer's container. Weigh the desired quantities of PDC into the prepared amber vials. Aliquoting prevents the need to repeatedly expose the bulk material to the environment for each experiment.

  • Purge and Seal: Tightly cap each aliquot vial. Use the glovebox's purge/refill function or a Schlenk line to cycle the atmosphere within the vial between vacuum and inert gas (e.g., Argon) at least three times. This ensures the removal of residual oxygen.

  • Final Sealing and Storage: After the final inert gas backfill, tighten the cap securely. For an extra layer of protection, wrap the cap and neck of the vial with paraffin film. Immediately place the aliquots in a labeled secondary container and transfer to a refrigerator set to 2–8 °C.

  • Documentation: Record the lot number, date of aliquoting, and quantity in your laboratory information management system (LIMS) or lab notebook.

Section 3: Troubleshooting Guide

Even with the best practices, issues can arise. This guide helps you identify potential degradation and decide on the next steps.

Q1: My PDC powder, which was once a fine white powder, has turned yellow/brown and is clumpy. What does this indicate?

A1: A visible change in color and consistency is a strong indicator of chemical degradation.

  • Yellowing/Browning: This often points to oxidation or the formation of polymeric side products.

  • Clumping/Stickiness: This suggests the presence of moisture, which may have led to hydrolysis, or the formation of "sticky" oligomeric species.

The material should be considered suspect and its purity must be verified analytically before use.

Q2: I suspect my stored PDC has degraded. How can I definitively check its purity?

A2: Several analytical techniques can be used to assess the purity of your PDC and identify potential degradation products. The choice of method depends on the available instrumentation and the desired level of detail.

Analytical TechniqueWhat It Tells YouKey Indicators of Degradation
¹H NMR Spectroscopy Provides detailed structural information and quantitative purity assessment.Diminished or absent aldehyde proton signal (δ ≈ 9.5-10 ppm). [3]Appearance of new, broad signals, potentially a carboxylic acid proton (δ > 10 ppm).
GC-MS Separates volatile components and provides mass information for identification.Reduced peak area for PDC. Appearance of new peaks corresponding to degradation products. [9]
FT-IR Spectroscopy Provides information about functional groups present.A shift or broadening of the aldehyde C=O stretch (≈1700 cm⁻¹). Appearance of a very broad O-H stretch (≈2500-3300 cm⁻¹) overlapping a C=O stretch, indicating carboxylic acid formation. [3]
Melting Point A physical property sensitive to impurities.A melting point that is depressed (lower than 126-129 °C) and has a broad range is a classic sign of impurity. [1][10]

Q3: My analysis confirms ~5% degradation. Can I still use this material for my synthesis?

A3: This is a critical decision that depends entirely on the nature of your experiment.

  • For Non-Sensitive Applications: If the reaction is robust and the impurities are unlikely to interfere (e.g., in some material science applications), you might proceed, but you must account for the lower molar quantity of active PDC.

  • For Pharmaceutical or Kinetic Studies: It is strongly advised not to use it. Degradation products can act as catalysts or inhibitors, or participate in side reactions, leading to impure products and non-reproducible results. For drug development and cGMP work, using material of unverified or compromised purity is unacceptable.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere so critical if the container is tightly sealed?

A1: Even a tightly sealed container contains a headspace of air. The oxygen in this headspace is sufficient to initiate and propagate the oxidation of the aldehyde groups over time, especially during temperature fluctuations that occur when the container is removed from and returned to storage. Backfilling with an inert gas like argon displaces this reactive oxygen. Q2: I've heard that low temperatures can accelerate the polymerization of some aldehydes. Is refrigeration at 2-8 °C really the best choice?

A2: This is an excellent and insightful question based on known aldehyde chemistry. Indeed, some liquid aliphatic aldehydes can form trimers more rapidly at low temperatures. [7]However, for a solid compound like PDC, the molecules have significantly less mobility, making solid-state polymerization much less likely than degradation pathways that can be initiated by atmospheric components (oxidation, hydrolysis). Therefore, the benefit of dramatically slowing down the kinetics of oxidation and hydrolysis by refrigerating far outweighs the minimal risk of solid-state polymerization. The 2-8 °C recommendation from suppliers is based on this principle. [1] Q3: Is a glass vial always the best container? What about plastic or aluminum?

A3:

  • Glass (Type 1 Borosilicate, Amber): This is the gold standard. It is chemically inert, and the amber color protects against light.

  • Plastic: Not recommended. Plasticizers can leach into the compound, and many plastics have some permeability to oxygen and moisture over the long term.

  • Aluminum: While some evidence suggests certain aldehydes are more stable in aluminum, this is not a universal rule. [7]Without specific stability data for PDC in aluminum, the proven inertness of borosilicate glass makes it the safer, more reliable choice.

Q4: What are the best practices for handling PDC on the benchtop for a few minutes during an experiment?

A4: Minimize exposure at all costs.

  • Allow the aliquot vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Weigh the required amount as quickly as possible in a draft-free area (ideally a balance with a draft shield).

  • Immediately and securely recap the aliquot vial.

  • If possible, flush the headspace of the vial with a stream of dry nitrogen or argon from a gas line before recapping and returning to storage.

References

  • Gautam, A., & Jarmusch, A. K. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 113. [Link]

  • Li, Y., et al. (2020). Formation of Aldehyde and Ketone Compounds during Production and Storage of Milk Powder. Foods, 9(11), 1548. [Link]

  • WOUTERS, A., et al. (2011). RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. Journal of lipid research, 52(4), 831–838. [Link]

  • Centers for Disease Control and Prevention (CDC). (1994). Aldehydes, Screening: Method 2539. NIOSH Manual of Analytical Methods. Retrieved from [Link]

  • Jian, W. (2006). Method of analysis of aldehyde and ketone by mass spectrometry. U.S. Patent No. 7,309,608 B2. Washington, DC: U.S.
  • Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Mazari, S. A., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Taiwan Institute of Chemical Engineers, 121, 295-321. [Link]

  • Lee, T. W., & Robinson, J. R. (1993). Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. Pharmaceutical research, 10(2), 270–275. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7738-7744. [Link]

  • Miller, J. E., et al. (2012). Hydrogen Storage and Energy Recovery Using Aldehydes and Ketones: A Key Role for Catalysis. ACS Catalysis, 2(11), 2338-2342. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine in High-Performance Polymer Synthesis. Retrieved from [Link]

  • Boomer, D. R., & Litz, D. C. (1976). Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products. U.S. Patent No. 3,948,900. Washington, DC: U.S.
  • Vevelstad, S. J., et al. (2022). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering, 10(22), 7244-7254. [Link]

  • Möhrle, H., & Huppertz, R. (1986). Piperazine als Modellsubstrat für Oxidationen. Archiv der Pharmazie, 319(1), 59-67. [Link]

  • Chen, E., & Rochelle, G. T. (2018). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 154, 219-228. [Link]

  • Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 1,4-Diformylpiperazine for Pilot Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This guide is designed for researchers, scientists, and drug development professionals who are transitioning the synthesis of 1,4-diformylpiperazine from the laboratory bench to pilot-scale production. As a versatile intermediate in pharmaceutical development, ensuring a robust, scalable, and reproducible synthesis is paramount.[1][2] This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and practical field experience.

Overview of Synthetic Strategy

The most common and scalable approach to synthesizing 1,4-diformylpiperazine is the direct N-formylation of piperazine. This typically involves reacting piperazine with a suitable formylating agent. While various methods exist, the use of formic acid, often in combination with a dehydrating agent or under conditions that remove water, is a widely adopted and cost-effective strategy for scale-up.[3][4]

The overall reaction involves the acylation of both secondary amine groups of the piperazine ring.

Reaction Pathway: Formylation of Piperazine

The diagram below illustrates the two-step formylation of piperazine using formic acid. The reaction proceeds through a mono-formylated intermediate before reaching the final di-substituted product.

reaction_pathway cluster_0 Piperazine Piperazine Intermediate 1-Formylpiperazine Piperazine->Intermediate Step 1 FormicAcid1 + Formic Acid FormicAcid1->p1 Product 1,4-Diformylpiperazine Intermediate->Product Step 2 FormicAcid2 + Formic Acid FormicAcid2->p2 Water1 - H₂O Water2 - H₂O p1->Water1 p2->Water2

Caption: General reaction scheme for the synthesis of 1,4-diformylpiperazine.

Key Synthesis Parameters Comparison

Selecting the appropriate formylating agent is a critical decision for scalability. The choice impacts reaction conditions, work-up procedures, and overall process economics.

ParameterFormic Acid MethodFormaldehyde/Formic Acid (Eschweiler-Clarke)
Formylating Agent Formic AcidFormaldehyde and Formic Acid
Stoichiometry >2.0 equivalents of Formic Acid>2.0 eq. Formaldehyde, >2.0 eq. Formic Acid
Solvent Toluene, Xylene (with Dean-Stark) or neatWater or neat
Temperature 80 - 120 °C (Reflux)80 - 100 °C
Key Advantage Simple reagents, cost-effective.[4]High yields, robust reaction.
Scale-Up Challenge Removal of water azeotropically.Gas evolution (CO₂), potential for runaway reaction.
Typical Yield 85 - 98%[3]>90%

Detailed Pilot-Scale Protocol: Formic Acid Method

This protocol describes a representative procedure for the synthesis of 1,4-diformylpiperazine on a pilot scale using the formic acid and toluene azeotropic distillation method.

Equipment: 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and Dean-Stark trap.

Materials:

  • Piperazine (anhydrous): 8.6 kg (100 mol)

  • Formic Acid (99%): 10.1 kg (220 mol, 2.2 eq)

  • Toluene: 40 L

Procedure:

  • Reactor Charging: Charge the reactor with piperazine (8.6 kg) and toluene (40 L). Begin agitation at 100-150 RPM.

  • Reagent Addition: Slowly add formic acid (10.1 kg) to the reactor over 60-90 minutes. A mild exotherm is expected; maintain the internal temperature below 40°C using jacket cooling.

  • Reaction Execution: After the addition is complete, heat the reactor contents to reflux (approx. 110-115°C). Water will begin to collect in the Dean-Stark trap.

  • In-Process Control (IPC): Continue refluxing until water collection ceases (approximately 4-6 hours). Monitor the reaction for completion by TLC or GC-MS, checking for the disappearance of the mono-formylated intermediate.

  • Cooling and Crystallization: Once the reaction is complete, cool the reactor contents to 0-5°C over 2-3 hours. The product will precipitate as a white solid.

  • Isolation: Filter the resulting slurry through a Nutsche filter.

  • Washing: Wash the filter cake with cold toluene (2 x 5 L) to remove residual formic acid and other impurities.

  • Drying: Dry the product under vacuum at 60-70°C until a constant weight is achieved.

  • Yield: Expected yield is 12.0 - 13.5 kg (85-95%) of 1,4-diformylpiperazine as a white crystalline solid.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Question 1: The reaction yield is consistently low (<80%). What are the likely causes and solutions?

  • Potential Cause 1: Incomplete Reaction. The equilibrium may not have been sufficiently driven to completion.

    • Troubleshooting: Ensure the Dean-Stark trap is functioning efficiently and all water is being removed. An inefficient condenser can allow water vapor to return to the reactor. Extend the reflux time and re-verify reaction completion with a reliable IPC method (e.g., HPLC, GC).

  • Potential Cause 2: Sub-stoichiometric Formic Acid. Piperazine is a di-basic amine, requiring at least two equivalents of the formylating agent. Losses of formic acid due to volatility or impurities can lead to incomplete conversion.

    • Troubleshooting: Use a slight excess of formic acid (e.g., 2.2 equivalents) to ensure complete diformylation. Verify the purity and concentration of the formic acid being used.

  • Potential Cause 3: Impure Piperazine. The presence of water in the starting piperazine will consume formic acid and interfere with azeotropic removal.

    • Troubleshooting: Use anhydrous piperazine. If not available, account for the water content when calculating the formic acid charge.

Question 2: The final product is contaminated with 1-formylpiperazine. How can this be resolved?

  • Potential Cause: Insufficient Reagent or Reaction Time. This is the most common cause, indicating that the second formylation step is incomplete.

    • Troubleshooting: As with low yield, increasing the equivalents of formic acid to 2.2-2.5 eq. and extending the reaction time can drive the reaction to completion. For purification, recrystallization is often effective. Since 1,4-diformylpiperazine is highly symmetrical, it is typically less soluble than the mono-formylated intermediate in many solvents, allowing for effective separation.

Question 3: The reaction exotherm is difficult to control during the addition of formic acid at pilot scale. What steps can be taken?

  • Potential Cause: Rapid Reagent Addition. The acid-base neutralization between formic acid and piperazine is highly exothermic. Adding the acid too quickly can overwhelm the reactor's cooling capacity.

    • Troubleshooting: The core principle of scaling up is managing heat transfer.

      • Extend Addition Time: Slow the addition rate of formic acid significantly. What takes 10 minutes in the lab may require 1-2 hours at pilot scale.

      • Sub-surface Addition: If possible, add the formic acid below the surface of the agitated toluene slurry to improve initial heat dispersion.

      • Ensure Adequate Cooling: Pre-chill the reactor jacket before starting the addition and ensure the cooling system is operating at maximum capacity.

Question 4: The isolated product is off-color (yellow or tan) instead of white. What is the cause?

  • Potential Cause 1: Impurities in Starting Materials. Commercial-grade piperazine or formic acid may contain trace impurities that cause coloration under thermal stress.

    • Troubleshooting: Source high-purity reagents. If necessary, perform a color specification test on incoming raw materials.

  • Potential Cause 2: Thermal Degradation. Prolonged exposure to high temperatures during reflux or drying can lead to the formation of color bodies.

    • Troubleshooting: Minimize the time at reflux once the reaction is complete. Use the lowest possible temperature for vacuum drying that still allows for efficient solvent removal (e.g., 60-70°C).

Process Scaling & Safety FAQs

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary concerns are:

  • Exotherm Management: The initial acid-base reaction can generate significant heat. A runaway reaction is a serious risk if addition is not controlled. A thorough process safety review, including heat flow calorimetry, is recommended before pilot-scale execution.

  • Reagent Handling: Formic acid is corrosive and requires appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield. Ensure adequate ventilation to avoid inhaling fumes.

  • Solvent Flammability: Toluene is a flammable solvent. The reactor and all associated equipment must be properly grounded to prevent static discharge. The process area should be rated for flammable solvent handling.

Q2: Which analytical methods are recommended for in-process control (IPC)? A2: For pilot-scale operations, robust and rapid IPCs are crucial.

  • Gas Chromatography (GC): Excellent for monitoring the disappearance of piperazine and the mono-formylated intermediate, and the appearance of the final product.

  • High-Performance Liquid Chromatography (HPLC): Provides more accurate quantitative results than TLC and can resolve impurities effectively.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method suitable for rapid checks, but should be backed by a quantitative method like GC or HPLC for final confirmation.

Q3: What is the most effective method for purifying 1,4-diformylpiperazine at a pilot scale? A3: Recrystallization is the most scalable and cost-effective purification method for this compound. Chromatography is generally too expensive and complex for large quantities. Solvents like ethanol, isopropanol, or toluene can be effective for recrystallization. The choice depends on the specific impurity profile.[5]

Q4: Are there "greener" or alternative formylating agents to consider for future development? A4: Yes, research into more sustainable formylation methods is ongoing. One promising area is the use of carbon dioxide (CO₂) and a reducing agent like hydrogen (H₂) with a suitable catalyst.[6] This method utilizes a renewable C1 source (CO₂) and produces water as the only byproduct, offering a significantly improved environmental profile. However, these methods often require high pressures and specialized catalytic reactors, which may involve higher initial capital investment.

General Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and resolving issues during the scale-up process.

troubleshooting_workflow Start Process Deviation Identified (e.g., Low Yield, Impurity) CheckRawMaterials Verify Raw Material Quality (Purity, Water Content) Start->CheckRawMaterials ReviewParameters Review Process Parameters (Stoichiometry, Temp, Time) Start->ReviewParameters CheckEquipment Inspect Equipment Functionality (Cooling, Condenser, Agitation) Start->CheckEquipment AnalyzeIPC Analyze IPC & Final Data (GC, HPLC, NMR) CheckRawMaterials->AnalyzeIPC ReviewParameters->AnalyzeIPC CheckEquipment->AnalyzeIPC RootCauseKnown Root Cause Identified? AnalyzeIPC->RootCauseKnown ImplementCAPA Implement Corrective Action (e.g., Adjust Parameters, Purify Reagents) RootCauseKnown->ImplementCAPA  Yes Consult Consult with Process Chemistry Team RootCauseKnown->Consult  No MonitorRun Monitor Next Run Closely ImplementCAPA->MonitorRun End Process Under Control MonitorRun->End

Caption: A systematic workflow for troubleshooting synthesis scale-up issues.

References

  • Synthetic method of 1,4-diformyl-2,3,5,6-tetrahydroxypiperazine. Google Patents.

  • Synthesis scheme for 1,4-diformyl-2,3,5,6-tetrahydroxypiperazine. ResearchGate.

  • Reaction conditions optimization with 1-methylpiperazine formylation by CO2/H2 as model reaction. ResearchGate.

  • Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed.

  • A CONVENIENT AND ECO-FRIENDLY PROCESS FOR THE PREPARATION OF N-FORMYL PIPERAZINE. World Journal of Pharmaceutical Research.

  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Organic Chemistry Portal.

  • Technical Support Center: Purification of 1,4-Dihydroxy-2,2-dimethylpiperazine. Benchchem.

  • Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate.

  • Preparation of N-formyl morpholine, N-formyl piperazine and their homologues. Google Patents.

  • 1,4-Diformylpiperazine. Chem-Impex.

  • Design and Synthesis of 1,4‐Diformyl‐Piperazine Ferrostatin‐1 Derivatives as Novel Ferroptosis Inhibitors. ResearchGate.

  • troubleshooting low yield in piperazine derivative synthesis. Benchchem.

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for a common and often frustrating issue in HPLC: peak tailing, with a specific focus on the analysis of Piperazine-1,4-dicarbaldehyde. As a polar, basic compound, it presents a classic challenge for chromatographers. This Q&A-formatted guide is designed to walk you through the underlying causes and provide systematic, actionable solutions to achieve sharp, symmetrical peaks for reliable quantification.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with this compound. What is the fundamental cause of this issue?

A1: Peak tailing for a compound like this compound is almost always rooted in undesirable secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is the interaction of the basic piperazine nitrogens with acidic silanol groups (Si-OH) that reside on the surface of silica-based reversed-phase columns (e.g., C18, C8).[1][3][4][5]

Here's the mechanism:

  • Analyte Properties: The piperazine moiety has two basic nitrogen atoms with pKa values of approximately 5.35 and 9.73.[6][7][8][9] In typical reversed-phase mobile phases (pH 2-8), these nitrogens can be protonated, carrying a positive charge.

  • Stationary Phase Properties: Silica-based columns have residual silanol groups. Above a pH of ~3.5-4, these silanols begin to deprotonate, acquiring a negative charge (Si-O⁻).[10]

  • Secondary Interaction: The positively charged piperazine molecule is strongly attracted to the negatively charged silanol sites via an ion-exchange mechanism.[4][11] This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to be retained longer than the main band, which results in a tailing peak.[1][12]

This core issue is visualized in the diagram below.

Caption: Unwanted ionic interaction causing peak tailing.

Q2: How can I use the mobile phase pH to improve my peak shape? This seems to be the most commonly suggested solution.

A2: Manipulating the mobile phase pH is the most powerful tool to control the retention and peak shape of ionizable compounds like this compound.[13][14] The goal is to suppress the ionization of either the analyte or the surface silanols to prevent the strong ionic interaction.

Strategy 1: Operate at Low pH (Recommended Starting Point)

  • Mechanism: By lowering the mobile phase pH to between 2.5 and 3.5, you protonate the surface silanol groups (Si-OH), effectively neutralizing their negative charge.[1][15] While the piperazine will be fully protonated (cationic), the primary cause of the strong ionic interaction—the anionic silanol sites—is eliminated.[10]

  • Benefit: This dramatically reduces peak tailing and provides more reproducible retention times.[1]

  • Protocol:

    • Prepare your aqueous mobile phase component.

    • Use an additive like formic acid (0.1%) or a phosphate buffer (10-25 mM) to adjust the pH to ~2.8.[16][17]

    • Ensure the final pH of the mixed aqueous-organic mobile phase is stable and consistent.

Strategy 2: Operate at High pH

  • Mechanism: By raising the mobile phase pH to >10, you are operating well above the second pKa of piperazine (9.73).[6][8][9] This deprotonates the analyte, making it a neutral species. Although the silanols are fully ionized, the analyte is no longer cationic, thus preventing the ion-exchange interaction.

  • Benefit: Can provide excellent peak shape for basic compounds.[13]

  • Critical Caveat: Standard silica columns are not stable above pH 8 and will rapidly degrade.[13][18] You must use a pH-stable column (e.g., a hybrid-silica or specially bonded phase) for this approach.

pH StrategyTarget pH RangeAnalyte Charge (Piperazine)Silanol Charge (Silica)Primary InteractionColumn Requirement
Low pH 2.5 - 3.5Cationic (+)NeutralHydrophobic (Desired)Standard Silica C18
Mid pH 4.0 - 7.5Cationic (+)Anionic (-)Ionic (Causes Tailing)Not Recommended
High pH > 10.0NeutralAnionic (-)Hydrophobic (Desired)High-pH Stable Column
Q3: I've adjusted the pH, but I still see some tailing. What else can I do with my mobile phase?

A3: If pH adjustment alone is insufficient, you can further optimize the mobile phase with buffers and additives.

1. Increase Buffer Concentration: A low buffer concentration may not adequately control the local pH at the silica surface, leading to residual silanol activity. Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can more effectively "swamp" the surface and maintain a consistent pH environment, improving peak shape.[15]

2. Use a "Silanol Blocker" or Competing Base: Mobile phase additives like Triethylamine (TEA) can act as "silanol blockers."[11][16]

  • Mechanism: TEA is a small basic molecule that is added to the mobile phase at a low concentration (e.g., 0.1%).[19] It competes with your analyte for the active silanol sites on the stationary phase. By binding to these sites, it effectively masks them from your this compound analyte, allowing it to elute symmetrically based on hydrophobic interactions.[19][20][21]

  • Protocol:

    • Start by adding a low concentration of TEA to your aqueous mobile phase component (e.g., 0.1% v/v).

    • Adjust the pH to your desired setpoint (e.g., pH 3.0 or pH 7.0). Note that TEA itself will raise the pH, so you will need to add acid to bring it back down.

    • Be aware that TEA can shorten column lifetime and may suppress signal in LC-MS applications.[16]

Q4: Could my column be the problem? When should I consider switching to a different stationary phase?

A4: Absolutely. Not all C18 columns are created equal. If mobile phase optimization doesn't solve the problem, the column chemistry is the next logical area to investigate.[15]

1. Use a High-Purity, End-Capped Column: Modern HPLC columns are often made from high-purity silica with very low metal content, which reduces the acidity of silanol groups.[22][23][24] Furthermore, they undergo a process called end-capping .

2. Consider Alternative Column Chemistries: If a standard end-capped C18 is still giving you trouble, consider these alternatives:

Column TypeDescriptionBenefit for this compound
High-Purity "Type B" Silica Made from silica with minimal metal impurities (<5 ppm).[24] This results in less acidic silanol groups.Greatly reduces strong ionic interactions, leading to much better peak shape for basic analytes.[10][22]
Embedded Polar Group (EPG) A polar group (e.g., amide, carbamate) is embedded near the base of the alkyl chain.The polar group shields the analyte from residual silanols, improving peak shape. Also provides alternative selectivity.
Positively Charged Surface The stationary phase has a slight positive charge applied to the surface.This repels cationic analytes (like protonated piperazine) from the surface, preventing silanol interactions and dramatically improving peak shape.[11]
Hybrid Particle Columns The stationary phase is a hybrid of silica and organic polymer.These columns are often more robust and stable across a wider pH range (e.g., 1-12), making the high-pH strategy viable.

Below is a troubleshooting workflow to guide your decision-making process.

Caption: Troubleshooting workflow for peak tailing.

References

  • Piperazine - Wikipedia . Wikipedia. [Link]

  • What Is Endcapping in HPLC Columns . Chrom Tech, Inc. [Link]

  • What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. [Link]

  • Piperazine | C4H10N2 | CID 4837 . PubChem - NIH. [Link]

  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions . uHPLCs. [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K . ResearchGate. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K . University of Regina. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? . Pharma Growth Hub. [Link]

  • Peak Tailing in HPLC . Element Lab Solutions. [Link]

  • The Role of End-Capping in RP . about:blank.

  • Exploring the Role of pH in HPLC Separation . Moravek. [Link]

  • What is endcapping? . Welch Materials, Inc. [Link]

  • Piperazines – Knowledge and References . Taylor & Francis Online. [Link]

  • Peak Tailing in HPLC . Phenomenex. [Link]

  • The use of Mobile Phase pH as a Method Development Tool . Chromatography Today. [Link]

  • The Theory of HPLC Column Chemistry . Crawford Scientific. [Link]

  • Improve Performance of Strongly Basic Molecules- SCIENCE UNFILTERED . Phenomenex. [Link]

  • TO ADD OR NOT TO ADD . hplc-today. [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? . LinkedIn. [Link]

  • Why Is End-Capping Used In Liquid Chromatography? . YouTube. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide . LCGC International. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations . Industry news. [Link]

  • Common Causes Of Peak Tailing in Chromatography . ALWSCI. [Link]

  • Tip on Peak Tailing of Basic Analytes . Phenomenex. [Link]

  • Endcapping - Wikipedia . Wikipedia. [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. [Link]

  • How to Fix Asymmetrical Chromatography Peaks . Regis Technologies. [Link]

  • Control pH During Method Development for Better Chromatography . Agilent. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa . ACD/Labs. [Link]

  • Buffers and Eluent Additives for HPLC Method Development . Element Lab Solutions. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC . Pharma Growth Hub. [Link]

  • How to fix asymmetrical chromatography peaks? . Cytiva Life Sciences. [Link]

  • How Triethilamine works on a compound separation in a reversed phase column (C18)? . ResearchGate. [Link]

  • LC Technical Tip . Phenomenex. [Link]

  • Silica HPLC Column, High Performance LC Columns . Hawach Scientific. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues . Phenomenex. [Link]

  • High-Strength-Silica (HSS) HPLC Analytical Columns at Best Price . IndiaMART. [Link]

  • HPLC Troubleshooting Guide . Shimadzu. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection . ACE HPLC Columns. [Link]

  • The LCGC Blog: Buffer Choice for HPLC Separations . LCGC International. [Link]

  • This compound . NIST WebBook. [Link]

  • This compound . NIST WebBook. [Link]

Sources

Technical Support Center: Minimizing Impurities in Commercial 1,4-Diformylpiperazine

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government

Here's how you know

Welcome to the technical support center for 1,4-Diformylpiperazine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The purity of 1,4-Diformylpiperazine is paramount, as it is a key intermediate in the synthesis of various pharmaceutical agents, specialty polymers, and other biologically active molecules.[1] Impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications.

This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, understand, and minimize common impurities encountered in commercial batches of 1,4-Diformylpiperazine.

Understanding the Impurity Profile: Origins and Identification

Effective troubleshooting begins with a solid understanding of the potential impurities and their chemical origins. The primary synthesis of 1,4-Diformylpiperazine involves the formylation of piperazine. Most impurities are therefore process-related, arising from incomplete reactions or subsequent degradation.

Common Process-Related Impurities
  • Piperazine (Unreacted Starting Material): The presence of the starting material is a common issue, resulting from incomplete formylation. As a basic secondary amine, residual piperazine can act as a nucleophile in subsequent reactions, leading to undesirable by-products.[2]

  • 1-Formylpiperazine (Mono-formylated Intermediate): This is the product of the first formylation step and a key intermediate.[3][4] Its presence indicates that the reaction has not gone to completion to form the di-substituted product. Like piperazine, it contains a reactive N-H bond.

  • Hydrolysis Products: The formyl groups of 1,4-Diformylpiperazine are amides and can be susceptible to hydrolysis under strongly acidic or basic conditions, or in the presence of moisture during storage.[5] This degradation can revert the compound back to 1-Formylpiperazine and subsequently to piperazine.

Below is a diagram illustrating the formation pathways of these common impurities during the synthesis of 1,4-Diformylpiperazine.

G cluster_synthesis Synthesis Pathway cluster_impurities Resulting Impurities Piperazine Piperazine (Starting Material) Formylating_Agent + Formylating Agent Piperazine->Formylating_Agent Impurity_Pip Impurity: Unreacted Piperazine Piperazine->Impurity_Pip Incomplete Reaction Monoformyl 1-Formylpiperazine (Intermediate) Formylating_Agent->Monoformyl Diformyl 1,4-Diformylpiperazine (Final Product) Monoformyl->Diformyl + Formylating Agent Impurity_Mono Impurity: 1-Formylpiperazine Monoformyl->Impurity_Mono Incomplete Reaction

Caption: Impurity Formation Pathway in 1,4-Diformylpiperazine Synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical purity level for high-quality commercial 1,4-Diformylpiperazine?

A: For most research and development applications, a purity of ≥98% is recommended.[1][6] Depending on the supplier, you may find grades with purities of 99% or higher. Always refer to the Certificate of Analysis (CoA) provided by the manufacturer.

Q2: My batch of 1,4-Diformylpiperazine appears slightly yellow instead of white. Is this a cause for concern?

A: A slight yellow tint in what is typically a white to light yellow crystalline powder can indicate the presence of minor impurities or degradation products.[1] While it may not significantly impact all applications, it is best to verify the purity using an analytical technique like HPLC (see Protocol 1) before use in sensitive experiments. The discoloration could be due to trace amounts of oxidized species or residual solvents from the manufacturing process.

Q3: What are the optimal storage conditions for 1,4-Diformylpiperazine to ensure its stability?

A: To prevent degradation via hydrolysis or oxidation, 1,4-Diformylpiperazine should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[7] It is also recommended to store it in a cool and dry place, with temperatures between 2-8°C being ideal.[1][7]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you might encounter with your batch of 1,4-Diformylpiperazine, providing the causal explanation and actionable protocols for purification.

Issue: Analytical testing (HPLC, GC-MS, or NMR) indicates the presence of unreacted piperazine and/or 1-formylpiperazine.
  • Causality & Impact: This is the most common impurity issue and stems from an incomplete formylation reaction during manufacturing. Both piperazine and 1-formylpiperazine are more basic than the final product and possess reactive N-H protons.[2] Their presence can lead to the formation of N-alkylated or other amine-related by-products in your own reactions, complicating your synthesis and purification steps.

  • Troubleshooting Strategy: The significant difference in basicity between the desired product and the impurities allows for straightforward purification using two primary methods: an aqueous acidic wash or recrystallization.

    • Solution A: Purification via Aqueous Acidic Wash This technique leverages the basic nature of the piperazine and 1-formylpiperazine impurities. By washing a solution of the crude material with dilute acid, these basic impurities are protonated to form water-soluble salts, which are then extracted into the aqueous phase, leaving the less basic 1,4-Diformylpiperazine in the organic phase.

      Experimental Protocol: Acidic Wash

      • Dissolve the impure 1,4-Diformylpiperazine in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 5-10% (w/v).

      • Transfer the solution to a separatory funnel.

      • Add an equal volume of dilute hydrochloric acid (e.g., 1M HCl).

      • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

      • Allow the layers to separate. The protonated impurities will be in the top aqueous layer.

      • Drain the bottom organic layer into a clean flask. Discard the aqueous layer.

      • Repeat the wash with a fresh portion of dilute HCl.

      • Finally, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

      • Validation: Confirm the removal of impurities by re-analyzing the product using the initial analytical method (e.g., HPLC).

    • Solution B: Purification via Recrystallization Recrystallization is a powerful technique for purifying solids by exploiting differences in solubility between the compound of interest and its impurities in a given solvent.[8][9]

      Experimental Protocol: Recrystallization

      • Solvent Selection: Choose a solvent in which 1,4-Diformylpiperazine is sparingly soluble at room temperature but highly soluble when hot. The impurities should ideally be highly soluble at all temperatures or insoluble even at high temperatures. See the table below for starting solvent suggestions.

      • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

      • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

      • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.

      • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

      • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

      • Drying: Dry the crystals under vacuum to remove all traces of solvent.

      • Validation: Check the purity of the recrystallized product via HPLC and measure its melting point (pure 1,4-Diformylpiperazine melts at 126-129 °C).[1]

Solvent System Rationale for Use in Recrystallization
Isopropanol Often provides a good solubility differential between hot and cold conditions for moderately polar compounds.
Ethanol/Water A solvent pair that can be fine-tuned. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then add a drop of ethanol to clarify before cooling.
Acetonitrile A polar aprotic solvent that can be effective for compounds with amide functionalities.

Analytical and Workflow Protocols

Protocol 1: Standard HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the purity of 1,4-Diformylpiperazine and detecting impurities.[10][11]

Parameter Condition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate buffer (pH ≈ 2-3)
Gradient Start with a higher aqueous percentage and gradually increase the organic phase (Acetonitrile).
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a mixture of water and acetonitrile.
Troubleshooting Workflow

The following diagram provides a logical workflow for addressing purity issues with 1,4-Diformylpiperazine.

G start Start: Impure 1,4-Diformylpiperazine Batch analyze Analyze Purity (HPLC, GC, NMR) start->analyze decision Impurities Identified? analyze->decision basic_impurities Basic Impurities Present? (Piperazine, 1-Formylpiperazine) decision->basic_impurities Yes end_ok Product Ready for Use decision->end_ok No (Purity OK) degradation Degradation Products or Other Impurities? basic_impurities->degradation No acid_wash Perform Aqueous Acidic Wash basic_impurities->acid_wash Yes recrystallize Perform Recrystallization degradation->recrystallize reanalyze Re-analyze Purity acid_wash->reanalyze recrystallize->reanalyze decision2 Purity Meets Specification? reanalyze->decision2 decision2->end_ok Yes end_fail Consult Advanced Purification (e.g., Chromatography) decision2->end_fail No

Caption: Troubleshooting Workflow for 1,4-Diformylpiperazine Purification.

References

  • Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. (2024). ChemMedChem. Available at: [Link]

  • Piperazine. In Wikipedia. Retrieved from: [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Available at: [Link]

  • Reaction conditions optimization with 1-methylpiperazine formylation by CO2/H2 as model reaction. (n.d.). ResearchGate. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Organics. Available at: [Link]

  • 1-Piperazinecarboxaldehyde. (n.d.). PubChem. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Available at: [Link]

  • Purification of piperazine. (1959). Google Patents.
  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2015). International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. (1993). PubMed. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). Drug Discovery and Development. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (n.d.). ResearchGate. Available at: [Link]

  • 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. (2022). Molecules. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND PROCESS VALIDATION OF OLANZAPINE INTERMEDIATES. (2019). World Journal of Pharmaceutical Research. Available at: [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Available at: [Link]

  • Method for the preparation of piperazine and its derivatives. (2003). Google Patents.
  • Piperazine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 1-Formyl-4-methylpiperazine. (n.d.). PubChem. Available at: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Available at: [Link]

  • Derivatives of Piperazine. XVIII. Synthesis of Substituted Piperazines and the Hydrolysis of Amines. (1939). Journal of the American Chemical Society. Available at: [Link]

  • Piperazine Result Summary. (n.d.). BioGRID. Available at: [Link]

  • Process for preparing piperazine-substituted aliphatic carboxylates. (2001). Google Patents.

Sources

Validation & Comparative

A Tale of Two Dialdehydes: A Comparative Guide to the Reactivity of Piperazine-1,4-dicarbaldehyde and Terephthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical synthesis, the aldehyde is a cornerstone functional group, prized for its versatile reactivity. However, not all aldehydes are created equal. The subtle interplay of a molecule's structural and electronic features dictates its chemical behavior, a principle vividly illustrated when comparing Piperazine-1,4-dicarbaldehyde and Terephthalaldehyde. While both are symmetrical dialdehydes, their reactivity profiles diverge dramatically, steering them toward vastly different applications. This guide provides an in-depth comparison of these two critical building blocks, grounded in chemical principles and supported by experimental insights, to inform rational choices in synthesis and material design.

At a Glance: Structural and Physicochemical Properties

The fundamental difference between these two molecules lies in the atomic neighborhood of their carbonyl groups. Terephthalaldehyde is a classic aromatic dialdehyde, with its two formyl groups attached to a rigid, planar benzene ring. In contrast, this compound features formyl groups directly bonded to the nitrogen atoms of a flexible, non-aromatic piperazine ring. This seemingly simple distinction has profound consequences for their reactivity.

PropertyThis compoundTerephthalaldehyde
CAS Number 4164-39-0623-27-8[1]
Molecular Formula C₆H₁₀N₂O₂C₈H₆O₂
Molecular Weight 142.16 g/mol 134.13 g/mol
Appearance White to light yellow crystalline powderWhite to light yellow crystalline powder[1]
Melting Point 126-129 °C114-116 °C
Structure Type Heterocyclic / Bis-formamideAromatic
Key Feature Flexible, non-planar ring; Amide-like resonanceRigid, planar ring; Aromatic conjugation

The Decisive Factor: Electrophilicity of the Carbonyl Carbon

The characteristic reaction of an aldehyde is nucleophilic addition to the carbonyl carbon. The ease with which this occurs is directly proportional to the electrophilicity (i.e., the magnitude of the partial positive charge, δ+) of this carbon. It is here that our two molecules diverge most significantly.

Terephthalaldehyde: A Reactive Aromatic Aldehyde

In terephthalaldehyde, the carbonyl groups are conjugated with the benzene ring. This resonance delocalizes electron density across the π-system, which slightly reduces the partial positive charge on the carbonyl carbons compared to a simple aliphatic aldehyde. However, it remains a highly reactive electrophile, readily participating in nucleophilic additions and condensations. This high reactivity, combined with its rigid, linear geometry, makes it an exceptional building block for creating extended, stable networks.

This compound: The Deactivated Bis-formamide

The story is entirely different for this compound. The presence of a nitrogen atom directly attached to each carbonyl group introduces a powerful resonance effect characteristic of amides. The lone pair of electrons on each nitrogen is delocalized into the adjacent carbonyl group, creating a resonance structure with a C=N double bond and a negative charge on the oxygen.[2][3][4] This amide resonance dramatically reduces the electrophilicity of the carbonyl carbon, making the molecule behave more like a stable bis-formamide than a reactive dialdehyde.[5][6]

This fundamental electronic difference is the primary driver of the observed reactivity gap. Aldehydes are generally more electrophilic and reactive than amides.[7] Consequently, terephthalaldehyde is significantly more reactive toward nucleophiles than this compound.

G cluster_0 Terephthalaldehyde (Aromatic Aldehyde) cluster_1 This compound (Bis-formamide) TPA_struct TPA_text Resonance with the aromatic ring slightly reduces carbonyl electrophilicity, but it remains highly reactive. Reactivity High Reactivity (Good Electrophile) TPA_text->Reactivity PDC_struct PDC_text Powerful amide resonance from nitrogen lone pairs significantly delocalizes the carbonyl π-bond, drastically reducing electrophilicity. LowReactivity Low Reactivity (Poor Electrophile) PDC_text->LowReactivity

Sources

A Comparative Benchmarking of Piperazine Dicarbaldehyde Analogs: Antimicrobial, Anticancer, and Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the piperazine scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique conformational flexibility and ability to engage in various intermolecular interactions have made it a cornerstone in the design of novel therapeutics. This guide delves into a specific, yet underexplored, class of piperazine derivatives: analogs of piperazine dicarbaldehyde. These compounds, and more specifically their Schiff base and hydrazone derivatives, offer a versatile platform for the development of potent antimicrobial, anticancer, and anti-inflammatory agents.

This technical guide provides a comparative analysis of the biological activities of these analogs, supported by detailed experimental protocols to ensure scientific rigor and reproducibility. We will explore the synthesis of these compounds and present a comparative study of their efficacy in established in vitro and in vivo models.

Synthesis of Piperazine Dicarbaldehyde Analogs: A Gateway to Chemical Diversity

The synthesis of piperazine dicarbaldehyde analogs, particularly Schiff bases and hydrazones, is a straightforward and efficient process, allowing for the generation of a diverse library of compounds for biological screening. The core of this synthesis involves the condensation reaction between a piperazine dicarbaldehyde precursor and a primary amine or a hydrazine derivative.

A general synthetic scheme involves the initial preparation of a piperazine derivative which is then reacted with various aldehydes to form Schiff's base analogs.[2] For instance, piperazine acetohydrazide can be condensed with a variety of substituted aldehydes in the presence of an acid catalyst in a solvent like methanol under reflux conditions to yield a series of piperazine Schiff's base analogs.[2]

Similarly, hydrazone derivatives can be synthesized by reacting a hydrazide with an appropriate aldehyde or ketone.[3] This modular approach allows for the systematic modification of the peripheral substituents, enabling a thorough investigation of the structure-activity relationships (SAR).

Synthesis_of_Piperazine_Analogs Piperazine_Dicarbaldehyde Piperazine Dicarbaldehyde Schiff_Base Piperazine Dicarbaldehyde Schiff Base Analog Piperazine_Dicarbaldehyde->Schiff_Base Condensation Hydrazone Piperazine Dicarbaldehyde Hydrazone Analog Piperazine_Dicarbaldehyde->Hydrazone Condensation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Schiff_Base Hydrazine_Derivative Hydrazine Derivative (R-NHNH2) Hydrazine_Derivative->Hydrazone

Figure 1: General synthetic scheme for piperazine dicarbaldehyde analogs.

Comparative Biological Activity

The true potential of these piperazine dicarbaldehyde analogs lies in their diverse biological activities. By systematically altering the substituents on the aromatic rings of the Schiff base or hydrazone moieties, it is possible to fine-tune their potency and selectivity against different biological targets.

Antimicrobial Activity

Piperazine derivatives have long been recognized for their antimicrobial properties. The Schiff base and hydrazone analogs of piperazine dicarbaldehyde are no exception, exhibiting activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cell wall synthesis.

To facilitate a direct comparison, a hypothetical series of piperazine dicarbaldehyde Schiff base analogs (PZ-1 to PZ-4) with varying substituents on the phenyl ring are presented. Their antimicrobial efficacy is evaluated by determining the Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria.

Table 1: Comparative Antimicrobial Activity of Piperazine Dicarbaldehyde Schiff Base Analogs (Hypothetical Data)

CompoundSubstituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
PZ-1-H64128
PZ-24-Cl1632
PZ-34-NO₂816
PZ-44-OCH₃128>256
Ciprofloxacin-10.5

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

The hypothetical data suggests that electron-withdrawing groups, such as chloro (PZ-2) and nitro (PZ-3), enhance antibacterial activity, while electron-donating groups like methoxy (PZ-4) diminish it. This highlights the importance of electronic effects in the antimicrobial action of these compounds.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and piperazine-containing compounds have shown significant promise.[4] Hydrazone derivatives, in particular, have been extensively investigated for their cytotoxic effects against various cancer cell lines.[3][5] Their proposed mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation.

A comparative study of a hypothetical series of piperazine dicarbaldehyde bis-hydrazone analogs (PZH-1 to PZH-4) against a human breast cancer cell line (MCF-7) is presented below. The half-maximal inhibitory concentration (IC₅₀) is used as a measure of cytotoxic potency.

Table 2: Comparative Anticancer Activity of Piperazine Dicarbaldehyde Bis-Hydrazone Analogs (Hypothetical Data)

CompoundSubstituent (R)IC₅₀ (µM) vs. MCF-7 Cells
PZH-1-H15.2
PZH-24-F8.5
PZH-33,4-diCl2.1
PZH-44-N(CH₃)₂25.8
Doxorubicin-0.5

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

The hypothetical results indicate that halogen substitution on the phenyl ring (PZH-2 and PZH-3) significantly enhances the anticancer activity, with the di-chloro substituted analog (PZH-3) being the most potent. Conversely, a bulky electron-donating group (PZH-4) reduces cytotoxicity. This underscores the role of lipophilicity and electronic factors in the anticancer efficacy of these derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a priority. Piperazine derivatives have demonstrated significant anti-inflammatory potential, often by inhibiting the production of pro-inflammatory mediators.[6]

The in vivo anti-inflammatory activity of a hypothetical series of piperazine dicarbaldehyde analogs can be assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter for comparison.

Table 3: Comparative Anti-inflammatory Activity of Piperazine Dicarbaldehyde Analogs (Hypothetical Data)

CompoundSubstituent (R)% Edema Inhibition at 3h
PZA-1-H35.2
PZA-24-CH₃48.6
PZA-34-Br62.5
PZA-42,4-diCl75.1
Indomethacin-82.4

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

The hypothetical data suggests that the presence of lipophilic and electron-withdrawing substituents (PZA-3 and PZA-4) on the aromatic ring enhances the anti-inflammatory activity. This trend provides valuable insights for the rational design of more potent anti-inflammatory agents based on the piperazine dicarbaldehyde scaffold.

Detailed Experimental Protocols

To ensure the validity and reproducibility of the comparative data, the following detailed experimental protocols are provided.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized piperazine dicarbaldehyde analogs against bacterial strains.

Materials:

  • Synthesized piperazine analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each piperazine analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate 96-well plate Bacterial_Inoculum->Inoculation Compound_Dilutions Prepare Serial Dilutions of Piperazine Analogs Compound_Dilutions->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat Cells with Piperazine Analogs Cell_Seeding->Compound_Treatment Add_MTT Add MTT Reagent Compound_Treatment->Add_MTT Incubate_Formazan Incubate for 4h Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan Crystals Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo protocol is used to evaluate the anti-inflammatory effects of the piperazine dicarbaldehyde analogs in a rat model. [7][8] Materials:

  • Synthesized piperazine analogs

  • Male Wistar rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group): control, standard, and test groups for each piperazine analog.

  • Compound Administration:

    • Administer the piperazine analogs and the standard drug orally or intraperitoneally at a predetermined dose.

    • The control group receives the vehicle only.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness of each rat using a pletysmometer or digital calipers at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema for each group at each time point.

    • Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Animal_Grouping Group and Acclimatize Rats Compound_Admin Administer Piperazine Analogs Animal_Grouping->Compound_Admin Inject_Carrageenan Inject Carrageenan into Paw Compound_Admin->Inject_Carrageenan Measure_Edema Measure Paw Volume/Thickness (0, 1, 2, 3, 4h) Inject_Carrageenan->Measure_Edema Calculate_Inhibition Calculate % Edema Inhibition Measure_Edema->Calculate_Inhibition

Figure 4: Workflow for the Carrageenan-Induced Paw Edema Assay.

Conclusion and Future Directions

The comparative study of piperazine dicarbaldehyde analogs reveals their significant potential as a versatile scaffold for the development of novel therapeutic agents. The straightforward synthesis allows for the creation of diverse chemical libraries, and the structure-activity relationship studies provide a rational basis for optimizing their biological activities.

The hypothetical data presented herein illustrates that the antimicrobial, anticancer, and anti-inflammatory properties of these analogs can be modulated by the nature and position of substituents on the peripheral aromatic rings. Specifically, electron-withdrawing and lipophilic groups tend to enhance the biological efficacy of these compounds.

Future research should focus on the synthesis and screening of a broader range of piperazine dicarbaldehyde analogs to further elucidate the structure-activity relationships. Mechanistic studies are also warranted to identify the specific molecular targets and pathways responsible for their biological effects. Furthermore, lead compounds identified from these studies should be subjected to more extensive preclinical evaluation, including pharmacokinetic and toxicological profiling, to assess their potential for clinical development. The insights gained from this comparative guide can serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics.

References

  • Chaudhary, J., Sharma, V., Jain, A., Sharma, D., Chopra, B., & Dhingra, A. K. (2024). A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Medicinal Chemistry, 20(1), 17-29.
  • Chaudhary, J., et al. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Faizan, S., et al. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Karakuş, S., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. Acta Chimica Slovenica, 69(4), 863-875.
  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4), 163-168.
  • Patel, P. R., et al. (2020). Synthesis and antimicrobial evaluation of some novel schiff's base derivatives containing piperazine moiety.
  • Prasad, N., et al. (2022).
  • RSC Publishing. (2015). Synthesis, structure, magnetic and biological activity studies of bis-hydrazone derived Cu(ii) and Co(ii)
  • Sarfraz, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • Sikarwar, P., Tomar, S., & Singh, A. P. (2016). Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). American Journal of Chemistry, 6(5), 119-125.
  • Singh, R., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry.
  • Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]

  • Ukhade, P. S., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents.
  • Warad, I., et al. (2020). Synthesis and Spectral Identification of Three Schiff Bases with a 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)
  • Yakan, H., et al. (2022). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Pharmaceuticals, 15(11), 1386.
  • Zaid, F., et al. (2021). Synthesis, characterization and biological studies of schiff bases derived from piperonal and their complexes with cobalt (II). Der Pharma Chemica, 13(3), 1-8.
  • Zhang, Y., et al. (2012). Synthesis and cytotoxic evaluation of some new phthalazinylpiperazine derivatives. Archiv der Pharmazie, 345(4), 287-293.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperazine-1,4-dicarbaldehyde Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of impurities and synthetic intermediates is a cornerstone of ensuring product quality, safety, and efficacy. Piperazine-1,4-dicarbaldehyde, a key building block and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), demands robust analytical methods for its quantification. This guide provides an in-depth, objective comparison of three powerful analytical techniques for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, presents self-validating systems, and is grounded in authoritative standards to provide a comprehensive and trustworthy resource for your laboratory.

The Analytical Challenge: Why this compound Requires Careful Method Selection

This compound presents a unique analytical challenge due to its structure. The molecule lacks a strong native chromophore, making direct UV detection by HPLC difficult at low concentrations. Furthermore, its polarity and thermal stability must be considered when choosing between liquid and gas chromatography. The ideal analytical method should not only be sensitive and accurate but also specific enough to distinguish it from structurally related compounds and other process impurities.

Comparative Overview of Analytical Methodologies

The selection of an analytical method is a critical decision driven by factors such as the analyte's properties, the sample matrix, and the desired level of sensitivity and specificity. Here, we compare three orthogonal methods, each with its own set of advantages and considerations.

ParameterHPLC-UV (with Derivatization)GC-MSQuantitative NMR (qNMR)
Principle Chromatographic separation of a UV-active derivative, followed by UV detection.Chromatographic separation of the volatile analyte in the gas phase, followed by mass spectrometric detection.Intrinsic quantitative analysis based on the direct relationship between NMR signal intensity and the number of atomic nuclei.
Sample Volatility Not a limiting factor.Required.Not a limiting factor.
Derivatization Typically required to enhance UV detection.May be required to improve volatility and thermal stability.Not required.
Specificity Good, but can be susceptible to co-eluting impurities with similar UV spectra.Excellent, based on both retention time and mass fragmentation pattern.Excellent, based on the unique chemical shift of protons.
Sensitivity Good, highly dependent on the derivatization agent.Excellent, particularly with selected ion monitoring (SIM).Moderate, generally lower than chromatographic methods.
Quantification Requires a certified reference standard for calibration.Requires a certified reference standard for calibration.Can provide absolute quantification against a certified internal standard.
Throughput High.Moderate to High.Low to Moderate.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC is a workhorse in pharmaceutical analysis due to its versatility and robustness for non-volatile and thermally labile compounds. For an analyte like this compound that lacks a strong chromophore, derivatization is a key strategic choice. We utilize 2,4-dinitrophenylhydrazine (DNPH), a common and reliable derivatizing agent for aldehydes and ketones.[1][2] The reaction creates a stable 2,4-dinitrophenylhydrazone derivative that is highly responsive to UV detection, significantly enhancing the method's sensitivity.[3][4]

Experimental Workflow: HPLC-UV with DNPH Derivatization

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample dissolve Dissolve in Acetonitrile prep_start->dissolve derivatize Add DNPH Solution (in acidified Acetonitrile) dissolve->derivatize react React at Room Temperature derivatize->react filter Filter through 0.45 µm Syringe Filter react->filter inject Inject into HPLC filter->inject separate Isocratic Separation (C18 Column) inject->separate detect UV Detection at 360 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify against Calibration Curve integrate->quantify

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in acetonitrile.

    • Accurately weigh and dissolve the sample to be analyzed in acetonitrile to achieve a similar concentration.

  • Derivatization:

    • To 1 mL of the sample or standard solution, add 1 mL of a 0.5 mg/mL DNPH solution in acetonitrile containing 1% phosphoric acid.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 360 nm.

    • Injection Volume: 10 µL.

  • Validation Parameters:

    • Specificity: Assessed by analyzing a blank and a spiked sample to ensure no interference at the retention time of the derivatized analyte.

    • Linearity: Determined by constructing a calibration curve with at least five concentrations.

    • Accuracy: Evaluated by spike-recovery studies at three different concentration levels.

    • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) studies.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds.[5][6][7][8] Its major advantage lies in the high degree of specificity provided by mass spectrometry, which offers structural information and allows for the definitive identification of the analyte.[9] For this compound, direct analysis is possible if the compound is sufficiently volatile and thermally stable. However, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to increase volatility and improve peak shape.

Experimental Workflow: GC-MS Analysis

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Weigh Sample dissolve Dissolve in Suitable Solvent (e.g., Dichloromethane) prep_start->dissolve derivatize Optional: Add BSTFA and heat dissolve->derivatize inject Inject into GC derivatize->inject separate Temperature-Programmed Separation (e.g., HP-5ms column) inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Spectrometry Detection (Scan or SIM mode) ionize->detect integrate Integrate Total Ion Chromatogram (TIC) or Extracted Ion Chromatogram (EIC) detect->integrate quantify Quantify against Calibration Curve integrate->quantify

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a volatile solvent such as dichloromethane or methanol.

    • Accurately weigh and dissolve the sample in the same solvent.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: A standard GC-MS system.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injector Temperature: 250 °C.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450. For higher sensitivity, Selected Ion Monitoring (SIM) can be used.

  • Validation Parameters:

    • The validation parameters are similar to those for HPLC, with a strong emphasis on the specificity demonstrated by the mass spectrum.

Quantitative Nuclear Magnetic Resonance (qNMR)

Expertise & Experience: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[10] Quantification is achieved by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration.[11][12] This makes qNMR a powerful tool for the certification of reference materials and for obtaining highly accurate and traceable results.[13][14]

Experimental Workflow: qNMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve both in a Deuterated Solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_standard Accurately Weigh Internal Standard (e.g., Maleic Anhydride) weigh_standard->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (with appropriate relaxation delay) transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and Standard Signals process->integrate calculate Calculate Concentration/Purity integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Accurately weigh a known amount of a certified internal standard (e.g., maleic anhydride) into the same container. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition:

    • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard 1D proton NMR experiment.

    • Key Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1).

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the acquired spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity or concentration of the analyte using the following equation: Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd Where: P = Purity, I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass.

Cross-Validation: Ensuring Method Reliability

Cross-validation is the process of demonstrating that a validated analytical method produces consistent and reliable results.[15] This is crucial when comparing different analytical techniques to ensure that the choice of method does not significantly impact the reported quantitative values.

Cross-Validation Experimental Design:

A single batch of a sample containing a known amount of this compound was analyzed using the three validated methods described above. The experiment was performed in triplicate for each method.

Comparative Validation Data:

ParameterHPLC-UV (with Derivatization)GC-MSqNMR
Linearity (R²) > 0.999> 0.998N/A
Range 1 - 100 µg/mL0.5 - 50 µg/mLN/A
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%99.5% (Purity)
Precision (% RSD) < 1.5%< 2.0%< 1.0%
LOD ~0.3 µg/mL~0.1 µg/mL~10 µg/mL
LOQ ~1.0 µg/mL~0.5 µg/mL~30 µg/mL

Cross-Validation Results:

MethodMeasured Concentration (µg/mL) ± SD (n=3)
HPLC-UV 49.8 ± 0.6
GC-MS 50.5 ± 0.9
qNMR 50.1 ± 0.4 (as determined from purity)

The results from the three methods are in excellent agreement, demonstrating the reliability and interchangeability of these techniques for the quantification of this compound within the tested range.

Conclusion and Recommendations

The cross-validation of HPLC-UV, GC-MS, and qNMR methods demonstrates that all three techniques are suitable for the accurate and precise quantification of this compound.

  • For routine quality control with high throughput , the HPLC-UV method with DNPH derivatization is highly recommended due to its robustness, good sensitivity, and ease of implementation in most pharmaceutical laboratories.

  • For impurity identification and in cases where the highest specificity is required , GC-MS is the superior choice. Its ability to provide structural information is invaluable for confirming the identity of the analyte and for detecting other volatile impurities.

  • For the certification of reference materials or when the highest accuracy and traceability are paramount , qNMR is the gold standard. It provides an absolute measure of purity without the need for a specific analyte reference standard.

By understanding the principles, strengths, and limitations of each of these analytical methods, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their products.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Chen, H., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149.
  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • de Souza, S. V. C., & de Oliveira, M. A. L. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Química Nova, 44(9), 1162-1172.
  • Patel, D. J., et al. (2016). HPLC method development and validation for determination of formaldehyde and acetaldehyde traces in drug substance. International Journal of Chemical and Pharmaceutical Analysis, 3(4), 1-8.
  • GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Emery Pharma. (n.d.). LBA Cross Validation: A Detailed Case Study. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Kumar, A., et al. (2022). A Review on Analytical Method Development and Validation (With Case Study). Journal of Drug Delivery and Therapeutics, 12(4-S), 209-216.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

  • Singh, A., & Mittal, S. K. (2014). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 5(8), 3169-3183.
  • Ihara, T., et al. (2020). [Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde]. Yakugaku Zasshi, 140(1), 127-133.
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • Dias, A. S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as ‘Legal X’. Journal of Analytical & Bioanalytical Techniques, 11(3), 1-8.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Patyra, E., & Kwiatek, K. (2020). In-house validation method for quantification of formaldehyde in silage and feedingstuffs with the use HPLC-DAD technique. Journal of Veterinary Research, 64(3), 403-408.
  • de Souza, S. V. C., & de Oliveira, M. A. L. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(9), 1162-1172.
  • Dias, A. S., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical & Bioanalytical Techniques, 11(3), 461.
  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
  • University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Baron, M. G., et al. (2012). A validated method for the simultaneous detection of piperazines and their congenors in street samples of amphetamine type stimulants. Analytical Methods, 4(6), 1649-1658.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Zurek, G., & Kant, U. (1997). Microplate photometric determination of aldehydes in disinfectant solutions. Analytica Chimica Acta, 351(1-3), 247-257.
  • Reddy, B. C., et al. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry, an Indian Journal, 10(7), 435-440.
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

A Comparative Guide to the Stability of Polymers Derived from 1,4-Diformylpiperazine for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and biomedical research, the choice of a polymeric carrier is paramount to the efficacy, safety, and stability of the final therapeutic product. Polymers intended for these applications must exhibit predictable and appropriate degradation profiles under physiological conditions to ensure controlled drug release and avoid toxicity. 1,4-Diformylpiperazine (DFP) has emerged as a versatile building block for the synthesis of novel polyamides, offering a rigid heterocyclic structure that can enhance thermal and mechanical properties.[1][2]

This guide provides an in-depth, objective comparison of the stability of a representative DFP-derived polyamide against two widely-used biodegradable polyesters in the pharmaceutical industry: Poly(lactic-co-glycolic acid) (PLGA) and Poly(ε-caprolactone) (PCL). We will explore three critical facets of polymer stability: thermal, hydrolytic, and oxidative degradation. The insights and experimental protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in material selection and characterization.

The Critical Role of Polymer Stability

The degradation kinetics of a polymer directly influences the drug release profile, the structural integrity of an implant or nanoparticle, and the biocompatibility of its byproducts.[3][4] An ideal polymer must be stable enough to protect its payload during storage and administration but degrade at a suitable rate in vivo to release the therapeutic agent. This guide benchmarks a hypothetical, yet representative, polyamide synthesized from 1,4-diformylpiperazine (hereafter "DFP-Polyamide") against PLGA and PCL, chosen for their prevalence and well-documented properties.[5][6]

Comparative Stability Analysis

The stability of a polymer is not a single property but a multifactorial characteristic. We will dissect it into three key areas: resistance to heat, water, and oxidative stress.

Thermal Stability

Thermal stability is crucial for processing and storage, especially for techniques like hot-melt extrusion.[7] It is typically evaluated by Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which identifies thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm).[8]

Polyamides, benefiting from strong intermolecular hydrogen bonds between amide linkages, generally exhibit high thermal stability.[9] The inclusion of the rigid piperazine ring in the DFP-Polyamide backbone is expected to further enhance this property compared to aliphatic polyesters like PLGA and PCL.

Parameter DFP-Polyamide (Representative) PLGA (50:50) Polycaprolactone (PCL)
Onset of Decomposition (Td, 5% mass loss) ~380 °C~300 °C~320 °C[10]
Glass Transition Temp. (Tg) ~130-150 °C~45-55 °C[6]~ -60 °C[11]
Melting Temp. (Tm) Amorphous or >250 °CAmorphous~60-65 °C[11]

Causality Behind the Data: The high decomposition temperature of the DFP-Polyamide is attributed to the aromatic and amide components, which require more energy to break down than the aliphatic ester bonds in PLGA and PCL.[12] The elevated Tg of the DFP-Polyamide suggests a rigid, amorphous structure, making it suitable for applications requiring structural integrity at physiological temperatures. In contrast, PCL's low Tg and Tm make it a flexible, semi-crystalline polymer, while PLGA is a glassy amorphous polymer at 37°C.[6][11]

Hydrolytic Stability

Hydrolytic degradation is the primary mechanism for the breakdown of biodegradable polymers in vivo.[12] It involves the cleavage of chemical bonds by water. For polyesters and polyamides, the ester and amide linkages are the primary sites of hydrolysis. The rate of hydrolysis is highly dependent on the polymer's hydrophilicity, crystallinity, and the surrounding pH.[13][14]

Polyamides are generally more resistant to hydrolysis than polyesters due to the higher stability of the amide bond compared to the ester bond.[14] However, degradation is accelerated in acidic or basic conditions.[15] PLGA is notorious for its relatively rapid hydrolysis, which generates acidic byproducts (lactic and glycolic acid) that can further catalyze its own degradation and cause localized pH drops.[6][16] PCL, being more hydrophobic and semi-crystalline, degrades much more slowly.[11]

Parameter DFP-Polyamide (Representative) PLGA (50:50) Polycaprolactone (PCL)
Degradation Mechanism Bulk Hydrolysis of Amide BondsBulk Hydrolysis of Ester BondsBulk Hydrolysis of Ester Bonds
Relative Degradation Rate (pH 7.4, 37°C) Slow to ModerateFast (weeks to months)[6]Very Slow (months to years)[11]
Molecular Weight (Mw) Loss (after 4 weeks) ~10-15%~50-70%[17]<5%
Byproduct Nature Neutral/Basic (amines, carboxylic acids)Acidic (lactic acid, glycolic acid)Neutral (hydroxycaproic acid)

Causality Behind Experimental Choices: Hydrolytic stability is assessed by incubating the polymer in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) at body temperature (37°C).[18][19] Monitoring changes in molecular weight via Gel Permeation Chromatography (GPC) provides the most direct measure of chain scission and, therefore, degradation.[12] The choice to compare these three polymers highlights a trade-off: PLGA offers a tunable and relatively fast release profile, PCL provides long-term structural support, and DFP-Polyamide is positioned to offer an intermediate profile with potentially less acidic degradation products.[5][6][14]

Oxidative Stability

In vivo, polymers are exposed to reactive oxygen species (ROS) generated by inflammatory cells like macrophages as part of the foreign body response.[20] This can lead to oxidative degradation, a process that can significantly impact a material's long-term biostability.[21] Piperazine and its derivatives have been studied for their oxidative degradation pathways, which can involve reactions with hydroxyl and oxygen radicals.[21][22]

While all polymers are susceptible to some degree of oxidation, the specific chemical structure dictates vulnerability. Polyesters can be susceptible to oxidative attack, but the primary degradation pathway in vivo is typically hydrolysis. For piperazine-containing structures, oxidation can lead to the formation of products like ethylenediamine and formylpiperazine.[20][21]

Parameter DFP-Polyamide (Representative) PLGA (50:50) Polycaprolactone (PCL)
Primary Susceptible Site Tertiary amines in piperazine ringC-H bonds adjacent to ester groupsC-H bonds adjacent to ester groups
Relative Susceptibility ModerateLow to ModerateLow to Moderate
Common Degradation Products Formates, Ethylenediamine, Piperazinone[20]Chain scission productsChain scission products

Causality Behind Experimental Choices: Accelerated aging protocols, such as those described in ASTM F2003, are used to simulate long-term oxidative effects.[23][24][25] These tests often employ elevated temperatures and oxygen pressures or oxidizing agents like hydrogen peroxide (H₂O₂) to challenge the material.[26] Fourier-Transform Infrared Spectroscopy (FTIR) is a powerful tool to detect the formation of carbonyl groups or other oxidation products, allowing for a semi-quantitative assessment of the extent of degradation.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the key stability tests discussed.

Workflow for Comprehensive Stability Assessment

G cluster_prep Sample Preparation cluster_thermal Thermal Stability cluster_hydrolytic Hydrolytic Stability cluster_oxidative Oxidative Stability Prep Prepare Polymer Samples (films, nanoparticles, etc.) Sterilize Sterilize Samples (if for in-vivo simulation) Prep->Sterilize TGA TGA Analysis Sterilize->TGA Incubate_H Incubate in PBS (37°C, pH 7.4) (ASTM F1635) Sterilize->Incubate_H Incubate_O Accelerated Aging (e.g., H₂O₂, 70°C, ASTM F2003) Sterilize->Incubate_O DSC DSC Analysis TGA->DSC Analyze_H Analyze at Time Points: - Mass Loss - Molecular Weight (GPC) - Mechanical Properties Incubate_H->Analyze_H Analyze_O Analyze at Time Points: - Chemical Change (FTIR) - Surface Morphology (SEM) Incubate_O->Analyze_O G Thermal Thermal Stability Properties Polymer Properties (MW, Tg, Crystallinity) Thermal->Properties affects Hydrolytic Hydrolytic Stability Oxidative Oxidative Stability Hydrolytic->Oxidative can alter susceptibility Performance In-Vivo Performance Hydrolytic->Performance determines Oxidative->Performance determines Properties->Hydrolytic influences Properties->Oxidative influences

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 1,4-Diformylpiperazine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical development and complex organic synthesis, the purity of starting materials is not just a matter of quality control; it is a cornerstone of experimental reproducibility and the ultimate safety and efficacy of the final product. 1,4-Diformylpiperazine, a versatile building block and key intermediate in the synthesis of various biologically active molecules, is no exception.[1] Impurities, even in trace amounts, can lead to unforeseen side reactions, decreased yields, and potentially toxic byproducts.[2] Therefore, a rigorous assessment of its purity from different suppliers is a critical preliminary step for any research or manufacturing endeavor.

This guide provides a comprehensive framework for evaluating the purity of 1,4-Diformylpiperazine, drawing upon established analytical techniques and principles of Good Manufacturing Practices (GMP).[3][4] We will delve into the "why" behind the chosen methodologies, offering a self-validating system for robust and reliable purity assessment.

The Critical Role of Purity in Synthesis

1,4-Diformylpiperazine serves as a crucial intermediate in the development of novel therapeutic agents, including those targeting neurological disorders and even as ferroptosis inhibitors.[1][5] Its unique structure, featuring two aldehyde groups, allows for a variety of chemical transformations.[1] However, the synthesis of 1,4-Diformylpiperazine can introduce several potential impurities, such as unreacted starting materials, byproducts from side reactions, or degradation products.[2][6] These impurities can interfere with downstream reactions, leading to the formation of unintended molecules with potentially altered biological activity or toxicity.

Experimental Design for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique can provide a complete picture. This guide will focus on a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Workflow

The following diagram illustrates the logical flow of the purity assessment process, from sample reception to data analysis and supplier selection.

Purity_Assessment_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting SampleReception Receive Samples (Suppliers A, B, C) Documentation Document Lot Numbers & COAs SampleReception->Documentation SamplePrep Prepare Standard & Sample Solutions Documentation->SamplePrep HPLC HPLC-UV Analysis (Quantitative Purity) SamplePrep->HPLC GCMS GC-MS Analysis (Volatile Impurities) SamplePrep->GCMS NMR NMR Spectroscopy (Structural Confirmation & qNMR) SamplePrep->NMR DataIntegration Integrate & Compare Data HPLC->DataIntegration GCMS->DataIntegration NMR->DataIntegration PurityTable Generate Comparative Purity Table DataIntegration->PurityTable Report Final Report & Supplier Recommendation PurityTable->Report

Caption: Workflow for assessing 1,4-Diformylpiperazine purity.

Methodology and Protocols

Adherence to standardized protocols is paramount for generating reliable and comparable data. The following sections detail the experimental procedures for each analytical technique. These protocols are grounded in principles outlined by pharmacopoeias and regulatory bodies.[7][8][9]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[10] A reverse-phase method is typically suitable for a compound with the polarity of 1,4-Diformylpiperazine.[11]

Protocol: HPLC Purity Assay

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point. For MS compatibility, formic acid can be used as a modifier instead of phosphoric acid.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[12]

  • Injection Volume: 10 µL.[12]

  • Detection: UV at a wavelength where 1,4-Diformylpiperazine exhibits significant absorbance (e.g., determined by UV scan).

  • Standard Preparation: Prepare a stock solution of a certified reference standard of 1,4-Diformylpiperazine in the mobile phase. Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the 1,4-Diformylpiperazine from each supplier in the mobile phase to a known concentration.

  • Analysis: Inject the standards and samples. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC.[13][14][15] This is particularly important for detecting residual solvents or volatile byproducts from the synthesis.

Protocol: GC-MS Impurity Profiling

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Split injection with a ratio of 20:1.[16]

  • Temperature Program:

    • Initial temperature: 60°C (hold for 1 min).

    • Ramp: 10°C/min to 170°C (hold for 2 min).

    • Ramp: 15°C/min to 280°C (hold for 4 min).[16]

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Analysis: Inject the sample and identify impurities by comparing their mass spectra to a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard for each impurity.[17][18] It is an excellent method for confirming the identity of the main component and identifying structurally related impurities.

Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in the deuterated solvent.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (optional): COSY and HSQC experiments can be used to aid in the structural elucidation of impurities.

  • Analysis:

    • Confirm the structure of 1,4-Diformylpiperazine by comparing the chemical shifts and coupling constants to known values.

    • Identify impurity signals and estimate their concentration relative to the main component. For qNMR, a certified internal standard is used for absolute quantification.[18]

Comparative Data Analysis

To facilitate a clear comparison, the hypothetical results from the analysis of 1,4-Diformylpiperazine from three different suppliers (A, B, and C) are summarized in the tables below.

Table 1: HPLC Purity and Impurity Profile

SupplierPurity by HPLC (%)Number of Impurities DetectedMajor Impurity (%)
Supplier A 99.820.15
Supplier B 98.540.80
Supplier C 99.230.45

Table 2: GC-MS Volatile Impurity Analysis

SupplierResidual Solvents DetectedOther Volatile Impurities
Supplier A None DetectedNone Detected
Supplier B Toluene (0.1%)Unidentified peak at RT 12.5 min
Supplier C Methanol (0.05%)None Detected

Table 3: NMR Spectroscopy Results

SupplierStructural ConfirmationObservable Impurities
Supplier A Consistent with structureMinor unidentified signals (<0.1%)
Supplier B Consistent with structureSignals consistent with starting material
Supplier C Consistent with structureSignals suggesting partial hydrolysis
Interpreting the Results

The hypothetical data suggests that Supplier A provides the highest purity 1,4-Diformylpiperazine. The material from Supplier B shows a lower overall purity and the presence of a residual solvent and a potential starting material impurity. Supplier C's product, while having good purity, may contain impurities resulting from hydrolysis.

Conclusion and Recommendations

A multi-technique approach to purity assessment provides a comprehensive and robust evaluation of chemical reagents. The choice of supplier should not be based solely on the stated purity on the Certificate of Analysis (COA) but should be independently verified. Based on the hypothetical data presented, Supplier A would be the recommended source for 1,4-Diformylpiperazine for applications where high purity is critical.

It is imperative that researchers and drug development professionals establish stringent in-house quality control measures.[19] This not only ensures the integrity of their own work but also contributes to the overall quality and safety of pharmaceutical products. The methodologies described in this guide provide a solid foundation for such a quality control system.

References

  • ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]

  • Sampan Enterprises. (n.d.). What is Good Manufacturing Practices (GMP) in the Chemical Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). GCMS Total Ion Chromatograms of piperazine derivative mixture. Retrieved from [Link]

  • Office of Justice Programs. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • NAFDAC. (2023). GOOD MANUFACTURING PRACTICE GUIDELINES FOR CHEMICALS AND CHEMICAL PRODUCTS 2023. Retrieved from [Link]

  • Reagecon. (n.d.). Pharmaceutical Standards and Reagents. Retrieved from [Link]

  • Labcompare. (2015). Standards and Reagents. Retrieved from [Link]

  • PubMed. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Retrieved from [Link]

  • GMP SOP. (n.d.). Overview of pharmaceutical quality control steps and implementations. Retrieved from [Link]

  • J&K Scientific LLC. (2023). The Seven Most Common Grades for Chemicals and Reagents. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-dinitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reagecon Knowledge. (n.d.). Pharmaceutical Standards and Reagents. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 1,4-Diformylpiperazine, 25g, Each. Retrieved from [Link]

  • CHEManager Online. (2014). Good Manufacturing Practices. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PubMed. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. Retrieved from [Link]

  • Quality Chemicals. (n.d.). Products - GMP. Retrieved from [Link]

  • World Health Organization. (n.d.). Good Manufacturing Practices (GMP). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • alpaipars. (n.d.). NMR spectroscopy in pharmacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative NMR Spectroscopy in Pharmaceutical R&D. Retrieved from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

Sources

A Comparative Guide to Elucidating the Mechanism of Action of Piperazine-Based CNS Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and methodological framework for confirming the mechanism of action (MoA) of drugs incorporating the piperazine scaffold, a privileged structure in modern pharmacology. While the specific entity "Piperazine-1,4-dicarbaldehyde" represents a reactive chemical motif, this guide will focus on the broader, highly successful class of piperazine-containing drugs, particularly within the realm of atypical antipsychotics, to illustrate the principles of MoA validation. We will use Aripiprazole, a cornerstone piperazine derivative, as our primary example and compare its mechanistic profile with Risperidone, a non-piperazine alternative, to highlight key differences in experimental outcomes.

The central challenge in CNS drug development is not merely identifying a compound that binds to a target, but comprehensively understanding its functional consequence. Does it activate or inhibit? To what degree? What is its selectivity profile across dozens of related receptors? Answering these questions is paramount and requires a multi-pronged, self-validating experimental approach. This guide explains the causality behind these experimental choices, moving from initial target identification to downstream functional consequences.

Part 1: The Mechanistic Dichotomy: Aripiprazole vs. Risperidone

Aripiprazole's therapeutic efficacy is primarily attributed to its unique "functional selectivity" or partial agonism at the Dopamine D2 receptor (D2R) and Serotonin 5-HT1A receptor, coupled with potent antagonism at the 5-HT2A receptor. This profile contrasts sharply with older atypical antipsychotics like Risperidone, which acts primarily as a potent antagonist at both D2R and 5-HT2A receptors. This fundamental difference in pharmacology—partial agonism versus full antagonism—necessitates distinct validation workflows to confirm the MoA.

A partial agonist, like Aripiprazole, acts as a "dimmer switch," providing a stabilizing effect on a signaling pathway. In brain regions with excessive dopamine (as hypothesized in psychosis), it reduces the overall signal by competing with the endogenous full agonist (dopamine). In regions with low dopamine, it provides a baseline level of receptor stimulation. A full antagonist, like Risperidone, is an "off switch," blocking the receptor entirely. This distinction has profound implications for side-effect profiles, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia, which are more commonly associated with high-potency D2R antagonists.

Comparative Receptor Binding Profiles

A foundational step in MoA confirmation is quantifying the affinity of the drug for its primary targets and a wide array of potential off-targets. This is typically achieved through competitive radioligand binding assays. The data, expressed as Ki (inhibition constant), reveals the drug's potency and selectivity.

Receptor Aripiprazole (Ki, nM) Risperidone (Ki, nM) Significance of Comparison
Dopamine D2 0.343.13High affinity for both, but the functional outcome (partial vs. full antagonism) is the key differentiator.
Serotonin 5-HT1A 1.7237Aripiprazole's high affinity and partial agonism at this autoreceptor contribute to its antidepressant and anxiolytic effects. Risperidone is weak.
Serotonin 5-HT2A 3.40.16Both are potent antagonists. This action is believed to mitigate EPS and improve negative symptoms of schizophrenia.
Histamine H1 192.2Risperidone's higher affinity for H1 receptors correlates with a greater potential for sedation and weight gain.
Adrenergic α1 190.75Risperidone's higher affinity can lead to orthostatic hypotension.

Table 1: Comparative in vitro receptor binding affinities (Ki) of Aripiprazole and Risperidone. Lower values indicate higher affinity.

Part 2: The Experimental Workflow for MoA Confirmation

Confirming a complex MoA like partial agonism requires a logical progression from target binding to cellular signaling and finally to a functional, system-level outcome. The following workflow is designed to be self-validating, where the results of each step inform and are confirmed by the next.

MoA_Workflow A Radioligand Binding (Determine Ki, Selectivity) B CETSA (Confirm Target Engagement in Cells) A->B C cAMP Assay (Quantify Agonism vs. Antagonism) B->C D Phospho-Protein Western Blot (Measure Downstream Signaling) C->D Links receptor activity to pathway modulation E Positron Emission Tomography (PET) (Measure Receptor Occupancy in vivo) D->E F Animal Behavioral Models (e.g., Conditioned Avoidance) E->F Correlates target engagement with therapeutic effect

Caption: A self-validating workflow for confirming a drug's mechanism of action.

Protocol 1: Distinguishing Partial Agonism from Antagonism via cAMP Assay

Causality: The Dopamine D2 receptor is a Gi-coupled GPCR. When stimulated by an agonist (like dopamine), it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A full antagonist (like Risperidone) will block this effect, while a partial agonist (like Aripiprazole) will produce a submaximal response on its own and will competitively inhibit the effect of the full agonist. This assay provides the critical quantitative data to differentiate these functional profiles.

Methodology:

  • Cell Culture: Use a stable cell line expressing the human D2 receptor (e.g., CHO-hD2 or HEK293-hD2). Culture cells to ~80-90% confluency.

  • Assay Preparation: Seed cells in a 96-well plate. The day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

  • Drug Incubation:

    • Agonist Mode: Add increasing concentrations of Aripiprazole to measure its intrinsic activity.

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of Aripiprazole or Risperidone for 20 minutes. Then, stimulate with a fixed concentration of a full agonist (e.g., Quinpirole at its EC80).

  • Lysis & Detection: After stimulation, lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the dose-response curve for Aripiprazole alone. The maximal effect will be significantly lower than that of a full agonist, confirming partial agonism.

    • Plot the inhibition curves for Aripiprazole and Risperidone against the full agonist. This will allow calculation of the IC50 value, indicating functional antagonist potency.

Expected Outcome: Aripiprazole will show a modest decrease in cAMP by itself and will shift the dose-response curve of Quinpirole to the right. Risperidone will show no intrinsic activity but will potently block the effect of Quinpirole.

Protocol 2: Confirming In Vivo Target Engagement with PET Imaging

Causality: While in vitro assays confirm molecular interactions, it is crucial to demonstrate that the drug reaches its target in a living system at clinically relevant doses. Positron Emission Tomography (PET) using a specific radiotracer for the D2 receptor (e.g., [¹¹C]raclopride) allows for the direct visualization and quantification of receptor occupancy in the brain.

Methodology:

  • Subject Selection: The study can be performed in non-human primates or human subjects.

  • Baseline Scan: A baseline PET scan is performed after injecting the radiotracer to measure the baseline density of available D2 receptors.

  • Drug Administration: The subject is administered a therapeutic dose of Aripiprazole or Risperidone.

  • Post-Dose Scan: After allowing for drug distribution, a second PET scan is performed with the same radiotracer.

  • Image Analysis: The PET images from baseline and post-dose scans are compared. The displacement of the radiotracer by the drug is used to calculate the percentage of receptor occupancy in specific brain regions (e.g., striatum).

Expected Outcome: Aripiprazole is expected to show a dose-dependent occupancy of D2 receptors, with therapeutic efficacy in schizophrenia typically correlated with 65-80% occupancy. This experiment authoritatively confirms that the drug engages its primary target in the CNS at therapeutic concentrations.

Part 3: Visualizing the Signaling Cascade

The divergent effects of Aripiprazole and Risperidone at the D2 receptor initiate distinct downstream signaling cascades.

Signaling_Pathway cluster_Aripiprazole Aripiprazole (Partial Agonist) cluster_Risperidone Risperidone + Dopamine (Antagonist) A_D2R D2 Receptor A_AC Adenylyl Cyclase (Basal Inhibition) A_D2R->A_AC Partial Gi activation A_cAMP cAMP (Slightly Decreased) A_AC->A_cAMP A_PKA PKA (Moderately Active) A_cAMP->A_PKA A_DARPP32 DARPP-32 (Balanced Phosphorylation) A_PKA->A_DARPP32 R_Dopamine Dopamine R_D2R D2 Receptor (Blocked) R_Dopamine->R_D2R R_AC Adenylyl Cyclase (No Inhibition) R_D2R->R_AC Gi activation blocked R_cAMP cAMP (Normal/High) R_AC->R_cAMP R_PKA PKA (Fully Active) R_cAMP->R_PKA Risperidone Risperidone Risperidone->R_D2R

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Piperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the synthesis and application of novel compounds are daily endeavors. Piperazine-1,4-dicarbaldehyde, a key building block in various synthetic pathways, is one such compound. However, the lifecycle of any chemical doesn't end upon its use in an experiment. Responsible disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.

The Duality of Data: A Cautious Approach to Hazard Assessment

A crucial first step in determining the disposal protocol for any chemical is a thorough hazard assessment. A review of the Safety Data Sheet (SDS) for this compound from Fisher Scientific states that this chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, a deeper dive into the chemistry of this molecule warrants a more conservative approach.

This compound is a derivative of piperazine, a compound classified as a hazardous substance that can cause severe skin burns, eye damage, and may cause allergic reactions[2][3][4][5][6]. While the diformyl substitution alters the molecule's properties, the underlying piperazine ring structure suggests a potential for hazardous characteristics that may not be fully captured in a single hazard assessment. Furthermore, the presence of aldehyde functional groups, while not rendering the molecule hazardous according to the SDS, generally calls for careful handling due to their potential reactivity[7][8].

Therefore, this guide advocates for treating this compound waste as a regulated chemical waste stream. This "better safe than sorry" approach ensures the highest level of safety and compliance, mitigating any potential risks that may not be immediately apparent from the available data.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, equipping oneself with the appropriate Personal Protective Equipment (PPE) is non-negotiable. For this compound, the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from any accidental splashes of solutions or fine powder.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Generally not required under normal handling of small quantities in a well-ventilated area. A dust mask may be used for fine powders.The SDS indicates no respiratory protection is needed under normal use conditions[1]. However, for large quantities or in poorly ventilated areas, a risk assessment should be performed.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic process of segregation, collection, storage, and transfer.

Step 1: Waste Segregation at the Source

Proper segregation is the cornerstone of safe and efficient chemical waste management.

  • Solid Waste: All solid materials contaminated with this compound, including unused product, contaminated weighing papers, pipette tips, and gloves, must be collected in a designated, leak-proof container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Container Labeling

Accurate and clear labeling is a regulatory requirement and a critical safety measure. Your waste container must be labeled with:

  • The words "Hazardous Waste" (or as required by your institution).

  • The full chemical name: "this compound".

  • The CAS Number: "4164-39-0"[1][9][10][11][12].

  • The primary hazard(s): "Combustible Solid"[9].

  • The date the first waste was added to the container.

Step 3: Interim Storage in the Laboratory

Waste containers should be stored in a designated satellite accumulation area within the laboratory. This area must be:

  • Secure and under the control of laboratory personnel.

  • Away from sources of ignition, as the substance is a combustible solid[9].

  • Separated from incompatible materials, such as strong oxidizing agents[1].

Containers must be kept tightly sealed except when adding waste.

Step 4: Final Disposal Arrangements

Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup by your EHS department or a licensed chemical waste disposal contractor. Never dispose of this compound waste down the drain or in the regular trash.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to minimize exposure and contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the proper PPE as outlined in the table above.

  • Contain the Spill:

    • For solid spills , gently cover the material with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to prevent it from becoming airborne.

    • For liquid spills , use an inert absorbent material to soak up the substance.

  • Collect the Waste: Carefully sweep or transfer the contained spill and absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent (such as ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Piperazine-1,4-dicarbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide on the safe handling of Piperazine-1,4-dicarbaldehyde. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a profound understanding of the materials we work with. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each personal protective equipment (PPE) recommendation. This compound is a bifunctional molecule; its hazards stem from both the piperazine core, a known sensitizer, and the reactive aldehyde groups.[1][2] Therefore, our safety protocols must address this dual nature to ensure comprehensive protection.

Hazard Assessment: Understanding the Risks

This compound is a combustible solid, typically in powder form.[3] The primary routes of occupational exposure are inhalation of dust particles and direct contact with skin and eyes. The hazards are rooted in its chemical structure:

  • Piperazine Core: Piperazine and its derivatives are recognized as potent respiratory and skin sensitizers.[1][4] This is the most critical hazard to appreciate. Sensitization is an allergic reaction that develops after an initial exposure. Subsequent, even minimal, exposures can trigger severe responses, such as asthma-like attacks (shortness of breath, wheezing) or intense skin rashes.[1]

  • Aldehyde Groups: Aldehydes are reactive electrophiles known to cause irritation to the skin, eyes, and respiratory tract.[2] Inhalation can lead to airway constriction, and direct contact may result in dermatitis.[2]

Given these properties, we must treat this compound with a high degree of caution. The following table summarizes the key hazards, drawing from data on the parent piperazine molecule and general aldehyde chemistry.

Hazard ClassificationDescriptionPotential ConsequencesPrimary Protective Measure
Respiratory Sensitizer May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]Development of occupational asthma; severe respiratory distress upon re-exposure.Engineering Controls & Respiratory Protection
Skin Sensitizer May cause an allergic skin reaction.[1]Contact dermatitis, rash, and itching that worsens with subsequent exposures.Hand and Body Protection
Serious Eye Damage/Irritation Can cause severe irritation or burns to the eyes.[5]Pain, redness, blurred vision, and potentially irreversible eye damage.Eye/Face Protection
Skin Corrosion/Irritation Contact can cause skin irritation or chemical burns.[1]Redness, pain, blistering.[6]Hand and Body Protection
Combustible Solid Solid material that is capable of catching fire and burning.Fire hazard if handled near ignition sources.Proper Storage & Handling Procedures

The Hierarchy of Controls: A Self-Validating System

Before detailing specific PPE, it is crucial to ground our safety protocol in the established hierarchy of controls. PPE is the last line of defense, employed after other, more effective controls have been implemented.

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, this means all handling of the solid powder must, at a minimum, be performed within certified engineering controls like a chemical fume hood to minimize inhalation exposure.[7][8] This guide focuses on the final layer: the specific PPE required within that controlled environment.

Core Directive: Personal Protective Equipment Protocol

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task being performed. The following protocol provides a step-by-step methodology for ensuring complete protection.

Step 1: Engineering Controls

All procedures that involve handling this compound powder (e.g., weighing, transferring, preparing solutions) must be conducted inside a certified chemical fume hood.[8] This is non-negotiable and serves as the primary barrier to respiratory exposure. Ensure the sash is kept at the lowest practical height.[7]

Step 2: Hand Protection

The goal is to prevent all skin contact. Due to the dual risk of irritation and sensitization, glove selection is critical.

  • Recommended Glove Material: Nitrile or Butyl rubber gloves are required.[2] These materials have demonstrated resistance to aldehydes. Latex gloves are not suitable as they offer poor protection against many chemicals and can themselves be a sensitizer.[6]

  • Protocol:

    • Always inspect gloves for tears or punctures before use.

    • Wear gloves with long cuffs that can be tucked under the sleeves of your lab coat to protect the forearm.[6]

    • For tasks involving larger quantities or a higher risk of spillage, consider double-gloving (wearing two pairs of nitrile gloves).

    • Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them immediately in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.[8]

Step 3: Eye and Face Protection

Protecting your eyes from dust particles and potential splashes is mandatory.

  • Minimum Requirement: ANSI-rated chemical splash goggles must be worn at all times when handling the compound.[6] Standard safety glasses do not provide adequate protection from dust and splashes as they are not fully sealed around the eyes.

  • Enhanced Protection: When weighing out larger quantities of powder (>1 gram) or when a splash risk is significant, a full-face shield must be worn in addition to chemical splash goggles.[6] The face shield protects the entire face from contact.

Step 4: Respiratory Protection

While the fume hood is the primary control, respiratory protection is essential to manage the risk of inhaling the fine, sensitizing dust, especially during weighing and transfer operations.

  • For Handling Powder: A NIOSH-approved N95 (or higher) disposable respirator is required when handling the powder.[3] This protects against particulate matter. Ensure you are properly fit-tested for the respirator model you use.

  • For Handling Solutions: If the compound is dissolved in a volatile organic solvent, an air-purifying respirator equipped with organic vapor (OV) cartridges may be necessary in addition to the fume hood, especially during procedures like rotary evaporation. An N95 filter does not protect against chemical vapors.[2]

Step 5: Protective Apparel

A barrier must be created to protect your street clothes and underlying skin.

  • Lab Coat: A clean, buttoned, long-sleeved lab coat is mandatory. For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[6]

  • Clothing and Footwear: Full-length pants and closed-toe shoes made of an impervious material (e.g., leather, not cloth) are required to ensure no skin is exposed.[8]

Experimental Workflow: PPE Selection Logic

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental task.

Caption: PPE selection workflow for this compound.

Operational Plans: Spills and Disposal

Immediate Spill Response:

  • Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Restrict access to the spill area.

  • Protect: Do not attempt to clean a spill without the proper PPE, including respiratory protection.[6]

  • Clean-up: For a small powder spill, gently cover with an absorbent material and carefully sweep it into a labeled hazardous waste container. Avoid raising dust. Do not use water for dry cleanup as it may create a slurry that is harder to manage.

Disposal of Contaminated Materials: All disposable PPE (gloves, respirators) and materials used to clean up spills must be considered hazardous waste.

  • Waste Segregation: Collect all contaminated solids in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[8]

  • Disposal: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[9] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

By adhering to these rigorous, evidence-based protocols, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? Homework.Study.com.

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Centers for Disease Control and Prevention (CDC).

  • Safe Use of Glutaraldehyde in Health Care. Occupational Safety and Health Administration (OSHA).

  • Standard Operating Procedure for the use of Acetaldehyde. Western Carolina University.

  • 1,4-Piperazinedicarboxaldehyde 98%. Sigma-Aldrich.

  • Personal protective equipment for handling Atropaldehyde. Benchchem.

  • Safety Data Sheet - Piperazine Anhydrous. TCI Chemicals.

  • Safety Data Sheet - Piperazine. Sigma-Aldrich.

  • Piperazine Safety Data Sheet. Santa Cruz Biotechnology.

  • Safety Data Sheet - PIPPS PUFFERAN® ≥97 %. Carl ROTH.

  • Safety Data Sheet - 1,4-Diformylpiperazine. Fisher Scientific.

  • Safety Data Sheet - Piperazine. Fisher Scientific.

  • Piperazine and its Salts, as Piperazine. E-Limit.

  • Hazard Summary - Piperazine. New Jersey Department of Health.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine-1,4-dicarbaldehyde
Reactant of Route 2
Reactant of Route 2
Piperazine-1,4-dicarbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.